Oxazolidin
描述
Structure
3D Structure
属性
IUPAC Name |
4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZKZSRXITVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045291 | |
| Record name | Oxyphenbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
ANHYDROUS CRYSTALS FROM ETHER & PETROLEUM ETHER WITH MP 124-125 °C; ACIDIC REACTION; MP 96 °C; FORMS WATER-SOL SODIUM SALT; SOL IN ETHANOL, METHANOL, CHLOROFORM, BENZENE, ETHER /MONOHYDRATE/, VERY SLIGHTLY SOL IN WATER; FREELY SOL IN ACETONE | |
| Record name | Oxyphenbutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYPHENBUTAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER | |
CAS No. |
129-20-4, 7081-38-1 | |
| Record name | Oxazolidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyphenbutazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyphenbutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxyphenbutazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxyphenbutazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyphenbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyphenbutazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPHENBUTAZONE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7D84513GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYPHENBUTAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Oxazolidinone Core: A Technical Guide for Drug Development Professionals
The emergence of multidrug-resistant bacteria represents a significant threat to global public health. In the armamentarium against these resilient pathogens, the oxazolidinone class of antibiotics has proven to be a critical line of defense. This technical guide provides an in-depth exploration of the oxazolidinone core structure, its mechanism of action, structure-activity relationships (SAR), and the experimental protocols relevant to its study and development.
The Fundamental Structure of the Oxazolidinone Core
The foundational scaffold of this antibiotic class is the 2-oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen.[1][2][3] The core structure essential for antibacterial activity is characterized by key substitutions at specific positions. The pharmacophoric model of antibacterial oxazolidinones generally consists of:
-
An A-ring: The fundamental 2-oxazolidinone ring.
-
A B-ring: An N-aryl substituent, typically a fluorinated phenyl group, which is crucial for binding to the bacterial ribosome.[4][5]
-
A C5 side chain: A substituent at the C5 position of the oxazolidinone ring, most commonly an (S)-configured acetamidomethyl group. This configuration is critical for potent antibacterial activity.[4][6]
The general chemical structure of the oxazolidinone core is depicted below.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones exert their bacteriostatic effect by inhibiting protein synthesis at a very early stage: the formation of the initiation complex.[7][8][9] Unlike many other protein synthesis inhibitors that act during elongation, oxazolidinones prevent the assembly of a functional ribosome, a unique mechanism that contributes to their effectiveness against bacteria resistant to other antibiotic classes.[10]
The key steps in the mechanism of action are as follows:
-
Binding to the 50S Ribosomal Subunit: Oxazolidinones bind to the P-site of the 50S ribosomal subunit.[11][12][13]
-
Interference with fMet-tRNA Binding: This binding event sterically hinders the proper positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA) in the P-site.[2][14]
-
Inhibition of Initiation Complex Formation: By preventing the stable binding of fMet-tRNA, the formation of the 70S initiation complex, which is composed of the 30S and 50S subunits, mRNA, and fMet-tRNA, is blocked.[7][8]
-
Cessation of Protein Synthesis: The inability to form a functional initiation complex halts the entire process of protein synthesis, leading to the inhibition of bacterial growth.
The signaling pathway for the oxazolidinone mechanism of action is illustrated in the diagram below.
Structure-Activity Relationship and Data Presentation
The antibacterial potency of oxazolidinones is highly dependent on their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to optimize their efficacy and safety profiles.
| Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Linezolid | Staphylococcus aureus (MSSA) | 1 | 2 | [15] |
| Staphylococcus aureus (MRSA) | 1 | 2 | [15] | |
| Enterococcus faecalis | 0.5 | 2 | [16] | |
| Streptococcus pneumoniae | 0.5 | 1 | [17] | |
| Tedizolid | Staphylococcus aureus (MSSA) | 0.25 | 0.25 | [15] |
| Staphylococcus aureus (MRSA) | 0.25 | 0.25 | [15] | |
| Enterococcus faecalis | 0.5 | 0.5 | [16] | |
| Streptococcus pyogenes | 0.5 | 0.5 | [16] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
As indicated in the table, tedizolid generally exhibits 2- to 4-fold greater in vitro activity against a variety of Gram-positive cocci compared to linezolid.[16]
Experimental Protocols
Synthesis of the Oxazolidinone Core (Linezolid Example)
A common synthetic route to linezolid involves the reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin, followed by cyclization and subsequent modifications. A generalized workflow is presented below.[18][19]
A representative experimental protocol is as follows:
-
N-alkylation: 3-Fluoro-4-morpholinylaniline is reacted with (R)-epichlorohydrin in a suitable solvent such as methanol at an elevated temperature (e.g., 60-65°C) to yield N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.[18]
-
Cyclization: The resulting intermediate is then cyclized using a carbonylating agent like carbonyldiimidazole in a solvent such as dichloromethane at ambient temperature to form the oxazolidinone ring, yielding (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.[18]
-
Phthalimide introduction: The chloromethyl intermediate is reacted with potassium phthalimide in a polar aprotic solvent like N,N-dimethylformamide (DMF) at reflux to introduce a protected amino group.[18]
-
Deprotection: The phthalimide protecting group is removed by hydrazinolysis using hydrazine hydrate in a solvent like methanol at reflux, yielding the primary amine intermediate.
-
Acetylation: The final step involves the acetylation of the primary amine with acetic anhydride to yield linezolid.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an oxazolidinone derivative is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][20][21][22]
-
Preparation of Antimicrobial Agent: A stock solution of the oxazolidinone is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[4][23]
-
Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.[24]
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.[21]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[4][23] Control wells (growth control without antibiotic and sterility control without bacteria) are included to ensure the validity of the results.[4]
References
- 1. upload.orthobullets.com [upload.orthobullets.com]
- 2. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Tedizolid is a promising antimicrobial option for the treatment of Staphylococcus aureus infections in cystic fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antipneumococcal and Antistaphylococcal Activities of Ranbezolid (RBX 7644), a New Oxazolidinone, Compared to Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 19. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
The Rise of Oxazolidinones: A Technical Guide to Their Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has posed a significant threat to global public health. In response to this growing crisis, the oxazolidinones were developed as a novel class of synthetic antibiotics. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental protocols associated with this important class of antibacterial agents.
Discovery and Development: A Historical Perspective
The journey of oxazolidinone antibiotics began in the 1980s with their initial discovery by DuPont. However, early compounds, such as DuP 105 and DuP 721, were plagued by toxicity issues, leading to a temporary halt in their development.[1] The true potential of this class was realized in the 1990s when scientists at Pharmacia (now Pfizer) revisited the scaffold, leading to the development of eperezolid and, most notably, linezolid.
Linezolid (Zyvox®) became the first oxazolidinone antibiotic to receive FDA approval in 2000, marking the introduction of the first new class of antibiotics in over two decades.[] Its unique mechanism of action and efficacy against MDR Gram-positive pathogens established it as a critical last-resort therapeutic. The success of linezolid spurred further research, leading to the development of second-generation oxazolidinones with improved potency and safety profiles. Tedizolid (Sivextro®), approved in 2014, offers the advantage of once-daily dosing and a better safety profile concerning myelosuppression.[3] Other notable oxazolidinones in various stages of development include radezolid, sutezolid (for tuberculosis), and the early clinical candidate eperezolid.[4][5][6]
Mechanism of Action: Halting Protein Synthesis at Initiation
Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis at a very early stage: the formation of the initiation complex.[7][8] Unlike many other protein synthesis inhibitors that target the elongation phase, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[9] This binding event prevents the formation of a functional 70S initiation complex, which is the crucial first step in the translation of mRNA into protein.[7][10]
The binding site of oxazolidinones is located within domain V of the 23S rRNA, a component of the 50S subunit.[4] X-ray crystallography studies have revealed that linezolid binds to the A-site of the PTC, sterically hindering the proper positioning of the initiator fMet-tRNA.[] This unique mechanism of action is responsible for the lack of cross-resistance with other classes of antibiotics that target protein synthesis.
Mechanisms of Resistance
Bacterial resistance to oxazolidinones, while still relatively uncommon, is an emerging concern. The primary mechanisms of resistance involve modifications to the drug's target site:
-
Mutations in 23S rRNA: The most common resistance mechanism involves point mutations in the central loop of domain V of the 23S rRNA gene.[11][12] The G2576T mutation is the most frequently observed mutation in clinical isolates.[12] These mutations reduce the binding affinity of oxazolidinones to the ribosome.
-
Acquisition of the cfr Gene: The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[13][14] This methylation also interferes with the binding of oxazolidinones and can confer cross-resistance to other antibiotic classes that bind to the PTC, such as phenicols, lincosamides, pleuromutilins, and streptogramin A.[13]
Structure-Activity Relationships (SAR)
The antibacterial activity of oxazolidinones is highly dependent on their chemical structure. Key structural features that influence their efficacy include:
-
The Oxazolidinone Core: The central 2-oxazolidinone ring is essential for activity.
-
The N-phenyl Ring: The N-aryl substituent is crucial for binding to the ribosome. A fluorine atom at the C-3 position of the phenyl ring generally enhances activity.
-
The C-5 Side Chain: Modifications at the C-5 position of the oxazolidinone ring have a significant impact on potency and pharmacokinetic properties. The acetamidomethyl side chain of linezolid is important for its activity.[10] In second-generation oxazolidinones, this group has been replaced with other moieties to improve potency and reduce toxicity.
Quantitative Data
The following tables summarize key quantitative data for prominent oxazolidinone antibiotics.
Table 1: Minimum Inhibitory Concentrations (MICs) against Key Gram-Positive Pathogens
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Linezolid | Staphylococcus aureus (MSSA) | 1.5 | 2 | [15][16] |
| Staphylococcus aureus (MRSA) | 1.5 | 2 | [15][16] | |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 1 | 2 | [17] | |
| Tedizolid | Staphylococcus aureus (MSSA) | 0.25 | 0.5 | [15][17] |
| Staphylococcus aureus (MRSA) | 0.25 | 0.4 | [15][16] | |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 0.25 | 0.5 | [17] | |
| Radezolid | Staphylococcus aureus (MRSA) | - | 0.5 | [14] |
| Enterococcus faecalis | 0.25 | 0.5 | [18] | |
| Sutezolid | Mycobacterium tuberculosis | ≤0.0625 | 0.5 | [19] |
Table 2: Key Pharmacokinetic Parameters in Humans
| Antibiotic | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Primary Route of Elimination | Reference(s) |
| Linezolid | ~100 | 31 | 5-7 | Renal and non-renal | [20] |
| Tedizolid | ~91 | 70-90 | ~12 | Primarily hepatic | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the discovery and development of oxazolidinone antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of an antimicrobial agent.[6][7][21]
Protocol Overview:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the oxazolidinone antibiotic in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Ribosome Binding Assay
This assay is used to determine the affinity of oxazolidinones for the bacterial ribosome.[13][22]
Protocol Overview:
-
Preparation of Ribosomes: Isolate 70S ribosomes and/or 50S and 30S subunits from a suitable bacterial strain (e.g., E. coli or S. aureus).
-
Radiolabeling: Use a radiolabeled oxazolidinone (e.g., [¹⁴C]-eperezolid) or a competitive binding format with a known radiolabeled ligand that binds to the same site.
-
Binding Reaction: Incubate the ribosomes with the radiolabeled oxazolidinone in a suitable binding buffer at 37°C. For competition assays, include varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Separate the ribosome-bound radioligand from the free radioligand using a technique such as filtration through a nitrocellulose membrane.
-
Quantification: Quantify the amount of radioactivity on the filter using liquid scintillation counting.
-
Data Analysis: Determine the dissociation constant (Kd) or the inhibitory concentration (IC₅₀) from the binding data.
In Vivo Efficacy Models: Murine Thigh Infection Model
Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. The murine thigh infection model is commonly used for S. aureus.[1][21][23]
Protocol Overview:
-
Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Inject a standardized inoculum of S. aureus (e.g., an MRSA strain) into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the oxazolidinone antibiotic via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various dose levels.
-
Sample Collection: At different time points after treatment, euthanize the mice and aseptically remove the infected thigh muscle.
-
Bacterial Load Determination: Homogenize the thigh tissue and perform serial dilutions for viable bacterial counts (CFU/gram of tissue) by plating on appropriate agar media.
-
Data Analysis: Compare the bacterial load in the treated groups to the untreated control group to determine the efficacy of the antibiotic.
Chemical Synthesis
The synthesis of oxazolidinones typically involves the construction of the chiral oxazolidinone core and the subsequent introduction of the N-aryl and C-5 side chains. Several synthetic routes have been developed for key oxazolidinone antibiotics.
General Synthesis of Linezolid
A common synthetic approach for linezolid involves the reaction of 3-fluoro-4-morpholinylaniline with (R)-glycidyl butyrate to form a key intermediate, which is then converted to linezolid through a series of steps including cyclization and acetylation.
General Synthesis of Tedizolid
The synthesis of tedizolid is more complex and involves the formation of the pyridinyl-tetrazole side chain, which is then coupled to the oxazolidinone core.[4]
Conclusion
The discovery and development of oxazolidinone antibiotics represent a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, potent activity, and the availability of both intravenous and oral formulations have made them invaluable therapeutic agents. Ongoing research continues to explore new oxazolidinone scaffolds to further improve their spectrum of activity, safety profile, and to overcome emerging resistance. This technical guide provides a foundational understanding for researchers and drug development professionals working with this critical class of antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Oxazolidinone: A promising scaffold for the development of antibacterial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial activities of eperezolid analogs with glycinyl substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Portico [access.portico.org]
- 11. Frontiers | Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence [frontiersin.org]
- 12. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. apexbt.com [apexbt.com]
- 15. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. upload.orthobullets.com [upload.orthobullets.com]
- 20. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Oxazolidinone Mechanism of Action in Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanism by which oxazolidinone antibiotics inhibit bacterial protein synthesis. It consolidates key research findings, quantitative data, and methodologies to serve as a comprehensive resource for professionals in the field of antimicrobial drug discovery and development.
Core Mechanism of Action: Inhibition of Translational Initiation
Oxazolidinones represent a unique class of synthetic antibiotics that primarily target the initiation phase of bacterial protein synthesis.[1][2] Their action precedes the elongation steps, distinguishing them from many other classes of ribosome-targeting antibiotics.[1][2] The core of their mechanism is the prevention of the formation of a functional 70S initiation complex, which is the complete ribosome assembled at the start codon of mRNA, ready to begin protein synthesis.[3]
The sequence of events leading to inhibition is as follows:
-
Binding to the 50S Ribosomal Subunit: Oxazolidinones bind specifically to the 50S large ribosomal subunit.[4] Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely located the binding site within the peptidyl transferase center (PTC).[5] The drug occupies a pocket at the ribosomal A-site, near the catalytic center.[5] This binding site overlaps with that of other antibiotics like chloramphenicol and lincomycin, though the mechanism of action is distinct.
-
Interference with Initiator tRNA Placement: The crucial step inhibited by oxazolidinones is the proper positioning of the initiator tRNA, N-formylmethionyl-tRNA (fMet-tRNA), in the ribosomal P-site.[6][7] By binding to the A-site of the PTC on the 50S subunit, the oxazolidinone molecule sterically and allosterically prevents the fMet-tRNA, guided by initiation factor 2 (IF2), from correctly accommodating into the P-site of the complete 70S ribosome.[1][8]
-
Blocking Formation of the 70S Initiation Complex: This disruption prevents the formation of the final, functional N-formylmethionyl-tRNA–ribosome–mRNA ternary complex.[8] The inability to secure the initiator tRNA in the P-site stalls the entire process before the first peptide bond can be formed.[6][7] Studies have shown that oxazolidinones do not inhibit the independent binding of mRNA or fMet-tRNA to the 30S subunit, nor do they prevent the formation of the IF2-fMet-tRNA binary complex.[8] The inhibition is specific to the formation of the complete initiation complex on both 30S and 70S ribosomes.[8]
Quantitative Data on Oxazolidinone Activity
The inhibitory activity of oxazolidinones has been quantified in various assays. The 50% inhibitory concentration (IC₅₀) and dissociation constant (Kd) are key metrics for evaluating their potency.
| Compound | Assay Type | Organism/System | IC₅₀ (µM) | Kd (µM) | Reference(s) |
| Linezolid | Cell-free transcription-translation | E. coli | 1.8 | - | [11] |
| In vitro translation (MS2 RNA) | E. coli | 15 - 24 | - | [11] | |
| 70S Initiation Complex Formation | E. coli | 110 - 152 | - | [8][12] | |
| 30S Initiation Complex Formation | E. coli | 110 | - | [8] | |
| 70S Initiation Complex Formation | S. aureus | 116 | - | [13] | |
| Protein Synthesis Inhibition | S. aureus | 0.3 µg/ml (~0.89) | - | [4] | |
| 50S Subunit Synthesis Inhibition | S. aureus | 0.6 µg/ml (~1.78) | - | [4][14] | |
| Eperezolid | Cell-free transcription-translation | E. coli | 2.5 | - | |
| In vitro translation (MS2 RNA) | E. coli | 20 - 50 | - | [11] | |
| Ribosome Binding Assay | E. coli 50S | - | ~20 | [15] | |
| Mammalian Cell Growth (143B) | Human | ~20 | - | [16] | |
| PNU-176798 | Cell-free translation | E. coli | 0.53 | - | [9] |
| 70S Initiation Complex Formation | E. coli | 32 | - | [9] | |
| EF-G Mediated Translocation | E. coli | 8 | - | [9] | |
| PNU-140693 | Mitochondrial Protein Synthesis | Rat Heart | <1 (est.) | - | [17] |
Note: IC₅₀ values can vary based on specific experimental conditions, such as mRNA concentration.[11]
Key Experimental Protocols
The mechanism of oxazolidinones has been elucidated through several key experimental techniques. Below are summaries of the methodologies involved.
This assay directly measures the inhibitory effect of a compound on the formation of the ribosomal initiation complex.
-
Objective: To quantify the formation of the ternary complex (mRNA-ribosome-fMet-tRNA) in the presence of an inhibitor.
-
Principle: Radiolabeled initiator tRNA ([³H]fMet-tRNA or [³⁵S]fMet-tRNA) is used. Its binding to ribosomes (either 30S or 70S subunits) is measured. A successful initiation complex will retain the radiolabeled tRNA, which can be captured on a nitrocellulose filter and quantified by scintillation counting.
-
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified 70S ribosomes (or 30S subunits), a specific mRNA template (e.g., a synthetic oligoribonucleotide with a Shine-Dalgarno sequence), initiation factors (IF1, IF2, IF3), GTP, and the radiolabeled fMet-tRNA.[8]
-
Inhibitor Addition: Various concentrations of the oxazolidinone compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. Control reactions contain only the solvent.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 10-15 minutes) to allow for complex formation.[12][13]
-
Complex Capture: The reaction is stopped by dilution in ice-cold buffer. The mixture is then passed through a nitrocellulose filter. The ribosomes and any bound radiolabeled tRNA are retained by the filter.
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the number of initiation complexes formed.
-
Data Analysis: The results are plotted as a percentage of inhibition relative to the control, and the IC₅₀ value is calculated.[8]
-
Cryo-EM provides high-resolution structural data, revealing the precise binding location and orientation of the antibiotic on the ribosome.
-
Objective: To visualize the atomic interactions between the oxazolidinone and the 50S ribosomal subunit.
-
Principle: A solution containing the biological sample (ribosomes complexed with the antibiotic) is rapidly frozen in liquid ethane. This vitrification process preserves the native structure. A transmission electron microscope is then used to image thousands of individual, randomly oriented particles. Computational software reconstructs these 2D images into a high-resolution 3D density map.
-
Generalized Workflow:
-
Complex Formation: Purified, active 70S ribosomes (e.g., from S. aureus) are incubated with a molar excess of the oxazolidinone antibiotic at 37°C for approximately 15 minutes.[18][19]
-
Vitrification: A small volume (3-4 µL) of the ribosome-antibiotic solution is applied to a glow-discharged EM grid. The grid is then blotted to create a thin film and immediately plunge-frozen into liquid ethane.[18][19]
-
Data Collection: The vitrified sample is imaged in a cryo-transmission electron microscope equipped with a direct electron detector. Thousands of micrographs are collected automatically.
-
Image Processing: Individual ribosome particles are computationally selected from the micrographs.
-
3D Reconstruction: The 2D particle images are aligned and classified to sort for homogeneity. A high-resolution 3D map is then reconstructed from the final set of particles.
-
Model Building and Analysis: An atomic model of the ribosome and the bound antibiotic is built into the 3D density map, revealing the precise binding interactions.
-
References
- 1. Oxazolidinone antibiotics target the P site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. upload.orthobullets.com [upload.orthobullets.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Synthetic Oxazolidinone Derivatives
Oxazolidinones represent a significant class of purely synthetic compounds, initially developed as potent antibacterial agents.[1][2] The first member of this class to be approved for clinical use was Linezolid, which became a crucial tool in combating multi-drug resistant Gram-positive infections.[3][4] Beyond their established antibacterial prowess, ongoing research has unveiled a broader spectrum of biological activities, including promising antifungal and anticancer properties, making the oxazolidinone scaffold a privileged structure in medicinal chemistry.[5][6][7] This guide provides a comprehensive overview of the antibacterial, antifungal, and anticancer activities of synthetic oxazolidinone derivatives, details key structure-activity relationships, and outlines the experimental protocols for their evaluation.
Antibacterial Activity
Oxazolidinones are renowned for their efficacy against a wide range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci.[3][8] Their unique mechanism of action circumvents cross-resistance with other classes of antibiotics that also inhibit protein synthesis.[3][8][9]
Mechanism of Action
The antibacterial action of oxazolidinones is initiated by inhibiting bacterial protein synthesis at a very early stage.[8][10] These compounds bind to the 23S ribosomal RNA (rRNA) within the 50S ribosomal subunit.[2][11][12] This binding event occurs at the peptidyl transferase center (PTC) and physically obstructs the formation of the functional 70S initiation complex, which is a crucial assembly of the 50S and 30S subunits with messenger RNA (mRNA) and initiator N-formylmethionyl-tRNA (fMet-tRNA).[8][13][14] By preventing the formation of this complex, oxazolidinones effectively halt the translation process before it can begin, leading to a bacteriostatic effect.[3][11][14]
Caption: Mechanism of antibacterial action of oxazolidinones.
Quantitative Antibacterial Data
The in vitro potency of oxazolidinone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| Linezolid | Methicillin-resistant S. aureus (MRSA) | 1-4 | [2][11] |
| Vancomycin-resistant E. faecalis (VRE) | 1-4 | [2] | |
| Penicillin-resistant S. pneumoniae | 0.5-2 | [2] | |
| Tedizolid | Methicillin-resistant S. aureus (MRSA) | 0.25-0.5 | [11] |
| Radezolid | Linezolid-resistant S. aureus (cfr+) | 2 | [15] |
| LCB01-0648 | Methicillin-resistant S. aureus (MRSA) | 0.5 (MIC90) | [11] |
| Linezolid-resistant S. aureus (LRSA) | 2-4 | [11] | |
| Compound 12a | Linezolid-resistant S. aureus | <1 | [2] |
| Compound 28 | MRSA ATCC 43300 | 0.008 | [16] |
Antifungal Activity
While primarily developed as antibacterials, certain structural modifications to the oxazolidinone scaffold have yielded derivatives with significant antifungal properties. Notably, the incorporation of a 1,2,3-triazole moiety has been a successful strategy in designing potent antifungal agents.[5][17]
Spectrum of Activity and Quantitative Data
Several novel oxazolidinone-linked 1,2,3-triazole derivatives have demonstrated potent activity against a range of fungal pathogens, including various Candida species and filamentous fungi.[5][17] In some cases, these synthetic derivatives have shown superior potency compared to established antifungal drugs like itraconazole.[5]
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 4d | Candida glabrata | 0.12 | [5] |
| Trichosporon cutaneum | 2 | [5] | |
| Compound 4h | Candida glabrata | 0.25 | [5] |
| Compound 4k | Candida glabrata | 0.12 | [5] |
| Mucor hiemalis | 2 | [5] | |
| Itraconazole | Candida glabrata | 1 | [5] |
| Trichosporon cutaneum | 8 | [5] | |
| Mucor hiemalis | 4 | [5] |
Anticancer Activity
The repurposing of existing drug scaffolds for cancer therapy is a burgeoning field of research. Oxazolidinone derivatives have recently emerged as potential anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[6][18][19]
Mechanism of Action
Unlike the well-defined antibacterial mechanism, the anticancer effects of oxazolidinones appear to be multifactorial. Studies have shown that these compounds can induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[18] This involves a reduction in mitochondrial membrane potential, an increase in reactive oxygen species (ROS) levels, and the release of cytochrome c, which ultimately leads to the activation of caspases (e.g., caspase-9) that execute cell death.[18] Furthermore, some derivatives have been shown to cause cell cycle arrest, for instance at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[18][20]
Caption: Anticancer mechanisms of select oxazolidinone derivatives.
Quantitative Anticancer Data
The cytotoxic potential of anticancer compounds is measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.[21]
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound OI | MCF-7 (Breast Cancer) | 17.66 | [18] |
| HeLa (Cervical Cancer) | 31.10 | [18] | |
| LPSF/NBM-1 | HL-60 (Leukemia) | 54.83 | [20] |
| LPSF/NBM-2 | MOLT-4 (Leukemia) | 51.61 | [20] |
Structure-Activity Relationships (SAR)
The biological activity of oxazolidinone derivatives is highly dependent on their chemical structure. Extensive SAR studies have been conducted to optimize potency, broaden the spectrum of activity, and overcome resistance.[4][15][22][23]
Key SAR insights include:
-
A-Ring (Oxazolidinone Core): The core heterocyclic ring is essential for activity. The (S)-configuration at the C5 position is crucial for antibacterial potency.[24][25]
-
B-Ring (N-Aryl Substituent): An N-aryl group is generally required. A meta-fluoro substitution on this phenyl ring often increases activity.[24]
-
C-Ring/Side Chain (C5 Substituent): The substituent at the C5 position significantly influences the compound's properties. The N-acetylaminomethyl group in Linezolid is a key feature.[15][22] Modifications at this position, such as introducing thiourea groups or fused heterocyclic rings, can enhance potency and modulate the activity spectrum.[2][22]
Caption: Key structure-activity relationships for oxazolidinones.
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of the biological activity of novel synthetic compounds.
General Workflow for Biological Activity Screening
The screening process for new oxazolidinone derivatives typically follows a structured workflow from initial synthesis to detailed biological characterization.
Caption: General experimental workflow for screening oxazolidinones.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[26][27][28]
Objective: To determine the lowest concentration of a synthetic oxazolidinone derivative that inhibits the visible growth of a specific bacterium or fungus.
Materials:
-
Test oxazolidinone compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Microorganism culture in logarithmic growth phase
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions of the compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Adjust the turbidity of the microorganism culture to match a 0.5 McFarland standard. This suspension is then further diluted in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[29]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[27]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).[28][29]
Protocol: Determination of Cytotoxicity (IC50) via MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard for determining the IC50 of potential anticancer compounds.[21][30][31]
Objective: To determine the concentration of a synthetic oxazolidinone derivative that reduces the viability of a cancer cell line by 50%.
Materials:
-
Test oxazolidinone compound
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (solvent only). Incubate for a specified period (e.g., 48 or 72 hours).[31]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[21][30]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.[21][31]
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[32]
References
- 1. Oxazolidinones: new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and antifungal activity of novel this compound-2-one-linked 1,2,3-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions | Semantic Scholar [semanticscholar.org]
- 14. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Does the Oxazolidinone Derivatives Constitute a Functional Approa...: Ingenta Connect [ingentaconnect.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. benchchem.com [benchchem.com]
- 22. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. woah.org [woah.org]
- 27. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 28. apec.org [apec.org]
- 29. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Oxazolidinone Analogues
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria represents a critical global health challenge, necessitating the development of novel antimicrobial agents. Oxazolidinones, a unique class of synthetic antibiotics, have become a vital tool in combating severe Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their distinct mechanism of action, involving the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and minimizes cross-resistance.[1][2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of oxazolidinone analogues, offering a comprehensive resource for researchers engaged in the design and development of next-generation antibacterial agents.
Core Structure and Mechanism of Action
The antibacterial efficacy of oxazolidinones stems from their unique interaction with the bacterial ribosome. These compounds bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC), preventing the formation of the 70S initiation complex.[4][5] This action effectively halts protein synthesis at its earliest stage. The core oxazolidinone scaffold, particularly the (S)-enantiomer, is crucial for this activity. Key structural features that govern the SAR of this class include the N-aryl group (A-ring), the C5-side chain, and various substitutions on the phenyl ring.
dot
Caption: Mechanism of action of oxazolidinone antibiotics.
Key Structure-Activity Relationships
Extensive research has elucidated the critical structural modifications that influence the antibacterial potency, spectrum, and safety profile of oxazolidinone analogues. These can be broadly categorized by modifications to the A-ring, the C5-side chain, and the C- and D-rings of the aromatic system.
A-Ring Modifications
The 3-(3-fluorophenyl) group, as seen in linezolid, is a well-established contributor to potent antibacterial activity.[6] However, further substitutions on this phenyl ring can enhance potency. The introduction of additional aryl or heteroaryl rings at the 4-position of the 3-phenyl-oxazolidinone can significantly improve antibacterial efficacy.[6]
C5-Side Chain Modifications
The acetamidomethyl side chain at the C5 position of the oxazolidinone ring is a key determinant of antimicrobial potency.[6] Modifications at this position have been a major focus of SAR studies. Replacing the carbonyl oxygen with a thiocarbonyl sulfur to form a thiourea group has been shown to enhance in vitro activity by four to eight times compared to linezolid.[7] Other successful alternatives to the acylaminomethyl group that maintain or improve potency include 1,2,3-triazol-2-yl-methyl, pyrid-2-yl-oxymethyl, and isoxazol-3-yl-oxymethyl groups.[6] Interestingly, while early studies showed that a simple 5-hydroxymethyl group resulted in weaker potency, combining it with a potent ABCD ring system, as in the case of tedizolid (TR-700), leads to excellent antibacterial activity.[6]
C- and D-Ring Modifications
The incorporation of fused heterocyclic rings at the C- and D-ring positions of the phenyl moiety has led to the discovery of highly potent analogues. These modifications can create conformationally constrained structures that may better fit the ribosomal binding site.[8] For example, the introduction of a benzoxazinone C-ring substructure has resulted in compounds with superior activity compared to linezolid against a range of Gram-positive and Gram-negative bacteria.[9] Further modifications of the C5-side chain on these fused ring systems have yielded even more potent compounds.[9]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of representative oxazolidinone analogues against key bacterial pathogens.
Table 1: SAR of C5-Side Chain Modifications
| Compound | C5-Substituent | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | Reference |
| Linezolid | -CH₂NHC(O)CH₃ | 1-4 | 1-4 | 1-4 | [2] |
| Tedizolid (TR-700) | -CH₂OH (with modified ABCD rings) | 0.25-0.5 | 0.25-0.5 | 0.5 | [6] |
| Compound 16[7] | -CH₂NHC(S)NH₂ | 0.25-0.5 | 0.25-0.5 | 0.25-0.5 | [7] |
| Radezolid (RX-1741) | Isoxazol-3-yl-oxymethyl | 0.25-0.5 | 0.25-0.5 | 0.5-1 | [6] |
Table 2: SAR of Fused C- and D-Ring Systems
| Compound | C-Ring Substructure | C5-Side Chain | S. aureus (MRSA) MIC (µg/mL) | H. influenzae MIC (µg/mL) | Reference |
| Linezolid | Phenyl | -CH₂NHC(O)CH₃ | 1-4 | 4-8 | [9] |
| Compound 8c[9] | Benzoxazinone | -CH₂OH | ≤0.5 | ≤0.5 | [9] |
| Compound 12a[9] | Benzoxazinone | -CH₂NHC(O)CH₃ | ≤0.5 | ≤0.5 | [9] |
| Compound 12g[9] | Benzoxazinone | -CH₂OC(O)NHCH₃ | <0.5 | <0.5 | [9] |
| Compound 12h[9] | Benzoxazinone | -CH₂NHC(S)CH₃ | <0.125 | <0.125 | [9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency.
Methodology: Broth Microdilution
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, equivalent to approximately 1 x 10⁸ CFU/mL) is prepared from a fresh culture of the test organism. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: Serial two-fold dilutions of the oxazolidinone analogues are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted drug is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the drug at which there is no visible growth of the bacteria.
dot
Caption: Experimental workflow for MIC determination.
In Vivo Efficacy Studies
Animal models are crucial for evaluating the therapeutic potential of new oxazolidinone analogues. Mouse infection models are commonly used to assess in vivo efficacy.
Methodology: Mouse Systemic Infection Model
-
Infection: Mice (e.g., Swiss albino or BALB/c) are infected with a lethal dose of the target pathogen (e.g., MRSA) via an appropriate route (e.g., intraperitoneal injection).
-
Treatment: At a specified time post-infection, groups of mice are treated with the oxazolidinone analogue at various doses, typically administered orally or intravenously. A control group receives the vehicle.
-
Observation: The survival of the mice in each group is monitored over a period of several days.
-
Data Analysis: The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated to determine the in vivo potency of the compound.
dot
Caption: Workflow for in vivo efficacy testing.
Conclusion
The oxazolidinone scaffold remains a fertile ground for the discovery of novel antibacterial agents. A deep understanding of the structure-activity relationships is paramount for the rational design of analogues with improved potency, a broader spectrum of activity, and enhanced safety profiles. The key takeaways for researchers in this field are the continued importance of modifications at the C5-position and the significant potential of incorporating fused heterocyclic ring systems to enhance antibacterial efficacy. As bacterial resistance continues to evolve, the strategic application of these SAR principles will be crucial in developing the next generation of life-saving oxazolidinone antibiotics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
The Oxazolidinone Revolution: A Medicinal Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria represents a formidable challenge to global public health. In the ongoing battle against these resilient pathogens, the oxazolidinone class of antibiotics has carved out a crucial niche. As the first truly new class of antibiotics to be introduced in decades, oxazolidinones possess a unique mechanism of action that circumvents existing resistance pathways. This technical guide provides a comprehensive overview of the medicinal chemistry of oxazolidinones, detailing their mechanism of action, clinical applications, structure-activity relationships, and the evolving landscape of bacterial resistance.
Mechanism of Action: A Novel Approach to Protein Synthesis Inhibition
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis, a critical step in bacterial replication.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Unlike many other protein synthesis inhibitors that target the elongation phase, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event prevents the formation of the functional 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA (fMet-tRNA).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This distinct mechanism of action is a key reason for the lack of cross-resistance between oxazolidinones and other classes of antibiotics that also target protein synthesis.[2][11][16][17]
Clinical Applications and Approved Drugs
The primary clinical utility of oxazolidinones lies in the treatment of serious infections caused by Gram-positive bacteria, particularly those that have developed resistance to other antibiotics.[2][3][4][5][8][10][11][14][18][19] This includes infections caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[2][3][4][5][8][10][11][14][18][19]
To date, two oxazolidinone antibiotics have received regulatory approval:
-
Linezolid: The first-in-class oxazolidinone, approved by the FDA in 2000. It is available in both intravenous and oral formulations, offering flexibility in patient management.[3][7][9][10][15]
-
Tedizolid: A second-generation oxazolidinone approved in 2014. Tedizolid exhibits greater potency against certain pathogens compared to linezolid and has a longer half-life, allowing for once-daily dosing.[3][7][9][10][15]
Beyond these, several other oxazolidinones, such as Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Delpazolid, and TBI-223, are in various stages of clinical development, highlighting the continued interest in this important class of antibiotics.[9][10]
Quantitative Data: In Vitro Activity and Clinical Efficacy
The following tables summarize the in vitro activity of linezolid and tedizolid against key Gram-positive pathogens, as well as a comparison of their clinical efficacy and safety profiles from clinical trials.
Table 1: In Vitro Activity of Linezolid (MIC in µg/mL)
| Organism | MIC₅₀ | MIC₉₀ | MIC Range | Reference(s) |
| Staphylococcus aureus (MSSA) | 1 | 2 | 0.5-4 | [6][12][19][20] |
| Staphylococcus aureus (MRSA) | 1-2 | 2-4 | 0.5-4 | [6][12][13][16][19][20] |
| Enterococcus faecalis (VSE) | 1 | 2 | 0.5-4 | [6][8][20] |
| Enterococcus faecalis (VRE) | 1 | 2 | 0.5-4 | [6][8][12][20] |
| Enterococcus faecium (VRE) | 1 | 2 | 0.5-4 | [6][8][21] |
| Streptococcus pneumoniae (PRSP) | 0.5 | 1 | 0.25-2 | [20] |
Table 2: In Vitro Activity of Tedizolid (MIC in µg/mL)
| Organism | MIC₅₀ | MIC₉₀ | MIC Range | Reference(s) |
| Staphylococcus aureus (MSSA) | 0.25 | 0.5 | 0.12-1 | [6][8][13][22] |
| Staphylococcus aureus (MRSA) | 0.25 | 0.5 | 0.12-1 | [6][8][13][22] |
| Enterococcus faecalis (VSE) | 0.25 | 0.5 | 0.12-1 | [6][8][21] |
| Enterococcus faecalis (VRE) | 0.25 | 0.5 | 0.12-1 | [6][8] |
| Enterococcus faecium (VRE) | 0.25 | 0.5 | 0.12-1 | [6][21] |
| Streptococcus pneumoniae (PRSP) | 0.25 | 0.5 | 0.12-1 | [8] |
Table 3: Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
| Outcome | Linezolid | Tedizolid | Reference(s) |
| Early Clinical Response (48-72h) | 79.4% - 80.5% | 79.6% - 81.6% | [1][2][7][23] |
| Investigator-Assessed Clinical Success at Post-Therapy Evaluation | 86.8% - 93.5% | 83.1% - 90.4% | [1][2][23] |
| Favorable Microbiological Response (MRSA) | ~94% | ~95% | [7][18] |
Table 4: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Linezolid Incidence | Tedizolid Incidence | Reference(s) |
| Nausea | 9.6% - 12.2% | 6.8% - 8.2% | [1][24] |
| Diarrhea | 2.8% - 11.0% | 3.3% | [24][25] |
| Headache | 0.5% - 11.3% | - | [25] |
| Vomiting | 2.6% | 0.56% | [24] |
| Thrombocytopenia | 2.4% - 10.8% | 4.9% | [1][4][25] |
| Abnormal Neutrophil Count | 3.9% | 1.3% | [24] |
Mechanisms of Resistance
Despite their novel mechanism of action, resistance to oxazolidinones has emerged. The primary mechanisms of resistance involve alterations at the drug's binding site on the ribosome or the acquisition of transferable resistance genes.
Ribosomal Mutations
The most common mechanism of resistance involves point mutations in the domain V region of the 23S rRNA, the binding site for oxazolidinones.[1][6][7][23] The G2576U mutation is frequently observed in clinical isolates.[11] Mutations in the ribosomal proteins L3 and L4, which are also in close proximity to the oxazolidinone binding site, can also confer resistance.[1][6][7][23]
Transferable Resistance Genes
More concerning from an epidemiological standpoint is the emergence of transferable resistance genes that can be horizontally transmitted between bacteria. The most significant of these are:
-
cfr (chloramphenicol-florfenicol resistance) gene: This gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation sterically hinders the binding of oxazolidinones, as well as other classes of antibiotics like phenicols, lincosamides, pleuromutilins, and streptogramin A.[26]
-
optrA (oxazolidinone and phenicol transferable resistance) gene: This gene encodes an ATP-binding cassette (ABC) transporter protein that is thought to protect the ribosome from the effects of oxazolidinones and phenicols.[22][23][24][27][28] The exact mechanism of protection is still under investigation but is believed to involve the removal of the drug from its binding site.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized method for determining the MIC of an oxazolidinone against a bacterial isolate.
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh a sufficient amount of the oxazolidinone analytical standard.
-
Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Synthesis of Linezolid
The following is a representative synthetic scheme for linezolid, based on commonly employed synthetic strategies.
A detailed experimental protocol for the synthesis of Linezolid ((S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide) is as follows:
-
Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)this compound-2-one: 3-Fluoro-4-morpholinoaniline is reacted with (R)-epichlorohydrin in the presence of a base to form the corresponding amino alcohol, which is then cyclized using a phosgene equivalent (e.g., carbonyldiimidazole) to yield the chloromethyl-oxazolidinone intermediate.[5][10][17][29]
-
Synthesis of (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide: The chloromethyl-oxazolidinone is reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the protected amine functionality.[5][10][29]
-
Synthesis of (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)this compound-2-one: The phthalimide protecting group is removed by hydrazinolysis (reaction with hydrazine hydrate) to yield the key amine intermediate.[5]
-
Synthesis of Linezolid: The final step involves the acetylation of the amine intermediate with acetic anhydride to afford Linezolid.[5]
Synthesis of Tedizolid
The synthesis of tedizolid is more complex, involving the construction of the substituted pyridine ring system. A key intermediate is N-[3-Fluoro-4-[6-(2-Methyl-2H-Tetrazol-5-yl)-3-Pyridinyl]Phenyl]Carbamic Acid Phenylmethyl Ester.[28][30][31]
A detailed experimental protocol for the synthesis of Tedizolid from N-[3-Fluoro-4-[6-(2-Methyl-2H-Tetrazol-5-yl)-3-Pyridinyl]Phenyl]Carbamic Acid Phenylmethyl Ester is as follows:
-
Oxazolidinone Ring Formation: The starting carbamate is reacted with (R)-glycidyl butyrate in the presence of a strong base (e.g., n-butyllithium) at low temperature to form the oxazolidinone ring with the butyrate ester at the C-5 position.
-
Hydrolysis: The butyrate ester is hydrolyzed under basic conditions to yield the corresponding hydroxymethyl oxazolidinone intermediate.
-
Phosphorylation: The hydroxyl group is then phosphorylated to produce tedizolid phosphate, the prodrug form of tedizolid.
Future Directions and Conclusion
The oxazolidinones remain a clinically important class of antibiotics, particularly for the treatment of resistant Gram-positive infections. Ongoing research in this area is focused on several key objectives:
-
Overcoming Resistance: Designing new oxazolidinone derivatives that can evade existing resistance mechanisms, such as those mediated by cfr and optrA.
-
Expanding the Spectrum of Activity: Modifying the oxazolidinone scaffold to achieve activity against Gram-negative bacteria.
-
Improving the Safety Profile: Reducing the potential for adverse effects, such as myelosuppression, associated with long-term therapy.
The unique mechanism of action and the proven clinical efficacy of the oxazolidinones ensure that they will continue to be a fertile ground for medicinal chemistry research and a vital tool in the fight against antimicrobial resistance. This guide has provided a comprehensive overview of the key aspects of oxazolidinone medicinal chemistry, offering a valuable resource for researchers and clinicians working in this critical field.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficacy and Safety of Tedizolid and Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infections in Injection Drug Users: Analysis of Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 6. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Five-year analysis of the in vitro activity of tedizolid against a worldwide collection of indicated species causing clinical infections: results from the Surveillance of Tedizolid Activity and Resistance (STAR) programme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 10. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 11. Detecting mutations that confer oxazolidinone resistance in gram-positive bacteria [pubmed.ncbi.nlm.nih.gov]
- 12. mjima.org [mjima.org]
- 13. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 14. researchgate.net [researchgate.net]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. researchgate.net [researchgate.net]
- 17. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]
- 18. Research Portal [researchworks.creighton.edu]
- 19. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jmilabs.com [jmilabs.com]
- 21. Efficacy of Tedizolid against Enterococci and Staphylococci, Including cfr+ Strains, in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jmilabs.com [jmilabs.com]
- 23. Efficacy and Safety of Tedizolid Phosphate versus Linezolid in a Randomized Phase 3 Trial in Patients with Acute Bacterial Skin and Skin Structure Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pharmaffiliates.com [pharmaffiliates.com]
- 29. researchgate.net [researchgate.net]
- 30. nbinno.com [nbinno.com]
- 31. N-[3-Fluoro-4-[6-(2-Methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]carbaMic Acid PhenylMethyl Ester CAS 1220910-89-3 [homesunshinepharma.com]
The Genesis of a New Antibiotic Class: A Technical History of DuPont's Initial Oxazolidinone Research
For Immediate Release
This technical guide provides an in-depth review of the foundational research on oxazolidinone antibiotics conducted by E.I. DuPont de Nemours & Co. in the mid-1980s. This pivotal work laid the groundwork for the first new class of antibiotics to reach clinical use in decades, representing a significant milestone in the fight against antimicrobial resistance. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early compounds, their biological activity, and the experimental methodologies that defined this novel class of antibacterial agents.
Introduction: The Dawn of the Oxazolidinones
In the mid-1980s, facing a growing threat of antibiotic-resistant Gram-positive bacteria, researchers at DuPont embarked on a screening program that led to the discovery of a novel class of synthetic antibacterial agents: the oxazolidinones.[1] These compounds were entirely synthetic, with no natural product congeners, and possessed a unique mechanism of action that set them apart from existing antibiotic classes.[1] This pioneering research identified the initial lead compounds and established the fundamental structure-activity relationships that would guide all future development in this class.
The initial research at DuPont centered on a series of N-aryl-5-(aminomethyl)-2-oxazolidinones. The first compound to show promise was S-6123, which demonstrated moderate activity and established the core pharmacophore.[2] Subsequent structure-activity relationship (SAR) studies led to the development of more potent analogs, notably DuP 105 and DuP 721.[3] These compounds exhibited significant in vitro and in vivo activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4] However, the development of these early candidates was ultimately halted due to toxicity issues observed in animal studies.[5] Despite this, DuPont's foundational research was instrumental, paving the way for the later development of linezolid by Pharmacia (now Pfizer).[6]
Core Compounds and Chemical Structures
The initial exploration of the oxazolidinone scaffold by DuPont researchers led to the identification of three key compounds that defined the early history of this class.
| Compound ID | Chemical Name | Structure |
| S-6123 | (R)-4-(5-(hydroxymethyl)-2-oxooxazolidin-3-yl)benzenesulfonamide | ![]() |
| DuP 105 | (S)-N-((3-(4-(methylsulfinyl)phenyl)-2-oxothis compound-5-yl)methyl)acetamide | ![]() |
| DuP 721 | (S)-N-((3-(4-acetylphenyl)-2-oxothis compound-5-yl)methyl)acetamide | ![]() |
In Vitro Antibacterial Activity
The antibacterial potency of DuPont's lead oxazolidinones was evaluated against a panel of clinically relevant Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for S-6123, DuP 105, and DuP 721. MIC values are presented as MIC₅₀ and MIC₉₀ (the minimum concentration of the drug that inhibits the growth of 50% and 90% of isolates, respectively).
Table 1: In Vitro Activity of S-6123 [2]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 16 | 32 |
| Staphylococcus epidermidis | 16 | 32 |
| Streptococcus pyogenes | 32 | 64 |
| Streptococcus pneumoniae | 32 | 64 |
| Enterococcus faecalis | >128 | >128 |
Table 2: In Vitro Activity of DuP 105 [1][4]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 4 | 4 |
| Methicillin-resistant S. aureus (MRSA) | 4 | 4 |
| Staphylococcus epidermidis | 4 | 4 |
| Streptococcus pyogenes | 2 | 4 |
| Streptococcus pneumoniae | 2 | 4 |
| Enterococcus faecalis | 8 | 16 |
| Bacteroides fragilis | 16 | 16 |
Table 3: In Vitro Activity of DuP 721 [1][4][7]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 2 | 2 |
| Methicillin-resistant S. aureus (MRSA) | 2 | 2 |
| Staphylococcus epidermidis | 1 | 2 |
| Streptococcus pyogenes | 1 | 2 |
| Streptococcus pneumoniae | 1 | 2 |
| Enterococcus faecalis | 2 | 2 |
| Bacteroides fragilis | 8 | 8 |
In Vivo Efficacy
The in vivo efficacy of DuP 105 and DuP 721 was assessed in mouse models of systemic bacterial infections. The 50% effective dose (ED₅₀), the dose required to protect 50% of the infected animals from death, was determined for both oral and subcutaneous administration.
Table 4: In Vivo Efficacy (ED₅₀) of DuP 105 and DuP 721 in Mice [4][8]
| Infecting Organism | Compound | Route of Administration | ED₅₀ (mg/kg) |
| Staphylococcus aureus | DuP 105 | Oral | 9-23 |
| Subcutaneous | 9-15 | ||
| Streptococcus pyogenes | DuP 105 | Oral | 15 |
| Subcutaneous | 10 | ||
| Staphylococcus aureus | DuP 721 | Oral | 2-10 |
| Subcutaneous | 3-6 | ||
| Streptococcus pyogenes | DuP 721 | Oral | 5 |
| Subcutaneous | 3 |
Mechanism of Action
A key finding of DuPont's research was the novel mechanism of action of the oxazolidinones. Studies with DuP 721 demonstrated that the compound selectively inhibited bacterial protein synthesis.[9] The IC₅₀ for protein synthesis inhibition was 0.25 µg/mL, while concentrations greater than 32 µg/mL were required to inhibit DNA or RNA synthesis.[9] Further investigations revealed that oxazolidinones act at the initiation phase of protein synthesis by binding to the 50S ribosomal subunit.[9][10] This prevents the formation of the functional 70S initiation complex, a crucial step in bacterial protein translation.[11][12] This unique mechanism meant there was no cross-resistance with existing classes of protein synthesis inhibitors.
Experimental Protocols
The following section details the methodologies employed in the initial in vitro and in vivo evaluation of DuPont's oxazolidinone compounds.
In Vitro Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations (MICs) were determined using a broth microdilution method.
-
Media: Cation-adjusted Mueller-Hinton broth was used for most aerobic bacteria. For fastidious organisms like streptococci, the media was supplemented with 2-5% lysed horse blood.
-
Inoculum Preparation: Bacterial colonies from an 18- to 24-hour agar plate were suspended in broth to achieve a turbidity equivalent to a 0.5 McFarland standard, resulting in a suspension of approximately 1-2 x 10⁸ CFU/mL. This was further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Procedure:
-
Two-fold serial dilutions of the oxazolidinone compounds were prepared in 96-well microtiter plates.
-
Each well was inoculated with the standardized bacterial suspension.
-
Plates were incubated at 35-37°C for 18-24 hours.
-
-
Interpretation: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vivo Mouse Infection Model
A systemic infection model in mice was used to assess the in vivo efficacy of the compounds.
-
Animals: Male Swiss mice weighing 18-22 grams were used.
-
Bacterial Strains: Clinical isolates of Staphylococcus aureus and Streptococcus pyogenes were used for infection.
-
Inoculum Preparation: Bacteria were grown in tryptic soy broth. The bacterial suspension was adjusted to a concentration that would induce a lethal infection in untreated control animals. The challenge dose was suspended in 5% hog gastric mucin to enhance virulence.
-
Infection Procedure: Mice were infected via intraperitoneal injection with 0.5 mL of the bacterial suspension.
-
Drug Administration: The test compounds (DuP 105 and DuP 721) were administered orally (p.o.) or subcutaneously (s.c.) at 1 and 4 hours post-infection.
-
Endpoint: The number of surviving mice was recorded over a 7-day period.
-
Data Analysis: The 50% effective dose (ED₅₀) was calculated using a log-probit analysis.
Discontinuation and Legacy
The initial research by DuPont, however, was of paramount importance. It established the oxazolidinone class as a viable source of novel antibiotics with a unique mechanism of action effective against multidrug-resistant Gram-positive pathogens. This foundational work directly inspired and informed subsequent research by other pharmaceutical companies, ultimately leading to the successful development and clinical introduction of linezolid, the first commercially available oxazolidinone antibiotic. The history of DuPont's initial oxazolidinone research serves as a testament to the complex and often challenging path of drug discovery and development.
References
- 1. In vitro evaluation of DuP 105 and DuP 721, two new oxazolidinone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and in vitro and in vivo activities of S-6123, a new oxazolidinone compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound | AntibioticDB [antibioticdb.com]
- 6. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [mdpi.com]
- 7. Activity and mechanism of action of DuP 105 and DuP 721, new oxazolidinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The mechanism of action of DuP 721, a new antibacterial agent: effects on macromolecular synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
The Oxazolidinone Ring: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone of modern medicinal chemistry. Its presence in clinically significant antibiotics, such as linezolid, and its utility as a chiral auxiliary in asymmetric synthesis underscore its importance. This technical guide provides an in-depth exploration of the chemical properties and stability of the oxazolidinone core, offering valuable insights for researchers and professionals in drug development.
Chemical Properties of the Oxazolidinone Ring
The 2-oxazolidinone structure, characterized by a cyclic carbamate (or urethane) functional group, dictates its chemical behavior. The ring is generally stable but possesses reactive sites susceptible to chemical transformations, primarily through ring-opening reactions.[1][2]
Key Physicochemical Properties:
| Property | Description | Reference |
| Appearance | Typically a white or colorless solid. | [3] |
| Melting Point | Varies with substitution; unsubstituted 2-oxazolidinone melts at 86-89 °C. | [3] |
| Boiling Point | Unsubstituted 2-oxazolidinone boils at 220 °C at 48 torr. | [3] |
| Solubility | Generally soluble in water and polar organic solvents. The aqueous solubility of linezolid is approximately 3 mg/mL. | [4] |
| pKa | Linezolid is a weak base with a pKa of 1.8, indicating it is largely non-ionized in physiological conditions. | [4] |
Stability of the Oxazolidinone Ring
The stability of the oxazolidinone ring is a critical factor in the development of pharmaceuticals, influencing shelf-life, formulation strategies, and in vivo performance. The primary degradation pathways include hydrolysis, oxidation, and photodegradation.
Hydrolytic Stability
The oxazolidinone ring is susceptible to hydrolysis, with the rate being highly dependent on pH. Both acidic and basic conditions can catalyze the ring-opening of the cyclic carbamate.[1][5]
Degradation Products: Under hydrolytic stress, linezolid has been shown to degrade into several products, including a ring-opened hydrolysate and a fully hydrolyzed product.[6] The specific products can differ between acidic and basic conditions.[6]
Quantitative Data on Hydrolysis:
| Condition | Observation on Linezolid | Reference |
| Acidic Hydrolysis | Labile; leads to the formation of specific degradation products. | [1] |
| Neutral Hydrolysis | Labile under neutral stress conditions. | [1] |
| Basic Hydrolysis | Labile; leads to the formation of ring-opened and fully hydrolyzed products. | [1][6] |
Oxidative Stability
Oxazolidinone-containing compounds can be susceptible to oxidative degradation. Studies on the oxazolidinone antibiotic RWJ416457 showed that the degradation rates and product distribution are significantly influenced by pH, the presence of metal ions, and chelating agents.[9] The proposed mechanism involves a hydrogen abstraction pathway.[9] Linezolid is also known to be labile under oxidative stress, leading to the formation of specific degradation products.[1][10]
Thermal Stability
The thermal stability of the oxazolidinone ring is dependent on its substitution. The pyrolysis of 3-substituted 2-oxazolidinones has been studied, indicating a decarboxylation step.[11] Linezolid, however, has been found to be stable under thermal stress conditions as per ICH guidelines.[1] A study on the thermal degradation of linezolid identified major degradation products following hydrolytic decarboxylation.[12]
Quantitative Data on Thermal Degradation of Linezolid:
A kinetic study on the thermal degradation of linezolid at various temperatures revealed the following first-order degradation rate constants:[13]
| Temperature (°C) | Degradation Rate Constant (k, h⁻¹) |
| 40 | 18.428 × 10⁻⁶ |
| 50 | 23.03 × 10⁻⁶ |
These results indicate that the degradation rate increases with temperature.[13]
Photostability
Exposure to light can induce degradation of the oxazolidinone ring. Linezolid has been shown to undergo photodegradation, primarily through direct photolysis and self-sensitized photodegradation via singlet oxygen.[3] The degradation pathways and products can vary depending on the light source.[3] However, in other studies conducted according to ICH guidelines, linezolid was found to be stable under photolytic stress.[1] This highlights the importance of specific experimental conditions in determining photostability.
Quantitative Data on Photodegradation of Linezolid:
The photodegradation of linezolid in pure water was found to follow pseudo-first-order kinetics with an apparent quantum yield of 0.834 ± 0.054.[3]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[14][15]
Caption: General workflow for forced degradation studies.
3.1.1. Protocol for Aqueous Stability (Hydrolysis)
-
Preparation of Solutions: Prepare stock solutions of the oxazolidinone compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.
-
-
Incubation: Store the solutions at a controlled temperature (e.g., room temperature or 60°C).
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acidic and basic samples, neutralize the solution before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Quantify the remaining parent compound and any degradation products.
3.1.2. Protocol for Oxidative Stability
-
Preparation of Solution: Prepare a solution of the oxazolidinone compound in a suitable solvent at a known concentration.
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3%) to the compound solution.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling and Analysis: Follow steps 4 and 6 from the hydrolysis protocol.
3.1.3. Protocol for Thermal Stability (Solid State)
-
Sample Preparation: Place a known amount of the solid oxazolidinone compound in a suitable container (e.g., glass vial).
-
Incubation: Store the container in a calibrated oven at an elevated temperature (e.g., 60°C or 80°C).
-
Sampling: At specified time intervals, remove a sample, allow it to cool, and prepare a solution of known concentration.
-
Analysis: Analyze the solution by HPLC.
3.1.4. Protocol for Photostability
-
Sample Preparation: Expose the solid drug substance or a solution of the drug substance in a transparent container to a light source as specified in ICH Q1B guidelines.[11][16] A dark control sample should be stored under the same conditions but protected from light.
-
Light Exposure: The overall illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[17]
-
Sampling and Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.
Synthesis of a Representative Oxazolidinone: Linezolid
Several synthetic routes for linezolid have been reported. A common approach involves the following key steps:[8][17][18]
-
N-alkylation: Reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin.
-
Cyclization: Ring closure to form the oxazolidinone ring, often using a carbonylating agent like carbonyl diimidazole.
-
Functional Group Transformations: Conversion of the chloromethyl group at the C5 position to the desired acetamidomethyl side chain.
Mechanism of Action of Oxazolidinone Antibiotics
Oxazolidinone antibiotics, like linezolid, exert their antibacterial effect by inhibiting bacterial protein synthesis at a very early stage.[1][10][19] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[9][20] This binding interferes with the formation of the initiation complex, specifically preventing the proper positioning of the initiator fMet-tRNA in the P-site.[6][9] This unique mechanism of action is responsible for the lack of cross-resistance with other classes of protein synthesis inhibitors.[1][10]
Caption: Mechanism of action of oxazolidinone antibiotics.
Degradation Pathways
The primary degradation pathways of the oxazolidinone ring involve hydrolysis and oxidation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazolidine - Wikipedia [en.wikipedia.org]
- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure identification of the main degradation products of line...: Ingenta Connect [ingentaconnect.com]
- 7. cecas.clemson.edu [cecas.clemson.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SOP for Interpreting ICH Q1B Photostability Testing Guidelines – StabilityStudies.in [stabilitystudies.in]
- 12. researchgate.net [researchgate.net]
- 13. chemistryjournal.net [chemistryjournal.net]
- 14. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gmpsop.com [gmpsop.com]
- 16. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 17. ikev.org [ikev.org]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. rjlbpcs.com [rjlbpcs.com]
An In-depth Technical Guide to the Oxazolidinone Class of Antibiotics Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxazolidinones are a critical class of synthetic antibiotics highly effective against a broad spectrum of multidrug-resistant Gram-positive bacteria. As the first truly new class of antibiotics to be introduced in several decades, their unique mechanism of action, inhibiting the initiation of protein synthesis, sets them apart from other protein synthesis inhibitors and circumvents many existing resistance mechanisms. This technical guide provides a comprehensive overview of the oxazolidinone class, detailing their mechanism of action, spectrum of activity, and the molecular basis of bacterial resistance. Included are detailed experimental protocols for key assays and structured quantitative data to facilitate comparative analysis and guide further research and development in this vital area of antimicrobial therapy.
Core Concepts: Mechanism of Action
Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis. This is a unique mechanism that differs from other classes of protein synthesis inhibitors, which typically target the elongation phase.[1]
The key steps in the oxazolidinone mechanism of action are as follows:
-
Binding to the 50S Ribosomal Subunit: Oxazolidinones bind to the 50S subunit of the bacterial ribosome.[2] Specifically, they interact with the 23S rRNA at the peptidyl transferase center (PTC).[2]
-
Interference with the Formation of the 70S Initiation Complex: By binding to the 50S subunit, oxazolidinones prevent the formation of the functional 70S initiation complex, which is a crucial step for the commencement of protein synthesis.[2] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator N-formylmethionyl-transfer RNA (fMet-tRNA).
-
Inhibition of Translation: The prevention of the 70S initiation complex formation effectively blocks the translation of bacterial proteins, leading to the inhibition of bacterial growth.
This distinct mechanism of action is responsible for the lack of cross-resistance between oxazolidinones and other classes of antibiotics.
Spectrum of Activity and Quantitative Data
Oxazolidinones are primarily active against Gram-positive bacteria, including strains that are resistant to other antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The following tables summarize the Minimum Inhibitory Concentration (MIC) values for prominent oxazolidinones against key Gram-positive pathogens.
Table 1: MICs of Oxazolidinones against Staphylococcus aureus
| Oxazolidinone | Strain | MIC (µg/mL) | Reference |
| Linezolid | Methicillin-Susceptible S. aureus (MSSA) | 1-2 | [3] |
| Linezolid | Methicillin-Resistant S. aureus (MRSA) | 1-4 | [3] |
| Linezolid | Linezolid-Resistant S. aureus | 8 - >64 | [4] |
| Tedizolid | MSSA | 0.25 - 0.5 | |
| Tedizolid | MRSA | 0.25 - 0.5 | |
| Tedizolid | Linezolid-Resistant S. aureus | 0.5 - 4 | |
| Radezolid | MSSA | 0.25 - 1 | |
| Radezolid | MRSA | 0.5 - 2 | |
| Radezolid | Linezolid-Resistant S. aureus | 2 - 8 | |
| Contezolid | MSSA | 0.25 - 1 | |
| Contezolid | MRSA | 0.5 - 1 | |
| Contezolid | Linezolid-Resistant S. aureus | 2 - 8 |
Table 2: MICs of Oxazolidinones against Enterococcus faecalis and Enterococcus faecium
| Oxazolidinone | Strain | MIC (µg/mL) | Reference |
| Linezolid | E. faecalis (Vancomycin-Susceptible) | 1-2 | [5] |
| Linezolid | E. faecium (Vancomycin-Susceptible) | 1-2 | [5] |
| Linezolid | E. faecalis (Vancomycin-Resistant) | 1-4 | [5] |
| Linezolid | E. faecium (Vancomycin-Resistant) | 1-4 | [5][6] |
| Tedizolid | E. faecalis (Vancomycin-Resistant) | 0.25 - 1 | [7] |
| Tedizolid | E. faecium (Vancomycin-Resistant) | 0.5 - 2 | [7] |
Table 3: MICs of Oxazolidinones against Streptococcus pneumoniae
| Oxazolidinone | Strain | MIC (µg/mL) | Reference |
| Linezolid | Penicillin-Susceptible S. pneumoniae | 0.5 - 2 | [3] |
| Linezolid | Penicillin-Resistant S. pneumoniae | 0.5 - 2 | [3] |
| AZD2563 | Penicillin-Susceptible S. pneumoniae | 0.5 - 1 | [8] |
| AZD2563 | Penicillin-Resistant S. pneumoniae | 1 - 2 | [8] |
Mechanisms of Resistance
Bacterial resistance to oxazolidinones, though still relatively uncommon, is an area of growing concern. The primary mechanisms of resistance involve modifications of the drug's target site or the acquisition of resistance genes.
-
Target Site Mutations: The most common resistance mechanism involves point mutations in the domain V region of the 23S rRNA gene. The G2576T mutation is the most frequently observed alteration in clinical isolates. Mutations in the ribosomal proteins L3 and L4 have also been associated with reduced susceptibility to oxazolidinones.
-
Acquisition of Resistance Genes:
-
cfr Gene: The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation interferes with the binding of oxazolidinones and other antibiotic classes that target the peptidyl transferase center.
-
optrA and poxtA Genes: These genes encode ATP-binding cassette (ABC) proteins that confer resistance to oxazolidinones and phenicols. They are thought to protect the ribosome from the action of these antibiotics.
-
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Oxazolidinone antibiotic stock solution
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the oxazolidinone in CAMHB in the microtiter plate to achieve the desired final concentration range. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
In Vitro Transcription/Translation Inhibition Assay
This assay measures the ability of an oxazolidinone to inhibit protein synthesis in a cell-free system using a luciferase reporter.
Materials:
-
S. aureus cell-free extract (S30 extract)
-
DNA template with a promoter recognized by S. aureus RNA polymerase upstream of a firefly luciferase gene
-
Amino acid mixture
-
ATP and GTP
-
Luciferase assay reagent
-
Luminometer
-
Oxazolidinone antibiotic stock solution
Procedure:
-
Reaction Setup: In a microfuge tube or well of a microplate, combine the S. aureus S30 extract, DNA template, amino acid mixture, ATP, and GTP.
-
Add Inhibitor: Add varying concentrations of the oxazolidinone antibiotic to the reaction mixtures. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for 1 hour to allow for transcription and translation to occur.
-
Luciferase Assay: Add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.
-
Data Analysis: The reduction in luminescence in the presence of the oxazolidinone compared to the no-drug control indicates the level of protein synthesis inhibition. Calculate the IC50 value, which is the concentration of the antibiotic that causes a 50% reduction in luciferase activity.
Detection of 23S rRNA Gene Mutations by PCR and Sequencing
This protocol outlines the general steps for identifying mutations in the 23S rRNA gene associated with oxazolidinone resistance.
Materials:
-
Bacterial genomic DNA extraction kit
-
PCR primers flanking the domain V region of the 23S rRNA gene
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the bacterial isolate to be tested.
-
PCR Amplification: Amplify the domain V region of the 23S rRNA gene using the designed primers. A typical PCR program would involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Verification of PCR Product: Run the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.
-
DNA Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with the wild-type 23S rRNA gene sequence to identify any point mutations.
In Vivo Efficacy Assessment in a Neutropenic Mouse Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.[1][6]
Materials:
-
Female ICR (CD-1) mice (5-6 weeks old)
-
Cyclophosphamide for inducing neutropenia
-
Bacterial culture of the test organism (e.g., S. aureus)
-
Oxazolidinone antibiotic for treatment
-
Sterile saline
-
Homogenizer
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Induce Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen is two doses of 150 mg/kg and 100 mg/kg on days -4 and -1 relative to infection, respectively.[6]
-
Infection: On day 0, inject a standardized inoculum of the bacterial suspension (e.g., 0.1 mL of 10^7 CFU/mL S. aureus) into the thigh muscle of each mouse.[6]
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the oxazolidinone antibiotic administered via an appropriate route (e.g., oral gavage or intravenous injection). A vehicle control group should be included.
-
Euthanasia and Tissue Collection: At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the infected thigh muscle.[6]
-
Bacterial Load Determination: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate onto TSA plates.
-
Colony Counting: After incubation, count the number of colonies on the plates to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the in vivo efficacy of the oxazolidinone.
Conclusion
The oxazolidinone class of antibiotics remains a cornerstone in the treatment of serious Gram-positive infections, particularly those caused by resistant pathogens. Their unique mechanism of action provides a significant advantage in the face of evolving bacterial resistance. However, the emergence of oxazolidinone resistance underscores the need for continued surveillance, research into resistance mechanisms, and the development of next-generation compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of antimicrobial therapy and combating the global threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of the Oxazolidinone RWJ-416457 against Linezolid-Resistant and -Susceptible Staphylococci and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Tedizolid susceptibility in linezolid- and vancomycin-resistant Enterococcus faecium isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
The Ascending Trajectory of Oxazolidinones: A Technical Guide to Novel Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens and the complexities of diseases such as cancer and viral infections necessitate a continuous search for novel therapeutic agents. Among the promising classes of synthetic compounds, oxazolidinones have carved a significant niche, extending their therapeutic relevance far beyond their initial antibacterial applications. This in-depth technical guide explores the core therapeutic applications of novel oxazolidinone compounds, presenting key data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in the field of drug discovery and development.
Antibacterial Applications: Expanding the Arsenal Against Resistance
Oxazolidinones first gained prominence as a new class of antibiotics with a unique mechanism of action, making them effective against a wide array of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Novel oxazolidinone derivatives continue to be developed with the aim of enhancing potency, broadening the spectrum of activity, and overcoming emerging resistance.
Quantitative Antibacterial Activity
The in vitro efficacy of novel oxazolidinone compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of several novel oxazolidinone derivatives against a panel of clinically relevant bacterial strains.
| Compound | S. aureus ATCC 29213 (MSSA) | S. aureus ATCC 33591 (MRSA) | E. faecalis ATCC 29212 | S. pneumoniae ATCC 49619 | Reference |
| Linezolid | 0.5 - 4 | 0.5 - 4 | 1 - 4 | 0.5 - 2 | [3] |
| Tedizolid | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | 0.25 - 1 | [3] |
| Compound 8c | <1 | <1 | <1 | <1 | [4] |
| Compound 12a | <1 | <1 | <1 | <1 | [4] |
| Compound 12g | <0.5 | <0.5 | <0.5 | <0.5 | [4] |
| Compound 12h | <0.125 | <0.125 | <0.125 | <0.125 | [4] |
Table 1: Comparative MIC values (µg/mL) of novel oxazolidinones against Gram-positive bacteria.
| Compound | H. influenzae ATCC 49247 | Reference |
| Linezolid | 8 | [4] |
| Compound 8c | <1 | [4] |
| Compound 12a | <1 | [4] |
| Compound 12g | <0.5 | [4] |
| Compound 12h | <0.125 | [4] |
Table 2: MIC values (µg/mL) of novel oxazolidinones against a Gram-negative bacterium.
Mechanism of Antibacterial Action
Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis at a very early stage.[3][5] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex with N-formylmethionyl-tRNA.[5][6] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[6]
References
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Evans' Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Evans' chiral auxiliaries in asymmetric synthesis. This powerful class of chemical tools enables the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex, enantiomerically pure molecules such as pharmaceuticals and natural products.[1][2][3][4]
Introduction
Developed by David A. Evans, oxazolidinone-based chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[3][5] The steric bulk of the auxiliary effectively shields one face of the reacting molecule, forcing an incoming reagent to attack from the less hindered face, thereby creating a new stereocenter with a high degree of predictability and control.[5] Evans' auxiliaries have been successfully employed in a wide range of asymmetric transformations, most notably in alkylation and aldol reactions.[3][4][5]
The general workflow for employing an Evans' chiral auxiliary involves three key steps:
-
Acylation: The chiral auxiliary is attached to an acyl group.
-
Diastereoselective Reaction: The acylated auxiliary undergoes a stereocontrolled reaction, such as alkylation or an aldol addition.
-
Cleavage: The chiral auxiliary is removed to yield the desired enantiomerically enriched product, and the auxiliary can often be recovered.
Key Applications and Quantitative Data
Evans' auxiliaries are renowned for providing high levels of diastereoselectivity in various reactions. The following tables summarize typical quantitative data for asymmetric alkylation and aldol reactions.
Asymmetric Alkylation
The asymmetric alkylation of N-acyloxazolidinones proceeds via the formation of a chiral enolate, which then reacts with an electrophile with high diastereoselectivity.[6] The bulky substituent on the oxazolidinone ring directs the approach of the electrophile.[5][6]
| Electrophile (R-X) | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Allyl iodide | 2-methyl-4-pentenoic acid | 98:2 | ~75 | [7][8] |
| Benzyl bromide | 2-phenylpropanoic acid | >99:1 | 90-95 | [9] |
| Methyl iodide | Propanoic acid derivative | >99:1 | 80-90 | [9] |
Asymmetric Aldol Reaction
The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The reaction of a boron enolate of an N-acyloxazolidinone with an aldehyde proceeds through a chair-like transition state to afford the syn-aldol product with excellent stereocontrol.[10][11]
| Aldehyde | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Isobutyraldehyde | syn-aldol adduct | >99:1 | 80-90 | [10] |
| Benzaldehyde | syn-aldol adduct | >99:1 | 85-95 | [10] |
| n-Octanal | syn-aldol adduct | >95:5 | High | [12] |
Experimental Protocols
The following are detailed protocols for the key steps in a typical asymmetric synthesis using an Evans' chiral auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the attachment of a propionyl group to the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.[13]
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.[13]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[13]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[13]
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.[13]
-
Concentrate the solution in vacuo and purify the N-propionyl oxazolidinone by flash column chromatography.
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the N-propionyl oxazolidinone with allyl iodide.
Materials:
-
N-propionyl oxazolidinone (from Protocol 1)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
In a separate flask, prepare a solution of NaHMDS (1.1 eq) in anhydrous THF.
-
Slowly add the NaHMDS solution to the oxazolidinone solution via cannula. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add allyl iodide (1.2 eq) dropwise and stir the reaction mixture for 4 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.[13]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[13]
-
The diastereomeric excess can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.[6]
Protocol 3: Diastereoselective Aldol Reaction
This protocol describes the "Evans-syn" aldol reaction using di-n-butylboron triflate.
Materials:
-
N-propionyl oxazolidinone
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
pH 7 buffer solution
Procedure:
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).[6]
-
Stir the mixture for 30 minutes.[6]
-
Cool the solution to -78 °C, and add the aldehyde (1.2 eq) dropwise.[6]
-
Stir the reaction at -78 °C for 2 hours and then at 0 °C for 1 hour.[6]
-
Quench the reaction by the addition of a pH 7 buffer.[6]
-
Extract the product with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated.[6]
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol outlines the removal of the auxiliary to yield the chiral carboxylic acid using lithium hydroxide and hydrogen peroxide.
Materials:
-
Alkylated or aldol product
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Aqueous sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.2 M).[6]
-
Add lithium hydroxide (2.0 eq) and hydrogen peroxide (30% aq. solution, 4.0 eq) at 0 °C.[6]
-
Stir the reaction at room temperature for 2 hours.[6]
-
Quench the reaction by the addition of aqueous Na₂SO₃.[6]
-
The desired carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the application of Evans' chiral auxiliaries in asymmetric synthesis.
Caption: General workflow for asymmetric synthesis using Evans' auxiliaries.
Mechanism of Stereodirection in Aldol Reaction
The high diastereoselectivity of the Evans aldol reaction is attributed to a highly organized, chair-like six-membered transition state.
Caption: Mechanism of stereocontrol in the Evans aldol reaction.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Evans aldol ppt | PPTX [slideshare.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
Application Note: N-Acylation of 4-benzyl-2-oxazolidinone
Introduction
(S)-4-benzyl-2-oxazolidinone is a widely utilized chiral auxiliary in asymmetric synthesis, famously known as an Evans auxiliary.[1] The N-acylation of this oxazolidinone is a critical initial step for its application in various stereoselective transformations, including asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[1][2] The resulting N-acyl imides serve as versatile intermediates, where the chiral auxiliary directs the stereochemical outcome of subsequent reactions on the acyl group. This document provides detailed protocols for the N-acylation of 4-benzyl-2-oxazolidinone using different methodologies.
General Reaction Scheme
The fundamental transformation involves the attachment of an acyl group to the nitrogen atom of the oxazolidinone ring. This is typically achieved by converting the oxazolidinone into a nucleophile that then reacts with an acylating agent.
-
R¹ : Benzyl group of the auxiliary
-
R² : The acyl group being introduced
-
X : A leaving group (e.g., Cl, OCOR²)
Experimental Protocols
Several methods have been developed for the N-acylation of oxazolidinones. The choice of method often depends on the nature of the acyl group, the scale of the reaction, and the availability of reagents.
Protocol 1: Acylation using n-Butyllithium and an Acyl Chloride
This is the traditional and most widely cited method, which involves deprotonation with a strong base followed by reaction with an acyl chloride.[1][2][3]
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Acyl chloride (e.g., propionyl chloride)[4]
-
n-Butyllithium (n-BuLi) in hexanes[4]
-
Anhydrous tetrahydrofuran (THF)[4]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution[4]
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)[4]
Procedure:
-
To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) and anhydrous THF.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.[4]
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution may turn milky or pale yellow.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.[4]
-
Add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.[4]
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.[4]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl oxazolidinone.[4]
Protocol 2: Acylation using Mild Base and an Acid Anhydride
This method avoids the use of pyrophoric n-BuLi, making it a more convenient and safer alternative for certain substrates.[5]
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Acid anhydride (e.g., propionic anhydride)[5]
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)[5]
-
Anhydrous solvent (e.g., Toluene or THF)[5]
-
Standard workup reagents (as in Protocol 1)
Procedure:
-
To a round-bottom flask, add (S)-4-benzyl-2-oxazolidinone (1.0 equivalent), the acid anhydride (1.2 equivalents), triethylamine (1.5 equivalents), and a catalytic amount of DMAP.
-
Add an anhydrous solvent such as toluene.
-
Heat the mixture to reflux and stir for 30 minutes. The reaction can also be performed at room temperature overnight in THF.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and proceed with an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Protocol 3: Aerobic Oxidative N-acylation using Aldehydes and NHC Catalysis
This modern approach utilizes readily available aldehydes as acylating agents under mild, aerobic conditions, representing a greener alternative.[2][6]
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Aldehyde (1.0-1.2 equivalents)
-
N-Heterocyclic Carbene (NHC) catalyst precursor (e.g., a triazolium salt, ~1-4 mol%)[2][6]
-
Base (e.g., DBU, 0.2 equivalents)[2]
-
Electron Transfer Mediators (ETMs) (e.g., iron(II)phthalocyanine)[6]
-
Solvent (e.g., ethyl acetate)[2]
Procedure:
-
In a flask open to the atmosphere, combine the oxazolidinone, aldehyde, NHC precursor, ETMs, and base in the chosen solvent.[2][6]
-
Stir the reaction mixture at room temperature.[2]
-
Monitor the reaction by ¹H NMR or TLC until completion.[2]
-
Upon completion, the product can be purified directly by flash chromatography.[2]
Data Presentation
The following table summarizes the key parameters for the described N-acylation protocols. Yields are representative and can vary based on the specific acyl group and substrate.
| Parameter | Protocol 1: n-BuLi/Acyl Chloride | Protocol 2: DMAP/Acid Anhydride | Protocol 3: NHC Catalysis/Aldehyde |
| Base | n-Butyllithium (strong) | Et₃N (mild), DMAP (catalyst) | DBU (mild, catalyst) |
| Acylating Agent | Acyl Chloride | Acid Anhydride | Aldehyde |
| Temperature | -78 °C to Room Temp | Room Temp to Reflux | Room Temp |
| Atmosphere | Inert (Argon/N₂) | Standard | Aerobic (Air) |
| Typical Yield | 80-95%[3] | High | 64-89%[2] |
| Key Advantage | High reactivity, general applicability | Avoids pyrophoric reagents | Green, uses aldehydes |
| Key Disadvantage | Requires cryogenic temps, inert atmosphere | May be slower, anhydride needed | Requires specific catalysts and mediators |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the classical N-acylation of 4-benzyl-2-oxazolidinone as described in Protocol 1.
Caption: Workflow for N-acylation via deprotonation with n-BuLi.
Safety Precautions
-
n-Butyllithium (n-BuLi): is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (argon or nitrogen) using proper syringe techniques.
-
Anhydrous Solvents (THF): are flammable and can form explosive peroxides. Always use from a freshly opened bottle or a solvent purification system.
-
Acyl Chlorides and Anhydrides: are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.
-
Cryogenic Baths (-78 °C): Dry ice and acetone baths can cause severe burns upon skin contact. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
This document is intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for Oxazolidinone Derivatives in the Treatment of Multidrug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of oxazolidinone derivatives in the research and development of novel treatments for multidrug-resistant tuberculosis (MDR-TB). This document includes key data on the efficacy of various derivatives, detailed experimental protocols for their evaluation, and visualizations of critical pathways and workflows.
Introduction to Oxazolidinones for MDR-TB
Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis.[1] Linezolid, the first clinically approved oxazolidinone, has become a cornerstone in the treatment of MDR-TB.[2] However, its long-term use is associated with significant adverse effects, including myelosuppression and mitochondrial toxicity.[2] This has spurred the development of a new generation of oxazolidinone derivatives with improved safety profiles and comparable or enhanced efficacy against Mycobacterium tuberculosis (M. tuberculosis).[1][2] This document focuses on key derivatives such as Linezolid, Sutezolid, Tedizolid, Delpazolid, and Contezolid.
Mechanism of Action
Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][3] They bind to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in the translation process.[3][4] This mechanism is distinct from other classes of antibiotics, which is why oxazolidinones are often effective against bacterial strains that are resistant to other drugs.[3]
Caption: Oxazolidinone Mechanism of Action.
In Vitro Efficacy Data
The minimum inhibitory concentration (MIC) is a critical measure of a drug's in vitro potency. The following tables summarize the MIC values for key oxazolidinone derivatives against drug-susceptible and multidrug-resistant M. tuberculosis strains.
Table 1: MIC Values (µg/mL) of Oxazolidinone Derivatives against M. tuberculosis
| Compound | Strain Type | MIC₅₀ | MIC₉₀ | Reference(s) |
| Linezolid | MDR-TB | 0.5 | 1.0 | [5] |
| XDR-TB | - | 0.25 | [5] | |
| Sutezolid | Drug-Susceptible & MDR-TB | 0.0625 | 0.125 | [2] |
| Tedizolid | Drug-Susceptible & MDR-TB | 0.125 | - | [2] |
| Delpazolid | MDR-TB | - | 0.5 | [5][6] |
| XDR-TB | - | 1.0 | [5][6] | |
| Contezolid | MDR-TB & pre-XDR-TB | 0.5 | 1.0 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol describes a common method for determining the MIC of oxazolidinone derivatives against M. tuberculosis.[7][8]
Caption: MABA Protocol Workflow.
Materials:
-
96-well microplates
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC
-
Oxazolidinone derivative stock solution
-
Alamar Blue reagent
-
10% Tween 80 solution
Procedure:
-
Prepare serial two-fold dilutions of the oxazolidinone derivative in a 96-well plate.[7]
-
Prepare an inoculum of M. tuberculosis in 7H9 broth to a standardized density.[7]
-
Add the bacterial inoculum to each well containing the drug dilutions. Include drug-free control wells.[9]
-
Seal the plates and incubate at 37°C for 5-7 days.[7]
-
After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.[7]
-
Re-incubate the plates for 24 hours.[7]
-
The MIC is determined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[7]
Protocol: Intracellular Activity in a Macrophage Model
This protocol assesses the ability of oxazolidinone derivatives to inhibit the growth of M. tuberculosis within macrophages.[10][11]
Materials:
-
Macrophage cell line (e.g., THP-1 or primary macrophages)
-
Cell culture medium (e.g., RPMI 1640)
-
M. tuberculosis strain
-
Oxazolidinone derivative
-
Lysis buffer
-
7H10 agar plates
Procedure:
-
Culture macrophages in 24- or 48-well plates.
-
Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI).
-
After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria.[10]
-
Add fresh medium containing the oxazolidinone derivative at various concentrations.
-
Incubate the infected cells for a defined period (e.g., 48-72 hours).
-
Lyse the macrophages to release the intracellular bacteria.
-
Plate serial dilutions of the lysate on 7H10 agar to determine the number of colony-forming units (CFUs).
-
Calculate the reduction in CFU counts compared to untreated control cells to determine the intracellular activity of the compound.
In Vivo Efficacy in Murine Models
Murine models of tuberculosis are essential for evaluating the in vivo efficacy of new drug candidates.[12][13][14][15]
Table 2: Summary of In Vivo Studies with Oxazolidinone Derivatives
| Compound | Mouse Model | Key Findings | Reference(s) |
| Sutezolid | BALB/c mice | More potent than linezolid in reducing lung CFU counts. | [16] |
| Contezolid | BALB/c mice | Comparable bactericidal activity to linezolid. | |
| Delpazolid | - | Data on murine models is limited in the provided search results. |
General Protocol for a Murine Model of MDR-TB:
-
Infect mice (e.g., BALB/c or C57BL/6) with an aerosol of a clinical MDR-TB strain.[13]
-
Allow the infection to establish for a defined period (e.g., 2-4 weeks).
-
Administer the oxazolidinone derivative orally or via the desired route, once or twice daily, for a specified duration (e.g., 4-8 weeks).[13]
-
At the end of the treatment period, sacrifice the mice and homogenize the lungs and spleens.[13]
-
Plate serial dilutions of the organ homogenates on selective agar to determine the bacterial load (CFU).
-
Compare the CFU counts in treated mice to those in untreated control mice to assess the drug's efficacy.
Synthesis of Key Oxazolidinone Derivatives
The chemical synthesis of these derivatives is a critical aspect of their development. The following are simplified overviews of the synthesis routes.
-
Sutezolid: The synthesis involves the condensation of 1,2-difluoro-4-nitrobenzene with thiomorpholine, followed by reduction and subsequent reactions to form the oxazolidinone ring.[17]
-
Delpazolid: Can be synthesized in seven steps starting from difluoro-nitrobenzene, with the key feature being the formation of a cyclic amidrazone.[18][19][20][21]
-
Contezolid: The synthesis of contezolid builds on established methods for oxazolidinone synthesis, with specific modifications to introduce the desired side chains.[5]
Toxicity and Safety Considerations
A major focus in the development of new oxazolidinones is to mitigate the toxicities associated with linezolid.
-
Mitochondrial Toxicity: Oxazolidinones can inhibit mitochondrial protein synthesis, which is believed to be the underlying cause of their long-term toxicity.[22][23][24][25] Assays to evaluate mitochondrial toxicity often involve measuring the inhibition of protein synthesis in isolated mitochondria or assessing the impact on mitochondrial function in cell lines.[22][23][26][27]
-
Myelosuppression: This is a significant dose-limiting toxicity of linezolid, manifesting as anemia and thrombocytopenia.[28][29][30][31] Murine models have been developed to assess the myelosuppressive potential of new oxazolidinone candidates.[28]
Caption: Drug Development Funnel.
Conclusion
The development of novel oxazolidinone derivatives represents a promising strategy in the fight against MDR-TB. The protocols and data presented in these application notes are intended to provide a valuable resource for researchers working to advance these and other new anti-tubercular agents from the laboratory to the clinic. Careful evaluation of efficacy and toxicity is paramount to identifying candidates that can improve upon the therapeutic profile of linezolid and offer new hope for patients with drug-resistant tuberculosis.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Contezolid? [synapse.patsnap.com]
- 4. contezolid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sterilizing activity of novel TMC207- and PA-824-containing regimens in a murine model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination Chemotherapy with the Nitroimidazopyran PA-824 and First-Line Drugs in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sutezolid - Wikipedia [en.wikipedia.org]
- 17. Portico [access.portico.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Portico [access.portico.org]
- 22. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. merckmillipore.com [merckmillipore.com]
- 27. agilent.com [agilent.com]
- 28. openaccessjournals.com [openaccessjournals.com]
- 29. Myelosuppression with Oxazolidinones: Are There Differences? [researchcommons.acphs.edu]
- 30. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 31. journals.asm.org [journals.asm.org]
Application Notes: Solid-Phase Asymmetric Synthesis Using Polymer-Supported Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) has emerged as a powerful technology in modern drug discovery and development, offering significant advantages in terms of purification, automation, and the generation of compound libraries. When combined with the robust and predictable stereocontrol of Evans' oxazolidinone auxiliaries, it provides an efficient platform for asymmetric synthesis. Polymer-supported oxazolidinones retain the high diastereoselectivity of their solution-phase counterparts while simplifying product isolation and allowing for the potential recycling of the chiral auxiliary.[1][2]
This document provides detailed application notes and experimental protocols for the use of polymer-supported oxazolidinone auxiliaries in asymmetric synthesis, focusing on diastereoselective alkylation and aldol reactions.
Principle of the Method
The core of this methodology lies in the temporary attachment of a chiral oxazolidinone auxiliary to a solid support, typically a polystyrene resin such as Merrifield resin.[3][4] This immobilized auxiliary is then acylated, and the resulting N-acyloxazolidinone undergoes diastereoselective transformations, such as alkylation or aldol addition. The stereochemical outcome is directed by the chiral environment of the oxazolidinone.[5] After the desired transformation, the product is cleaved from the solid support, yielding an enantiomerically enriched product while the polymer-bound auxiliary can be potentially regenerated. The solid-phase approach facilitates the removal of excess reagents and by-products through simple filtration and washing, streamlining the purification process.[1][2]
Advantages of Polymer-Supported Oxazolidinones
-
Simplified Purification: Tedious chromatographic purification steps are often eliminated, as excess reagents and soluble by-products are washed away from the resin-bound product.[2]
-
High Yields and Selectivity: The fundamental stereodirecting ability of the oxazolidinone auxiliary is maintained on the solid support, leading to high diastereoselectivity.[3][4]
-
Amenability to Automation: The workflow is well-suited for automated synthesis platforms, enabling high-throughput synthesis of chiral compounds.[1]
-
Auxiliary Recycling: In principle, the polymer-bound auxiliary can be recovered and reused, which is economically and environmentally beneficial.[1]
Key Applications
The primary applications of polymer-supported oxazolidinones in asymmetric synthesis include:
-
Asymmetric Alkylation: The generation of chiral carboxylic acids and their derivatives through the diastereoselective alkylation of N-acyloxazolidinones.[5][6]
-
Asymmetric Aldol Reactions: The synthesis of chiral β-hydroxy acids and their derivatives with excellent stereocontrol.[3][5]
-
Synthesis of Complex Molecules: This methodology has been successfully employed as a key step in the total synthesis of biologically active natural products.[6]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for solid-phase asymmetric synthesis using a polymer-supported oxazolidinone.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. mdpi.org [mdpi.org]
- 3. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of Oxazolidin-2-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of oxazolidin-2-ones, a crucial scaffold in many pharmaceutical agents, utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction control. The following sections detail distinct synthetic strategies, complete with experimental protocols, comparative data, and workflow visualizations.
Introduction to Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, enabling rapid and efficient heating of reaction mixtures.[1] Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in higher reaction rates, cleaner reaction profiles, and access to chemical transformations that are inefficient under traditional conditions. For the synthesis of this compound-2-ones, MAOS provides a green and efficient alternative to lengthy, high-temperature conventional methods.[1][2]
Synthetic Protocols
Two primary microwave-assisted methods for the synthesis of 4-substituted this compound-2-ones are detailed below: the cyclization of amino alcohols with a carbonate source and the [3+2] cycloaddition of epoxides and isocyanates.
Protocol 1: Synthesis from β-Amino Alcohols and Diethyl Carbonate
This method is a reliable approach for synthesizing chiral this compound-2-ones from readily available β-amino alcohols. The use of microwave irradiation significantly shortens the reaction time compared to conventional methods.[1][3]
Experimental Protocol:
-
To a 10 mL microwave process vial, add the β-amino alcohol (1.0 eq.), diethyl carbonate (1.5–2.1 eq.), and a catalytic amount of base (e.g., sodium methoxide, 0.05 eq., or potassium carbonate, 0.15 eq.).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at a constant temperature of 125–135 °C for 20–30 minutes with a maximum power of 125 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
Protocol 2: Synthesis from Epoxides and Isocyanates using an Electrostatically Enhanced Phenol Catalyst
This atom-economic approach involves the [3+2] cycloaddition of epoxides and isocyanates, facilitated by a bifunctional organocatalyst under microwave irradiation.[4][5][6] This method is notable for its short reaction times and high yields under neat (solvent-free) conditions.[4][5][6]
Experimental Protocol:
-
In a microwave process vial, combine the epoxide (1.0 eq.), isocyanate (1.2 eq.), and the electrostatically enhanced phenol catalyst (e.g., 3-hydroxy-N-octyl pyridinium salt, 5 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the neat reaction mixture at 120 °C for 20–60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting this compound-2-one can be purified by column chromatography if necessary.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various this compound-2-ones using the described microwave-assisted protocols.
Table 1: Microwave-Assisted Synthesis of this compound-2-ones from β-Amino Alcohols [1]
| Entry | β-Amino Alcohol | Base | Time (min) | Temp (°C) | Yield (%) |
| 1 | (S)-Phenylalaninol | NaOMe | 30 | 135 | 94 |
| 2 | (S)-Phenylglycinol | K₂CO₃ | 20 | 125 | 96 |
| 3 | (S)-Valinol | NaOMe | 30 | 135 | 92 |
| 4 | (1S, 2R)-Norephedrine | NaOMe | 30 | 135 | 95 |
Table 2: Microwave-Assisted Synthesis of this compound-2-ones from Epoxides and Isocyanates [4][6]
| Entry | Epoxide | Isocyanate | Time (min) | Temp (°C) | Yield (%) |
| 1 | Styrene oxide | Phenyl isocyanate | 20 | 120 | 96 |
| 2 | Propylene oxide | Phenyl isocyanate | 30 | 120 | 92 |
| 3 | 1,2-Epoxyhexane | Phenyl isocyanate | 40 | 120 | 90 |
| 4 | Styrene oxide | 4-Chlorophenyl isocyanate | 25 | 120 | 94 |
Visualizations
The following diagrams illustrate the general workflow and a key reaction pathway for the microwave-assisted synthesis of this compound-2-ones.
Caption: General workflow for microwave-assisted this compound-2-one synthesis.
Caption: Proposed mechanism for the catalyzed cycloaddition of epoxides and isocyanates.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound-2-ones, offering substantial improvements in efficiency and yield. The protocols and data presented herein provide a solid foundation for researchers to implement this powerful technology in their synthetic endeavors, accelerating the discovery and development of new chemical entities. The versatility of starting materials and the robustness of the microwave-assisted approach make it highly attractive for applications in medicinal chemistry and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Microwave-Assisted Improved Synthesis of this compound-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Assisted Electrostatically Enhanced Phenol-Catalyzed Synthesis of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Oxazolidinone Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the cleavage of oxazolidinone auxiliaries, a critical step in asymmetric synthesis to liberate the desired chiral product and recover the valuable chiral auxiliary. The protocols outlined below cover the most common and effective methods, including basic, reductive, and transesterification approaches.
Basic Hydrolysis: Cleavage to Carboxylic Acids
Basic hydrolysis is a widely used method for the mild cleavage of N-acyloxazolidinones to afford the corresponding carboxylic acids. The most common reagent system is lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).
Protocol: Cleavage of N-Acyloxazolidinones using LiOH/H₂O₂
This protocol describes the hydrolysis of an N-acyloxazolidinone to the corresponding carboxylic acid.
Materials:
-
N-acyloxazolidinone
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyloxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring at 0 °C, add 30% hydrogen peroxide (4.0 equiv) to the solution, followed by the slow, portion-wise addition of lithium hydroxide monohydrate (2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the excess hydrogen peroxide by the slow addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) at 0 °C. Stir for an additional 20 minutes.
-
Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Auxiliary Recovery: Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL). The combined organic layers contain the chiral auxiliary. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to recover the oxazolidinone auxiliary.
-
Product Isolation: Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extraction of Carboxylic Acid: Extract the acidified aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.
Table 1: Effect of Reagent Stoichiometry on Cleavage Selectivity
| LiOH (equiv) | H₂O₂ (equiv) | Product : Ring-Opened Impurity Selectivity |
| 2.0 | 0 | 1.2 : 98.8 |
| 1.6 | 1.7 | 68.2 : 31.8 |
| 1.6 | 4.6 | 96.0 : 4.0 |
Note: The ring-opened impurity results from the endocyclic cleavage of the oxazolidinone ring.
Reductive Cleavage: Conversion to Alcohols and Aldehydes
Reductive cleavage of N-acyloxazolidinones provides access to chiral primary alcohols or, under controlled conditions, aldehydes. Common reducing agents include lithium borohydride (LiBH₄) and diisobutylaluminium hydride (DIBAL-H).
Protocol: Reductive Cleavage to Primary Alcohols using LiBH₄
This protocol details the reduction of an N-acyloxazolidinone to the corresponding primary alcohol.
Materials:
-
N-acyloxazolidinone
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Water (deionized)
-
1 M Sodium hydroxide (NaOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous diethyl ether or THF (to a concentration of ~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Carefully add lithium borohydride (2.0-3.0 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-3 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of water, followed by 1 M NaOH solution.
-
Workup: Dilute the mixture with diethyl ether and stir until two clear layers are observed.
-
Extraction: Separate the layers using a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with saturated NH₄Cl solution and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired primary alcohol and the recovered chiral auxiliary.
Table 2: Reductive Cleavage of N-Acyloxazolidinones to Alcohols
| Substrate | Reducing Agent | Solvent | Yield (%) | Reference |
| N-propanoyl-(S)-4-benzyloxazolidinone | LiBH₄ | Et₂O | >90 | General procedure |
| N-crotonyl-(4R,5S)-4-methyl-5-phenyloxazolidinone | LiBH₄ | THF | 85 | General procedure |
Note: Yields are typically high for this transformation.
Protocol: Reductive Cleavage to Aldehydes using DIBAL-H
This protocol describes the partial reduction of an N-acyloxazolidinone to the corresponding aldehyde. This reaction requires careful temperature control to avoid over-reduction to the alcohol.
Materials:
-
N-acyloxazolidinone
-
Anhydrous dichloromethane (CH₂Cl₂) or toluene
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)
-
Methanol (MeOH)
-
Rochelle's salt (potassium sodium tartrate) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane or toluene (to a concentration of ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DIBAL-H (1.1-1.5 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Workup: Allow the mixture to warm to room temperature and then add a saturated solution of Rochelle's salt. Stir vigorously until two clear layers form (this can take several hours).
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile).
-
Purification: The crude aldehyde is often used immediately in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
Transesterification: Conversion to Esters
N-acyloxazolidinones can be converted to esters by reaction with an alkoxide. This method is particularly useful when the corresponding carboxylic acid or alcohol is sensitive to the conditions of hydrolysis or reduction.
Protocol: Transesterification using Sodium Methoxide
This protocol describes the conversion of an N-acyloxazolidinone to a methyl ester.
Materials:
-
N-acyloxazolidinone
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) (solid or as a solution in methanol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (~0.2 M).
-
Preparation of Alkoxide: In a separate flask, prepare a solution of sodium methoxide (1.1-1.5 equiv) in anhydrous methanol.
-
Reaction: Cool the solution of the N-acyloxazolidinone to 0 °C and add the freshly prepared sodium methoxide solution dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired methyl ester from the recovered chiral auxiliary.
Table 3: Transesterification of N-Acyloxazolidinones
| Substrate | Alkoxide | Solvent | Yield (%) | Reference |
| N-benzoyl-(S)-4-isopropyloxazolidinone | NaOMe | MeOH/THF | >95 | General procedure |
| N-(2-phenylacetyl)-(4R)-4-phenyloxazolidinone | Mg(OMe)₂ | MeOH | 88 | General procedure |
Experimental Workflows
Application Notes and Protocols: The Use of Oxazolidinones as Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolidinones are a versatile class of heterocyclic compounds that have found significant application in modern organic synthesis. While renowned for their role as chiral auxiliaries in asymmetric reactions, they also serve as effective protecting groups for various functionalities, most notably for 1,2-diols and amino groups within amino acids. Their rigid structure can provide stereochemical control in adjacent centers and their formation and cleavage are generally high-yielding and predictable.
These application notes provide a comprehensive overview of the use of oxazolidinones as protecting groups, including detailed experimental protocols for their installation and removal, quantitative data on their efficiency, and graphical representations of the key chemical transformations.
Core Applications
The primary use of oxazolidinones as protecting groups can be categorized as follows:
-
Protection of 1,2-Diols and Amino Alcohols: Oxazolidinones are readily formed from 1,2-amino alcohols, thereby protecting both the amino and hydroxyl groups simultaneously. Similarly, they can be used to protect 1,2-diols.
-
Chiral Auxiliaries in Asymmetric Synthesis: While technically a transient covalent modification, the use of chiral oxazolidinones, such as Evans auxiliaries, can be viewed as a protecting group for a carboxylic acid that directs stereoselective transformations on the acyl portion.[1]
Data Presentation
The following tables summarize quantitative data for key reactions involving the use of oxazolidinones, providing a comparative overview of yields and diastereoselectivities.
Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones (Evans Auxiliaries)
| Chiral Auxiliary | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | THF | -78 | 61-77 | 98:2 | [2] |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | 90 | >99:1 | [3] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Methyl iodide | LDA | THF | -78 | 85 | 99:1 | [4] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Ethyl iodide | LDA | THF | -78 | 88 | 99:1 | [4] |
| (4S)-4-Isopropyl-2-oxazolidinone | Propargyl bromide | LDA | THF | -78 | 82 | 97:3 | [1] |
Table 2: Diastereoselective Aldol Reactions of N-Acyloxazolidinones
| Chiral Auxiliary | Aldehyde | Lewis Acid | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | Et₃N | CH₂Cl₂ | 80-95 | >99:1 (syn) | [5] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | TiCl₄ | (-)-Sparteine | CH₂Cl₂ | 85 | 95:5 (anti) | [6] |
| D-Mannitol-derived oxazolidinone | Acetaldehyde | TiCl₄ | Et₃N | CH₂Cl₂ | 90 | >98:2 (syn) | [7] |
Experimental Protocols
Protocol 1: Formation of an N-Acyloxazolidinone (Acylation)
This protocol describes the acylation of a chiral oxazolidinone, a necessary first step when using it as a chiral auxiliary.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene (0.2 M), add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add propionic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation of an N-Acyloxazolidinone
This protocol details the stereoselective alkylation of an N-acyloxazolidinone enolate.
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)
-
Allyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add NaHMDS (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to form the (Z)-enolate.[2]
-
Add allyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.[2]
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Oxazolidinone Auxiliary (Hydrolysis)
This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyloxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a 4:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).[5]
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite until the peroxide test is negative.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether (3 x volumes) to extract the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer containing the product over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Protocol 4: Protection of a 1,2-Amino Alcohol as an Oxazolidinone
This protocol describes the formation of an oxazolidinone from an amino alcohol using diethyl carbonate.
Materials:
-
β-Amino alcohol (e.g., (S)-2-amino-1-phenylethan-1-ol)
-
Diethyl carbonate
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, combine the amino alcohol (1.0 eq), diethyl carbonate (5.0 eq), and a catalytic amount of anhydrous potassium carbonate (0.1 eq).[8]
-
Heat the mixture to 135 °C. Ethanol and excess diethyl carbonate will begin to distill off.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the reaction to cool to room temperature.
-
The crude product can often be purified by recrystallization or flash column chromatography.
Visualizations
The following diagrams illustrate key conceptual workflows in the application of oxazolidinones.
Caption: General workflow for the use of an oxazolidinone as a protecting group.
Caption: Workflow for asymmetric synthesis using an Evans oxazolidinone auxiliary.
Caption: Simplified mechanism for oxazolidinone formation from a 1,2-amino alcohol.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving yield and purity in oxazolidinone synthesis
Welcome to the technical support center for oxazolidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield and purity in their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of oxazolidinones.
Issue 1: Low Reaction Yield
Q: My oxazolidinone synthesis is resulting in a low overall yield. What are the common causes and how can I troubleshoot this?
A: Low yields in oxazolidinone synthesis can arise from several factors, including the quality of starting materials, suboptimal reaction conditions, and the formation of side products.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Initial Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity and reactivity of your starting materials, such as the amino alcohol and the carbonyl source (e.g., diethyl carbonate).[1] Impurities can significantly interfere with the reaction.
-
Assess Reaction Completeness: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. If the starting material is not fully consumed, the reaction may be incomplete.
-
Analyze for Side Products: Check your crude product for the presence of significant impurities or side products, which can consume starting materials and lower the yield of the desired product.
dot
Caption: Troubleshooting workflow for low yield in oxazolidinone synthesis.
Advanced Troubleshooting:
-
Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters. For cyclization of an amino alcohol with diethyl carbonate, elevated temperatures (e.g., 90-130°C) are often required.[2] Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.
-
Choice of Reagents: While diethyl carbonate is common, other carbonylating agents like 1,1'-carbonyldiimidazole (CDI) can be more efficient, especially for sensitive substrates, as they allow for milder reaction conditions.[1] Phosgene and its derivatives can offer high yields but are hazardous.[1]
-
Inert Atmosphere: If any reagents or intermediates are sensitive to air or moisture, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Issue 2: Impure Final Product
Q: My final oxazolidinone product is impure. What are the likely side reactions, and how can I minimize them?
A: Impurities in the final product often result from side reactions or incomplete reactions. The nature of these side products depends on the synthetic route.
Common Side Reactions and Minimization Strategies:
-
Incomplete Cyclization: The starting amino alcohol may remain if the cyclization reaction does not go to completion.
-
Solution: Increase reaction time or temperature, or consider a more reactive cyclizing agent. Monitor the reaction by TLC to ensure full conversion.
-
-
Formation of Isomers: Depending on the precursors, alternative cyclization products may form.
-
Solution: Carefully control the reaction temperature, as abrupt changes can promote the formation of undesired byproducts.[1]
-
-
Polymerization: Some starting materials or intermediates may be prone to polymerization under the reaction conditions.
-
Solution: Maintain appropriate concentrations and temperatures.
-
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating the desired oxazolidinone from impurities. A typical mobile phase is a mixture of ethyl acetate and hexanes.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can significantly improve purity.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to oxazolidinones?
A1: Several synthetic routes are commonly employed:
-
From Amino Alcohols: The reaction of a β-amino alcohol with a carbonyl source like diethyl carbonate or CDI is a widely used method.[1]
-
From Epoxides and Isocyanates: The [3+2] cycloaddition of epoxides and isocyanates is an atom-economical approach to synthesize N-substituted oxazolidinones.[2][4]
-
Microwave-Assisted Synthesis: Using microwave irradiation can often lead to shorter reaction times and improved yields for various synthetic routes.[5]
dot
Caption: General experimental workflow for oxazolidinone synthesis.
Q2: How do I choose the right purification method for my oxazolidinone?
A2: The choice of purification method depends on the physical state of your product and the nature of the impurities.
-
For solid products: Recrystallization is often a good first choice if a suitable solvent can be found. If impurities persist, column chromatography may be necessary.
-
For liquid or oily products: Column chromatography is the most common and effective method.[6]
-
TLC Analysis: Before any preparative purification, it is essential to develop a suitable solvent system using TLC that shows good separation between your desired product and any impurities.[6]
Q3: Can microwave-assisted synthesis really improve my yield and reaction time?
A3: Yes, in many cases, microwave-assisted synthesis can offer significant advantages. The rapid and efficient heating provided by microwaves can lead to dramatically reduced reaction times and often results in higher yields compared to conventional heating methods.[5]
Data on Oxazolidinone Synthesis
The following tables summarize quantitative data from various synthetic methods to provide a basis for comparison.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Substituted Oxazolidin-2-ones
| Starting Amino Alcohol | Method | Temperature (°C) | Time (h) | Yield (%) |
| (S)-Phenylalaninol | Conventional | Reflux | 16-24 | 75-85 |
| (S)-Phenylalaninol | Microwave | 125-135 | 0.25 | 92 |
| (S)-Phenylglycinol | Conventional | Reflux | 16-24 | 70-80 |
| (S)-Phenylglycinol | Microwave | 125-135 | 0.25 | 88 |
| (S)-Valinol | Conventional | Reflux | 16-24 | 72-82 |
| (S)-Valinol | Microwave | 125-135 | 0.33 | 90 |
Data adapted from a study on microwave-assisted synthesis, which showed improved yields and significantly shorter reaction times compared to conventional methods.[5]
Table 2: Synthesis of Oxazolidinones from Epoxides and Isocyanates using a Deep Eutectic Solvent (DES) Catalyst
| Epoxide | Isocyanate | Temperature (°C) | Time (h) | Yield (%) |
| Epichlorohydrin | p-Tolyl isocyanate | 85 | 4 | 88 |
| Epichlorohydrin | p-Methoxyphenyl isocyanate | 85 | 4 | 86 |
| Epichlorohydrin | p-Chlorophenyl isocyanate | 85 | 4 | 85 |
| Styrene oxide | p-Tolyl isocyanate | 85 | 4 | 89 |
| Styrene oxide | p-Methoxyphenyl isocyanate | 85 | 4 | 87 |
| Styrene oxide | p-Chlorophenyl isocyanate | 85 | 4 | 82 |
This method highlights a sustainable approach using a deep eutectic solvent as both the catalyst and solvent, achieving high yields.[2]
Key Experimental Protocols
Protocol 1: Synthesis of a 4-Substituted-2-Oxazolidinone from an Amino Alcohol and Diethyl Carbonate
This protocol describes a general procedure for the cyclization of a β-amino alcohol using diethyl carbonate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the amino alcohol (1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of a base such as sodium methoxide (0.05 eq.) or anhydrous potassium carbonate.[5]
-
Heating: Heat the reaction mixture to reflux (typically 125-135°C) with stirring.[5]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting amino alcohol is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess diethyl carbonate and ethanol formed during the reaction by distillation or under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.[1]
Protocol 2: Purification of an Oxazolidinone by Column Chromatography
This protocol provides a step-by-step guide for purifying an oxazolidinone using silica gel column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (mobile phase) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired oxazolidinone and good separation from impurities.[6] A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude oxazolidinone in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin to collect fractions.
-
Maintain a constant flow of the eluent. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oxazolidinone.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00147A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides [organic-chemistry.org]
- 5. Microwave-Assisted Improved Synthesis of this compound-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Diastereoselective Alkylation of Oxazolidinone Enolates
Welcome to the technical support center for the diastereoselective alkylation of oxazolidinone enolates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this powerful asymmetric synthesis method.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of diastereoselectivity in Evans' oxazolidinone alkylation?
A1: The diastereoselectivity arises from the chiral environment created by the oxazolidinone auxiliary, which is typically derived from a readily available chiral amino alcohol. Upon deprotonation, a rigid, chelated (Z)-enolate is formed. The bulky substituent on the chiral auxiliary (e.g., benzyl, isopropyl, or tert-butyl) effectively shields one face of the enolate. Consequently, the incoming electrophile is directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer.
Q2: How do I choose the appropriate chiral oxazolidinone auxiliary?
A2: The choice of auxiliary is critical for high diastereoselectivity. The primary factor to consider is the steric bulk of the substituent at the C4 position of the oxazolidinone ring. Generally, bulkier substituents lead to higher diastereoselectivity. For instance, auxiliaries derived from valine (isopropyl substituent) or tert-leucine (tert-butyl substituent) often provide higher diastereomeric ratios (d.r.) than those derived from phenylalanine (benzyl substituent) due to their larger steric footprint. The choice may also depend on the specific substrate and electrophile used.
Q3: What are the key reaction parameters to control for optimal results?
A3: The most critical parameters are:
-
Temperature: Low temperatures (typically -78 °C) are crucial for maintaining the stability of the enolate and maximizing the energy difference between the diastereomeric transition states, thus enhancing selectivity.[1]
-
Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used for complete and rapid enolate formation. The choice of the metal counterion (Li⁺ vs. Na⁺) can also influence reactivity and selectivity.[2]
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are standard. The solvent's polarity and coordinating ability can affect the aggregation state and reactivity of the enolate.
-
Purity of Reagents: All reagents and solvents must be anhydrous and of high purity, as water can quench the enolate and other impurities can lead to side reactions.
Q4: How is the diastereomeric ratio (d.r.) of the product mixture determined?
A4: The d.r. is most commonly determined by ¹H NMR spectroscopy of the crude reaction mixture.[3][4] The diastereomers will have distinct signals for certain protons, and the ratio of the integrals of these signals corresponds to the diastereomeric ratio. Other methods include gas chromatography (GC)[3] or high-performance liquid chromatography (HPLC) on an achiral column.
Q5: What are the common methods for cleaving the chiral auxiliary after the alkylation?
A5: The auxiliary can be removed under various conditions to yield different functional groups:
-
To obtain the carboxylic acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a common method.[3][5]
-
To obtain the primary alcohol: Reduction with lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) is effective.[6]
-
To obtain the ester: Transesterification with a lithium alkoxide can be used.
-
To obtain the Weinreb amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent can be employed.
It is important to choose a cleavage method that is compatible with the other functional groups in the molecule and minimizes the risk of epimerization of the newly formed stereocenter.[1][6]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor d.r.)
| Possible Cause | Troubleshooting Steps |
| Reaction temperature too high. | Maintain a low temperature (ideally -78 °C) throughout the enolate formation and alkylation steps. Use a cryocool or a dry ice/acetone bath for consistent temperature control.[7][8] Even slight warming can significantly decrease selectivity. |
| Incomplete enolate formation. | Ensure complete deprotonation by using a slight excess of a strong, non-nucleophilic base (e.g., 1.05-1.1 equivalents of LDA or NaHMDS). Allow sufficient time for enolate formation (typically 30-60 minutes at -78 °C) before adding the electrophile. |
| Presence of moisture. | Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Ensure all reagents are anhydrous. |
| Inappropriate solvent. | The choice of solvent can impact the chelation and, therefore, the rigidity of the enolate. THF is the most common and generally reliable solvent. If selectivity is still low, consider screening other aprotic solvents like diethyl ether or toluene. |
| Suboptimal metal counterion. | Sodium enolates are sometimes more reactive at lower temperatures than lithium enolates, which can lead to higher diastereoselectivities with certain electrophiles.[2] Consider using NaHMDS instead of LDA. |
| Sterically undemanding auxiliary. | If the substituent on the chiral auxiliary is not sufficiently bulky for the specific substrate, it may not provide enough steric hindrance. Consider using an auxiliary with a larger group (e.g., tert-butyl vs. isopropyl). |
Problem 2: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation. | Use a sufficient amount of a strong base. The color of the solution often changes upon enolate formation, which can be a visual indicator. Ensure the base has not degraded; it's best to use freshly prepared or titrated LDA. |
| Poorly reactive electrophile. | Some electrophiles are inherently slow to react. For less reactive alkyl halides (e.g., chlorides or bromides), consider converting them to the more reactive iodide. Increasing the reaction time or allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) after the initial low-temperature addition may be necessary, but be aware of the potential impact on diastereoselectivity. |
| Degradation of the enolate. | The enolate can be unstable, especially at higher temperatures. Maintain a low temperature throughout the reaction until it is quenched. |
| Side reactions. | The enolate can participate in side reactions, such as reacting with impurities or undergoing self-condensation. Ensure all reagents are pure. |
| Starting material is recovered. | This is a strong indication of either failed deprotonation or a non-reactive electrophile. Re-evaluate the base and the electrophile. |
Problem 3: Difficulty in Auxiliary Cleavage
| Possible Cause | Troubleshooting Steps |
| Incomplete hydrolysis (LiOH/H₂O₂). | Steric hindrance around the N-acyl group can slow down the hydrolysis. Increase the reaction time or temperature. However, be cautious as prolonged exposure to basic conditions can risk epimerization.[6] Using a cosolvent like methanol can sometimes improve solubility and reaction rate. |
| Formation of hydroxyamide byproduct. | This side product results from the undesired cleavage of the endocyclic carbamate carbonyl.[5] Optimizing the ratio of LiOH to H₂O₂ and maintaining a low temperature (0 °C) can minimize this.[5] |
| Epimerization of the product. | Harsh basic or acidic conditions during cleavage can lead to the loss of stereochemical integrity.[1] If epimerization is observed, consider milder cleavage methods. For example, reductive cleavage to the alcohol followed by oxidation to the carboxylic acid is a two-step alternative that can avoid basic hydrolysis. |
| Incomplete reduction (LiAlH₄/LiBH₄). | For sterically hindered substrates, reduction can be sluggish. Using an excess of the reducing agent and ensuring anhydrous conditions is important. A modified procedure using LiBH₄ with one equivalent of water in diethyl ether has been shown to be effective for hindered systems.[9] |
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the diastereoselectivity and yield of the alkylation reaction.
Table 1: Effect of Solvent and Base on Diastereoselectivity
| N-Acyl Group | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| Propionyl | Benzyl Bromide | LDA | THF | -78 | 95 | >99:1 |
| Propionyl | Benzyl Bromide | NaHMDS | THF | -78 | 94 | >99:1 |
| Propionyl | Allyl Iodide | NaHMDS | THF | -78 | 98 | 98:2[3] |
| Phenylacetyl | t-BuBr | Et₃N/ZrCl₄ | CHCl₃ | 0 to rt | 77 | 50:1[4] |
Table 2: Effect of Lewis Acid in Tertiary Alkylation
| Enolate Metal | Lewis Acid Additive | Conversion (%) | d.r. |
| Ti | TiCl₄ | 2 | - |
| Ti | MgCl₂ | 1 | - |
| Ti | ZnCl₂ | 2 | - |
| Ti | AlCl₃ | 11 | - |
| Ti | SnCl₄ | 23 | - |
| Zr | SnCl₄ | 77 | 50:1[4] |
Data for the alkylation of an N-(phenylacetyl)oxazolidinone with t-BuBr.[4]
Experimental Protocols
Protocol 1: N-Acylation of the Chiral Auxiliary
This protocol describes a general procedure for the acylation of an Evans oxazolidinone.
-
To a solution of the chiral oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add the desired acyl chloride (1.1 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
This protocol provides a detailed method for the alkylation of the N-acyloxazolidinone.
-
Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.
-
Add NaHMDS (1.05 eq., as a 1.0 M solution in THF) dropwise. A color change is often observed, indicating enolate formation.
-
Stir the solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography to separate the diastereomers.[3]
Protocol 3: Auxiliary Cleavage to the Carboxylic Acid
This protocol details the hydrolytic removal of the auxiliary.
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq.) in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by an aqueous solution of LiOH (2.0 eq.).
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq.) and stir for 30 minutes.
-
Remove the majority of the THF under reduced pressure.
-
Make the aqueous solution basic (pH > 11) with NaOH to allow for the extraction and recovery of the chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer to pH < 2 with HCl and extract the carboxylic acid product with an organic solvent.
-
Dry the organic layer containing the product over anhydrous Na₂SO₄ and concentrate to yield the final product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. radleys.com [radleys.com]
- 8. How To Maintain The Temperature Of A Reaction? Master Heat Transfer For Safe & Repeatable Results - Kintek Solution [kindle-tech.com]
- 9. Improved Procedure for the Reduction of N-Acyloxazolidinones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
optimizing reaction conditions for oxazolidinone ring formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing oxazolidinone ring formation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the oxazolidinone ring?
A1: Common synthetic strategies for forming the oxazolidinone ring include:
-
The reaction of a β-amino alcohol with phosgene or a phosgene equivalent.[1][2]
-
Carbonylation of β-amino alcohols using CO₂ or dialkyl carbonates.[1][5]
-
Reaction of propargylic amines with carbon dioxide.[6]
-
Cascade reaction of stable sulfur ylides and nitro-olefins.[7]
Q2: How can I synthesize chiral oxazolidinones, such as Evans auxiliaries?
A2: Chiral oxazolidinones, widely used as Evans auxiliaries in asymmetric synthesis, can be prepared from corresponding chiral amino alcohols.[8][9][10] A common method involves the N-Boc protection of an L-amino acid ethyl ester, followed by reduction of the ester and subsequent cyclization. For example, L-phenylalanine ethyl ester hydrochloride can be converted to the N-Boc ethyl ester, reduced with LiBH₄, and then cyclized using NaH to yield the corresponding chiral oxazolidinone.[8]
Q3: What are some typical catalysts used for oxazolidinone synthesis?
A3: A variety of catalysts can be employed depending on the synthetic route. These include:
-
Metal catalysts: Gold(I) complexes for the rearrangement of N-Boc-protected alkynylamines, nickel complexes for the cycloaddition of aziridines and isocyanates, and silver catalysts for the reaction of propargylic amines with CO₂.[6][11] Palladium catalysts are used for the N-arylation of 2-oxazolidinones.[6]
-
Organocatalysts: Thiourea and N,N-dimethylaminopyridine (DMAP) have been used in the cascade reaction of sulfur ylides and nitro-olefins.[7]
-
Bases: Strong bases like sodium hydride (NaH) are used for cyclization of N-protected amino alcohols.[8] Carbonates such as K₂CO₃ can also be effective.[11]
Q4: How can I monitor the progress of my oxazolidinone formation reaction?
A4: Thin-layer chromatography (TLC) is a common and effective technique to monitor the reaction's progress by observing the consumption of starting materials and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield of the desired oxazolidinone is a frequent issue. The following steps can help troubleshoot this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
-
Step 1: Verify Starting Materials and Reagents:
-
Purity: Ensure the purity of your starting materials (e.g., amino alcohol, epoxide) and reagents. Impurities can inhibit the reaction or lead to side products.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion.
-
Moisture: Many reactions for oxazolidinone formation are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Step 2: Evaluate Reaction Conditions:
-
Temperature: The reaction temperature can be critical. Some reactions require elevated temperatures to proceed at a reasonable rate, while others may require cooling to prevent side reactions. For instance, microwave-assisted syntheses can significantly reduce reaction times and improve yields.[12]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period using TLC or HPLC.
-
Atmosphere: Some catalysts and reagents are sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
-
-
Step 3: Optimize Catalyst and Solvent:
-
Catalyst Choice: The choice of catalyst can have a significant impact on the reaction outcome. If you are using a catalyzed reaction, consider screening different catalysts. For example, in the synthesis from primary amines and halomethyloxiranes, K₂CO₃ gave the best yield among various carbonate salts.[11]
-
Solvent Effects: The polarity and nature of the solvent can influence reaction rates and equilibria. A solvent screen is often a valuable optimization step. For the reaction of epoxides with chlorosulfonyl isocyanate, dichloromethane (DCM) was found to be the most effective solvent.[1][5]
-
Problem 2: Formation of Side Products
The formation of unwanted byproducts can complicate purification and reduce the yield of the desired oxazolidinone.
-
Common Side Products:
-
Aziridinyl ureas: In reactions involving fused ring aziridines, the formation of aziridinyl ureas can compete with the desired aminomethyl oxazolidinone. The choice of a polar solvent can favor the formation of the oxazolidinone.[13]
-
Ring-opened products without cyclization: Incomplete cyclization can lead to intermediates such as carbamates as the final product.[14]
-
-
Strategies to Minimize Side Products:
-
Lower Reaction Temperature: High temperatures can sometimes promote side reactions. Running the reaction at a lower temperature may improve selectivity for the desired product.[15]
-
Change the Order of Addition: The order in which reagents are added can sometimes influence the reaction pathway.
-
Use of Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
-
Data Tables for Reaction Optimization
Table 1: Effect of Solvent on the Synthesis of Oxazolidinones from Epoxides and Chlorosulfonyl Isocyanate [1][5]
| Solvent | Yield of Oxazolidinone | Yield of Cyclic Carbonate |
| Dichloromethane | Good | Good |
| Acetone | Moderate | Moderate |
| THF | Moderate | Moderate |
| Acetonitrile | Moderate | Moderate |
| Toluene | Low | Low |
| Diethyl Ether | No Reaction | No Reaction |
Table 2: Catalyst Screening for CO₂ Cycloaddition with Propargylic Alcohols and Primary Amines [3]
| Catalyst (5 mol%) | Temperature (°C) | Pressure (MPa) | Yield (%) |
| AgOAc | 120 | 8 | Good to Excellent |
| CuI | 120 | 8 | Moderate |
| AgBF₄ | 120 | 8 | Moderate |
| Ag₂CO₃ | 120 | 8 | Moderate |
Key Experimental Protocols
Protocol 1: Synthesis of Evans' Oxazolidinone from L-Phenylalanine Ethyl Ester Hydrochloride [8]
-
Dissolve L-phenylalanine ethyl ester hydrochloride (1 mmol) in a 2:1 mixture of dioxane and distilled water (3.9 mL).
-
Add a 0.5 M aqueous solution of Na₂CO₃ (4 mL) at room temperature.
-
Cool the resulting solution to 0 °C and add di-tert-butyl dicarbonate (1.1 mmol).
-
Remove the ice bath and stir the mixture for 3 hours at room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected ester.
-
Reduce the ester using LiBH₄.
-
Perform cyclization of the resulting alcohol with NaH to yield the oxazolidin-2-one.
Protocol 2: Microwave-Assisted Synthesis of 2-Oxazolidinones [12]
-
In a 25 mL pyrex beaker, mix the ethanolamine derivative (2 mmol) and urea (2 mmol).
-
Add a few drops of nitromethane to form a paste.
-
Irradiate the paste in a microwave oven (650 W) for the specified time (typically a few minutes).
-
After cooling, the product can be purified by recrystallization.
Signaling Pathways and Workflows
Reaction Mechanism: Formation of Aliphatic Oxazolidinones
The formation of aliphatic oxazolidinones can proceed through two main pathways after an initial nucleophilic substitution to form a secondary amine intermediate.
Caption: Proposed reaction mechanism for aliphatic oxazolidinone formation.[14]
References
- 1. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of this compound-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-free incorporation of CO2 into 2-oxazolidinones: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 6. Oxazolidinone synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
strategies to overcome low diastereoselectivity in Evans aldol reactions
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low diastereoselectivity in Evans aldol reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low syn:anti ratio in my reaction?
Low syn:anti selectivity is one of the most common issues and typically points to problems with the formation of the Z-enolate, which is crucial for achieving high syn selectivity via the Zimmerman-Traxler transition state.[1][2]
Potential Causes & Troubleshooting Steps:
-
Incorrect Enolate Geometry: The Evans aldol reaction's high syn selectivity relies on the preferential formation of the (Z)-boron enolate.[3][4]
-
Solution: Ensure the correct reagents are used for enolization. The combination of a dialkylboron triflate (e.g., Bu₂BOTf) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) is standard for generating the (Z)-enolate with high fidelity.[4] Using dialkylboron chlorides with certain amines can favor the (E)-enolate, leading to the anti product.[4]
-
-
Suboptimal Temperature: Reaction temperature is critical.
-
Solution: Perform the enolization at 0 °C and the subsequent aldehyde addition at a low temperature, typically -78 °C.[5] Higher temperatures can erode selectivity by allowing competing, non-selective reaction pathways to occur.
-
-
Lewis Acid Choice: While boron Lewis acids are standard for syn products, other Lewis acids can promote the formation of anti products.
Q2: How does the choice of Lewis Acid and N-Acyl substituent affect diastereoselectivity?
The choice of Lewis acid is fundamental as it dictates the geometry of the transition state. The substituent on the N-acyl group also plays a key role.
-
Lewis Acid: Boron Lewis acids (e.g., Bu₂BOTf) reliably form a six-membered, chair-like Zimmerman-Traxler transition state, leading to the syn aldol product with high diastereoselectivity.[8][9] In contrast, Lewis acids like magnesium halides (e.g., MgCl₂, MgBr₂) can favor an open or boat-like transition state, resulting in the formation of the anti aldol product.[6]
-
N-Acyl Substituent: The steric bulk of the substituent at the α-position of the N-acyl group significantly influences selectivity. Propionate donors (with an α-methyl group) generally exhibit excellent diastereoselectivity (>99:1 syn:anti). Acetate donors (lacking an α-substituent) often show poor selectivity because a key steric interaction that disfavors the competing transition state is absent.
| Lewis Acid | N-Acyl Group | Predominant Product | Typical Diastereomeric Ratio (d.r.) |
| Dibutylboron Triflate (Bu₂BOTf) | Propionyl | syn | > 99:1[4] |
| Dibutylboron Triflate (Bu₂BOTf) | Acetyl | syn | Often low / variable |
| Magnesium Chloride (MgCl₂) | Propionyl | anti | up to 32:1[10] |
| Titanium(IV) Chloride (TiCl₄) | Propionyl | syn (non-Evans) | Variable, depends on conditions |
Q3: My reaction with an enolizable aldehyde is low-yielding and has poor selectivity. What can I do?
Enolizable aldehydes are challenging substrates because they can undergo self-aldol reactions or form silyl enol ethers under the reaction conditions, consuming the aldehyde and reducing the yield of the desired crossed-aldol product.[11]
Troubleshooting Strategy:
A modified protocol can improve results by maintaining a high steady-state concentration of the oxazolidinone enolate relative to the aldehyde.[11]
-
Increase Enolate Concentration: Use a higher equivalence of the magnesium halide (e.g., 1 equivalent of MgCl₂) to drive enolate formation.[11]
-
Slow Addition of Aldehyde: Add the enolizable aldehyde slowly to the reaction mixture via syringe pump. This minimizes the concentration of free aldehyde available for side reactions.[12]
-
Use Additives: The addition of lithium iodide (LiI) can enhance the rate of silylation of the intermediate aldolate, trapping the product and preventing a retro-aldol reaction.[12]
Q4: Can I obtain the "non-Evans" syn or the anti aldol adduct using an Evans auxiliary?
Yes, by modifying the reaction conditions, it is possible to access other diastereomers.
-
anti Adducts: As detailed in Q2 and Q3, using magnesium halide catalysis (e.g., MgCl₂ or MgBr₂ with TMSCl and Et₃N) promotes the formation of anti-aldol products.[6][11] This method is believed to proceed through a different transition state geometry than the classic boron-mediated reaction.
-
"Non-Evans" syn Adducts: This refers to the syn product with the opposite absolute stereochemistry at the newly formed chiral centers compared to the standard Evans syn reaction. This can be achieved by using a titanium(IV) Lewis acid (e.g., TiCl₄) in the presence of an amine like (-)-sparteine or diisopropylethylamine (DIPEA).[3] The titanium-chelated enolate attacks the aldehyde through a transition state that leads to the opposite facial selectivity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low diastereoselectivity in Evans aldol reactions.
Key Mechanistic Insight: The Zimmerman-Traxler Model
The high diastereoselectivity of the standard Evans aldol reaction is rationalized by the Zimmerman-Traxler model . This model proposes a highly organized, six-membered chair-like transition state where the boron atom chelates both the enolate oxygen and the aldehyde's carbonyl oxygen.[4][9] The substituents of both the chiral auxiliary and the aldehyde occupy pseudo-equatorial positions to minimize steric strain, forcing the reaction to proceed through a single, low-energy pathway to afford the syn product.[8]
Experimental Protocols
Protocol 1: Standard Evans syn-Aldol Reaction
This protocol is for the reaction of an N-propionyl oxazolidinone with a non-enolizable aldehyde.
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).
-
Enolization: Cool the solution to 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the slow addition of triethylamine (Et₃N, 1.2 equiv). Stir the mixture at 0 °C for 30-60 minutes.
-
Aldehyde Addition: Cool the resulting boron enolate solution to -78 °C (dry ice/acetone bath). Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour. Monitor reaction progress by TLC.
-
Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Modified anti-Aldol Reaction for Enolizable Aldehydes
This protocol is adapted for challenging enolizable aldehydes to favor the anti adduct. [12]
-
Preparation: To a flame-dried flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv), MgCl₂ (1.0 equiv), LiI (2.0 equiv), and anhydrous ethyl acetate (EtOAc, ~0.5 M).
-
Reagent Addition: Add triethylamine (Et₃N, 5.0 equiv) and trimethylsilyl chloride (TMSCl, 4.0 equiv) sequentially at room temperature.
-
Slow Aldehyde Addition: Prepare a solution of the enolizable aldehyde (0.5 equiv) in EtOAc (~2 M). Add this solution to the reaction mixture via syringe pump over 1 hour.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or GC/MS.
-
Workup: Quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Desilylation & Purification: The product is a silylated adduct. It can be desilylated using p-toluenesulfonic acid (p-TsOH) in methanol before purification by flash column chromatography.
References
- 1. Aldol reaction [landsurvival.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. [PDF] Magnesium halide-catalyzed anti-aldol reactions of chiral N-acylthiazolidinethiones. | Semantic Scholar [semanticscholar.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 10. researchgate.net [researchgate.net]
- 11. A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Purification of Oxazolidinone Products by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of oxazolidinone products by column chromatography. Below you will find a series of frequently asked questions and troubleshooting guides to address common issues encountered during this critical purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying oxazolidinone products?
A1: The most common stationary phase for the purification of oxazolidinone derivatives is silica gel (230-400 mesh).[1][2] Its polarity is well-suited for a wide range of moderately polar organic compounds, including many oxazolidinones. For highly polar or acid-sensitive oxazolidinones, alternative stationary phases like neutral alumina or reversed-phase silica (e.g., C18) may be more appropriate.[3]
Q2: How do I select an appropriate solvent system for my oxazolidinone purification?
A2: The ideal solvent system is typically determined by Thin Layer Chromatography (TLC) analysis.[1] A good starting point for many oxazolidinone compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][4] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired oxazolidinone product on a silica gel TLC plate.[3] For more polar compounds, a system like methanol in dichloromethane may be necessary.[4]
Q3: My oxazolidinone product is streaking or "tailing" on the TLC plate and column. How can I fix this?
A3: Tailing is often caused by the interaction of basic nitrogen atoms in the oxazolidinone ring with acidic silanol groups on the silica gel surface.[3] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, can be added to the mobile phase.[3] This neutralizes the acidic sites on the silica gel, leading to improved peak shape. For acidic oxazolidinone products, adding a small amount of acetic acid or formic acid can have a similar beneficial effect.[3][5]
Q4: Can I purify chiral oxazolidinones using standard column chromatography?
A4: Standard column chromatography on silica gel is generally not effective for separating enantiomers.[6] To separate enantiomers of a chiral oxazolidinone, specialized techniques are required, such as chiral chromatography using a chiral stationary phase (CSP) or diastereomeric salt resolution followed by crystallization.[1][6] Supercritical fluid chromatography (SFC) on a chiral column has also been shown to be effective for separating diastereoisomers of oxazolidinone antibacterial agents.[7]
Troubleshooting Guide
Below is a troubleshooting guide formatted to address specific problems you may encounter during the column chromatography of your oxazolidinone product.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product elutes with the solvent front (high Rf). | The mobile phase is too polar for your compound. | - Decrease the polarity of the eluent (e.g., increase the hexane:ethyl acetate ratio). - Re-evaluate your solvent system using TLC to achieve an Rf of 0.2-0.3.[3] |
| Product will not elute from the column (low or zero Rf). | The mobile phase is not polar enough. The compound may have irreversibly adsorbed to the silica gel.[3] | - Gradually increase the polarity of the mobile phase (e.g., decrease the hexane:ethyl acetate ratio or add a more polar solvent like methanol).[3][5] - Perform a "methanol purge" by flushing the column with 100% methanol to elute highly polar compounds.[5] - If the compound is suspected to be unstable on silica, consider using a less acidic stationary phase like neutral alumina.[3] |
| Poor separation between the product and impurities. | The chosen solvent system lacks selectivity. The column is overloaded with the crude material.[3] The impurity may be a diastereomer that is difficult to separate.[3] | - Screen different solvent systems using TLC to improve separation.[3] Sometimes changing one solvent for another of similar polarity (e.g., ethyl acetate for acetone) can alter selectivity. - Use a shallower gradient during elution to improve resolution.[3] - Ensure the amount of crude material loaded is 1-5% of the mass of the silica gel.[3] - For diastereomers, a high-performance liquid chromatography (HPLC) or SFC with a chiral column may be necessary.[6][7] |
| The compound appears to have decomposed on the column. | The oxazolidinone is unstable on the acidic silica gel. | - Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting.[3] A 2D TLC can also be used to check for degradation.[5][8] - If unstable, use a less acidic stationary phase like neutral alumina or a bonded phase.[3] - Consider deactivating the silica gel by treating it with a base like triethylamine. |
| Co-elution of the product and the recovered chiral auxiliary. | The product and the chiral auxiliary have similar polarities. | - Optimize the solvent system for chromatography to achieve better separation. - Consider derivatizing the product (e.g., esterification of a carboxylic acid) to alter its polarity and facilitate purification.[9] |
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots using a UV lamp and/or a chemical stain.
-
Adjust the solvent system ratio until the desired product has an Rf value of approximately 0.2-0.3, with good separation from impurities.[3]
Protocol 2: Flash Column Chromatography
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of a glass column, followed by a thin layer of sand.[2][3]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.[1]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring the silica bed is level and free of cracks.[1]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[1]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the column using a pipette.[8]
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2][8]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the solvent system determined by TLC analysis, applying gentle pressure if necessary (flash chromatography).[10]
-
Collect fractions in an organized manner.
-
Monitor the separation by performing TLC analysis on the collected fractions.[1]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified oxazolidinone product.[1]
-
Visualizations
Caption: General workflow for the purification of oxazolidinone products by column chromatography.
Caption: A decision tree for troubleshooting common issues in oxazolidinone purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column | Scilit [scilit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
managing side reactions during the removal of oxazolidinone auxiliaries
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of oxazolidinone chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing an oxazolidinone auxiliary?
A1: The most prevalent methods involve cleaving the N-acyl bond to yield different functional groups:
-
Hydrolysis to Carboxylic Acids: The most common method uses lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) in a THF/water solvent system.[1] The active nucleophile is the lithium hydroperoxide anion (LiOOH), which selectively attacks the exocyclic (acyl) carbonyl.[2]
-
Reductive Cleavage to Alcohols: This is typically achieved with reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[1][3]
-
Conversion to Esters: Alkoxides, such as sodium methoxide (NaOMe) in methanol, can be used to generate methyl esters.[1]
-
Conversion to Benzyl Esters or Thioesters: Reagents like lithium benzyloxide (LiOBn) or lithium benzylthiolate (LiSBn) can be employed for these transformations.[1][4]
Q2: How can the chiral auxiliary be recovered after the reaction?
A2: A key advantage of this methodology is the ability to recover the often-expensive chiral auxiliary.[1] Following both hydrolytic and reductive cleavage, the auxiliary can typically be separated from the desired product through a standard aqueous workup and extraction or by column chromatography.[1] For example, after quenching a LiOH/H₂O₂ reaction, the aqueous layer can be made basic (pH ~10-11) to facilitate the extraction of the auxiliary with an organic solvent.[1]
Q3: What is the difference between exocyclic and endocyclic cleavage, and why is it critical?
A3: The distinction is crucial for reaction success.
-
Exocyclic Cleavage (Desired): This is the cleavage of the N-acyl bond, which releases the desired product while leaving the oxazolidinone ring of the auxiliary intact for recovery.[1] Reagents like LiOOH, LiOBn, and LiSBn strongly favor this pathway.[4][5]
-
Endocyclic Cleavage (Undesired): This is a side reaction involving nucleophilic attack at the carbamate carbonyl of the oxazolidinone ring itself.[1][6] This opens the ring, destroys the auxiliary, and leads to byproducts like β-hydroxyamides.[4][7] Using LiOH without H₂O₂ favors this undesired pathway.[4][5]
Q4: Are there significant safety risks with the LiOH/H₂O₂ method?
A4: Yes. The reaction between LiOH and H₂O₂ generates a peracid intermediate that is not stable under the reaction conditions.[6] This intermediate is rapidly reduced by the excess hydrogen peroxide, leading to the stoichiometric release of oxygen gas.[6][8][9] In a sealed vessel, this can create a pressurized and potentially flammable atmosphere, especially with flammable organic solvents like THF.[1][6] It is essential to ensure proper venting and to conduct the reaction in a well-ventilated fume hood.[1]
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting & Optimization Steps |
| Incomplete Reaction | Monitor reaction progress closely using TLC or LC-MS. If starting material persists, consider extending the reaction time or slightly increasing the temperature, but be mindful of potential side reactions.[1] |
| Steric Hindrance | For sterically bulky N-acyl groups, standard conditions may be inefficient. For reductive cleavage, an improved procedure using LiBH₄ with a stoichiometric amount of water in diethyl ether can be highly effective for hindered substrates.[3] |
| Incorrect Stoichiometry | Ensure the correct molar equivalents of reagents are used. The LiOH/H₂O₂ method, for instance, requires a molar excess of both reagents to proceed efficiently.[1] |
| Poor Product Extraction | If your final product has high water solubility, standard extraction with organic solvents may be inefficient. In such cases, perform multiple extractions or use a continuous extraction apparatus.[1] |
Problem 2: Formation of Side Products / Low Purity
| Potential Cause | Troubleshooting & Optimization Steps |
| Epimerization at α-carbon | This can occur under basic conditions. Ensure the reaction is performed at low temperatures (e.g., 0 °C) to minimize this side reaction.[1] LiOOH is less basic than LiOH, which also helps mitigate epimerization.[10] |
| Endocyclic Cleavage | This results from nucleophilic attack on the auxiliary ring itself, often forming a hydroxyamide impurity.[6] This is favored when using LiOH alone. The use of LiOH in combination with H₂O₂ generates LiOOH, which selectively cleaves the exocyclic acyl group.[2][4] Optimizing the LiOH to H₂O₂ ratio and maintaining low temperatures can further minimize this.[6] |
| Alkene Hydroboration | During reductive cleavage of alkene-containing substrates with LiBH₄, undesired hydroboration of the double bond can occur. Using a modified procedure with LiBH₄ and one equivalent of water can suppress this side reaction.[3] |
Data Summary: Optimizing Reaction Conditions
In a study focused on minimizing the formation of an undesired hydroxyamide byproduct during LiOH/H₂O₂ cleavage, various conditions were explored. The results highlight the importance of reagent and solvent choice.
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Acid (%) | Selectivity (Acid:Hydroxyamide) |
| 1 | LiOH·H₂O (2.1) | THF/H₂O (3:1) | 0 | 2 | 91 | 96.0:4.0 |
| 2 | NaOH (2.1) | THF/H₂O (3:1) | 0 | 6 | 90 | 94.6:5.4 |
| 3 | KOH (2.1) | THF/H₂O (3:1) | 0 | 6 | 88 | 94.8:5.2 |
| 4 | LiOH·H₂O (2.1) | Dioxane/H₂O (3:1) | 0 | 2 | 89 | 95.5:4.5 |
| 5 | LiOH·H₂O (2.1) | THF/H₂O (3:1) | -10 | 6 | 92 | 97.5:2.5 |
Data adapted from a study on a specific substrate, demonstrating trends in selectivity.[6] The study found that LiOH in THF provided optimal selectivity, and decreasing the temperature further reduced the formation of the hydroxyamide side product.[6]
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to Carboxylic Acid (LiOH/H₂O₂)
-
Dissolution: Dissolve the N-acyl-oxazolidinone (1.0 equiv.) in a 3:1 to 4:1 mixture of tetrahydrofuran (THF) and water.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv.) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv.).[1]
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[1]
-
Quenching: Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[1][2]
-
Workup & Product Isolation: Adjust the pH to acidic (~2-3) with an acid like 1M HCl to protonate the carboxylic acid. Extract the product from the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[1]
-
Auxiliary Recovery: Make the remaining aqueous layer basic (pH ~10-11) with 1M NaOH and extract with an organic solvent to recover the chiral auxiliary.[1]
-
Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude acid by column chromatography or crystallization.[1]
Protocol 2: Reductive Cleavage to Alcohol (Modified LiBH₄)
This modified procedure is particularly effective for sterically hindered substrates or those containing other reducible functional groups.[3]
-
Dissolution: Dissolve the N-acyl-oxazolidinone (1.0 equiv.) in dry diethyl ether under an inert atmosphere (e.g., argon).[3]
-
Water Addition: Add a stoichiometric amount of water (1.1 equiv.).[3]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[3]
-
Reducing Agent Addition: Add a solution of lithium borohydride (LiBH₄) in THF (1.1 equiv.) dropwise. Hydrogen evolution may be observed.[3]
-
Reaction: Stir the reaction at 0 °C until TLC analysis shows consumption of the starting material. For less reactive substrates, the mixture can be warmed to room temperature and stirred for 0.5-2 hours.[3]
-
Quenching: Quench the reaction by the slow addition of 1M aqueous sodium hydroxide (NaOH).[3]
-
Workup: Pour the mixture into a separatory funnel containing ether and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.[1][3]
Visual Guides
Caption: A general troubleshooting workflow for common issues.
Caption: Decision guide for selecting a cleavage reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Improved Procedure for the Reduction of N-Acyloxazolidinones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 10. uwindsor.ca [uwindsor.ca]
Technical Support Center: Enhancing the Stability of N-Acyl Oxazolidinone Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with N-acyl oxazolidinone intermediates during experimental work.
Troubleshooting Guides
This section is designed to help you identify and resolve common challenges that can compromise the stability and integrity of N-acyl oxazolidinone intermediates.
Issue 1: Low or No Yield of the N-Acylated Product
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation: Insufficient base or reaction time can lead to incomplete formation of the oxazolidinone anion, resulting in unreacted starting material. | Use a slight excess (1.05-1.1 equivalents) of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Ensure anhydrous conditions and allow sufficient time for deprotonation, typically 30-60 minutes at -78°C.[1] |
| Acylating Agent Reactivity: The acid chloride or anhydride may be of poor quality or may have degraded. | Use freshly prepared or purified acid chlorides/anhydrides. For sensitive substrates, consider using acid fluorides which can be employed under milder conditions with weaker bases like triethylamine (NEt₃) or diisopropylethylamine (iPr₂NEt).[2] |
| Steric Hindrance: Bulky substituents on either the oxazolidinone or the acyl group can hinder the reaction. | For sterically hindered substrates, consider increasing the reaction temperature after the initial low-temperature addition. Alternatively, using acid fluorides with in situ generated O-silyloxazolidinones can improve yields.[2] |
| Side Reactions: The strong base may react with other functional groups in the molecule. | Use milder acylation methods that do not require strong bases, such as those employing acid fluorides or DMAP catalysis.[3] |
Issue 2: Epimerization at the α-Stereocenter
| Possible Cause | Suggested Solution |
| Excess Strong Base: Using a large excess of strong base (e.g., n-BuLi) can lead to deprotonation at the α-carbon of the acyl group, causing epimerization.[2] | Use a minimal excess of the strong base (1.05 equivalents). Add the base slowly at low temperatures (-78°C) to maintain control over the reaction. |
| Prolonged Reaction Times at Higher Temperatures: Allowing the enolate to stand for extended periods, especially at temperatures above -78°C, can increase the risk of epimerization. | Keep reaction times as short as necessary and maintain a low temperature throughout the enolate formation and subsequent reaction. |
| Inappropriate Quenching: Quenching the reaction at a higher temperature can promote epimerization. | Quench the reaction at low temperature (-78°C) with a proton source like saturated aqueous ammonium chloride. |
Issue 3: Hydrolysis of the N-Acyl Oxazolidinone
| Possible Cause | Suggested Solution |
| Presence of Water: N-acyl oxazolidinones are susceptible to hydrolysis, especially under acidic or basic conditions. | Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). |
| Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during workup can lead to cleavage of the acyl group. | Minimize the time the intermediate is in contact with aqueous layers. Use neutral or mildly acidic/basic washes (e.g., saturated sodium bicarbonate, dilute citric acid) and perform extractions quickly. |
| Chromatography on Silica Gel: The acidic nature of silica gel can sometimes cause hydrolysis of sensitive intermediates. | Deactivate the silica gel by washing with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine). Alternatively, use a different stationary phase like alumina. |
Issue 4: Formation of Byproducts During Auxiliary Cleavage
| Possible Cause | Suggested Solution |
| Endocyclic Cleavage: Undesired cleavage of the oxazolidinone ring itself can occur, leading to byproducts and loss of the chiral auxiliary.[4] | For hydrolysis to the carboxylic acid, use lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), at low temperatures (0°C). LiOOH is less basic and more likely to attack the desired exocyclic amide carbonyl.[5] |
| Over-reduction: When reducing the N-acyl group to an alcohol, strong reducing agents like lithium aluminum hydride (LiAlH₄) can also attack the oxazolidinone carbonyl. | Use a milder reducing agent like lithium borohydride (LiBH₄). For sterically hindered substrates, a combination of LiBH₄ and one equivalent of water in diethyl ether has been shown to be effective.[4] |
| Formation of Hydroxyamide Impurity: During LiOH/H₂O₂ cleavage, hydroxide can attack the amide carbonyl, forming a hydroxyamide byproduct.[4] | Optimize the reaction temperature and the ratio of LiOH to H₂O₂ to minimize this side reaction.[4] |
Quantitative Data on Stability
The stability of N-acyl oxazolidinone intermediates is highly dependent on the specific substituents and the experimental conditions. The following tables provide a summary of available quantitative data to illustrate these dependencies.
Table 1: Stability of Triazolyl Oxazolidinone (TOZ) Derivatives in Simulated Biological Fluids [6]
| Compound | Medium | Temperature (°C) | k_deg (h⁻¹) | t_1/2 (h) | t_90 (h) |
| 1a | Simulated Gastric Fluid (0.1 M HCl) | 37 ± 1 | 0.180 | 3.85 | 0.58 |
| 1b | Simulated Gastric Fluid (0.1 M HCl) | 37 ± 1 | 0.184 | 3.76 | 0.57 |
| 1a & 1b | Simulated Intestinal Fluid (pH ~7.4) | 37 ± 1 | Stable | - | - |
| Other TOZs | Simulated Gastric & Intestinal Fluids | 37 ± 1 | Stable | - | - |
Table 2: Half-lives of Hydrolysis for O-Acyl Esters (Illustrative Comparison) [7]
While not N-acyl oxazolidinones, this data illustrates the influence of the acyl group on hydrolysis rates, a relevant consideration for stability.
| Compound | Medium | Temperature (°C) | t_1/2 (min) |
| O-acetyl ester | pH 7.4 Buffer | 37 | 28 |
| O-propionyl ester | pH 7.4 Buffer | 37 | 40 |
| O-butyryl ester | pH 7.4 Buffer | 37 | 50 |
| O-pivaloyl ester | pH 7.4 Buffer | 37 | 215 |
Experimental Protocols
Protocol 1: N-Acylation of an Oxazolidinone using n-Butyllithium and an Acid Chloride [1]
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the oxazolidinone (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Acylation: Add the acid chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mild N-Acylation using an Acid Fluoride and Triethylamine [2]
-
Preparation: To a solution of the oxazolidinone (1.0 eq.) and triethylamine (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add the acid fluoride (1.0 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary to the Carboxylic Acid using LiOOH [4][5]
-
Preparation: Dissolve the N-acyl oxazolidinone adduct (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (4-8 eq.), followed by an aqueous solution of lithium hydroxide (2-3 eq.).
-
Reaction: Stir the mixture at 0 °C and monitor the reaction progress by TLC (typically 1-3 hours).
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.
-
Workup: Acidify the solution to pH ~2-3 with 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate). To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with 1 M NaOH and extract with an organic solvent.
Mandatory Visualizations
Caption: Asymmetric synthesis workflow using an N-acyl oxazolidinone chiral auxiliary.
Caption: Troubleshooting logic for stability issues with N-acyl oxazolidinone intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for N-acyl oxazolidinone intermediates?
A1: The primary degradation pathways are hydrolysis of the N-acyl bond, particularly under acidic or basic conditions, and epimerization at the α-carbon of the acyl group, which can be catalyzed by strong bases. Other potential issues include cleavage of the oxazolidinone ring itself (endocyclic cleavage) during auxiliary removal and side reactions related to other functional groups present in the molecule.
Q2: How can I minimize hydrolysis during aqueous workup?
A2: To minimize hydrolysis, keep the contact time with aqueous solutions as short as possible. Use pre-chilled, neutral, or weakly acidic/basic solutions for washing (e.g., saturated NaCl, dilute citric acid, saturated NaHCO₃). Perform extractions rapidly and efficiently.
Q3: Is it possible to recycle the chiral auxiliary?
A3: Yes, one of the key advantages of using Evans-type oxazolidinone auxiliaries is that they can often be recovered and reused. After cleavage, the auxiliary can typically be separated from the product by extraction or chromatography.[4]
Q4: What is the difference between "Evans syn" and "non-Evans syn" aldol products, and how does this relate to stability?
A4: In the context of aldol reactions, "Evans syn" refers to the diastereomer typically obtained when using boron enolates of N-acyl oxazolidinones. "Non-Evans syn" refers to the opposite syn diastereomer. The stability of the intermediate itself is not directly tied to which diastereomer is formed, but the reaction conditions used to favor one over the other (e.g., choice of Lewis acid, base, and solvent) can impact the stability of the N-acyl oxazolidinone starting material and the enolate intermediate.
Q5: Are there any safety precautions to consider when using LiOH/H₂O₂ for auxiliary cleavage?
A5: Yes, the reaction between lithium hydroxide and hydrogen peroxide can be exothermic and can lead to the evolution of oxygen gas. It is crucial to perform this reaction in a well-ventilated fume hood with proper venting to avoid pressure buildup in a sealed vessel.[4]
Q6: When should I consider using a milder acylation method?
A6: Milder acylation methods, such as those using acid fluorides or DMAP catalysis, are recommended when your substrate contains sensitive functional groups that could react with strong bases like n-BuLi. They are also beneficial for sterically hindered systems where the standard conditions give low yields.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Assessment of the stability of novel antibacterial triazolyl oxazolidinones using a stability-indicating high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Oxazolidinone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals involved in the bulk production of oxazolidinones. It provides troubleshooting guidance and frequently asked questions to address common challenges encountered when transitioning from laboratory-scale experiments to large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up oxazolidinone synthesis?
A1: Transitioning oxazolidinone synthesis to an industrial scale introduces several critical challenges. Historically, many synthetic routes relied on cryogenic temperatures (e.g., -78 °C) and hazardous, air-sensitive reagents like n-BuLi, which are both costly and difficult to manage in bulk.[1] Key scale-up issues include effective management of exothermic reactions to prevent thermal runaway, ensuring workplace safety, minimizing the formation of byproducts, and developing robust, scalable purification methods.[1] A significant but often overlooked hazard is the potential for oxygen evolution during the cleavage of Evans oxazolidinones when using lithium hydroxide and hydrogen peroxide, which can create a flammable atmosphere within the reactor.[1]
Q2: Are there safer, scalable alternatives to hazardous reagents like phosgene for the cyclization step?
A2: Yes, due to the high toxicity of phosgene, several safer and more scalable alternatives are now commonly used in industry.[1] These include N,N'-Carbonyldiimidazole (CDI), diethyl carbonate, and the utilization of carbon dioxide as a C1 building block in conjunction with various catalytic systems.[1] Continuous flow chemistry is also an emerging technique that allows for the safer handling of hazardous reagents by using them in small, controlled amounts within a closed system.[1]
Q3: How can the yield and purity of the oxazolidinone product be improved during bulk production?
A3: Optimizing yield and purity on a large scale requires a multifaceted approach. Key strategies include the fine-tuning of reaction parameters such as temperature, pressure, solvent, and catalyst loading. For instance, in the process development for the synthesis of the antibacterial candidate YG-056SP, route optimization led to an increase in the overall yield from 2.3% to 29.6%.[2][3] The selection of an appropriate catalyst is also crucial; for example, in the cycloaddition of epoxides and isocyanates, bifunctional phase-transfer catalysts have demonstrated high efficiency.[4] Additionally, continuous flow processes can offer superior control over reaction parameters, which helps to minimize side reactions and enhance both yield and purity.[1]
Q4: What are the critical safety considerations for scaling up oxazolidinone synthesis?
A4: Safety is a paramount concern during the scale-up of chemical reactions. For oxazolidinone synthesis, key considerations include:
-
Thermal Management: Many of the reaction steps can be highly exothermic. Therefore, proper reactor design with efficient cooling systems is essential to prevent thermal runaways.[1]
-
Reagent Handling: Whenever possible, hazardous reagents such as sodium azide and phosgene should be avoided.[1] If their use is unavoidable, strict handling protocols and safety measures must be implemented.
-
Pressure Control: Some reactions may generate gaseous byproducts, leading to a pressure build-up in the reactor. Adequate venting and continuous pressure monitoring are crucial to prevent accidents.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor reaction progress using in-process controls like HPLC or TLC. Consider extending the reaction time or moderately increasing the temperature.[1] |
| Sub-optimal base or solvent selection. | Screen a variety of bases and solvents to find the optimal combination for your specific substrate.[1] | |
| Poor quality of starting materials. | Ensure the purity of all starting materials, as impurities can significantly interfere with the reaction and impact yield.[1] | |
| Low Purity | Formation of byproducts. | Optimize reaction conditions (e.g., temperature, catalyst, solvent) to minimize side reactions. A change in solvent or base can significantly alter the product profile.[1] |
| Inefficient purification. | Develop a robust purification protocol. For bulk production, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography if necessary.[5] A process for purifying 2-oxazolidinone derivatives involves dissolving the crude product in a boiling mixture of 10% ethanol in ethyl acetate, treating with decolorizing charcoal, filtering, and then cooling to induce crystallization.[6] | |
| Reaction Stalls | Catalyst deactivation. | Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Consider using a more robust catalyst or a higher catalyst loading. |
| Reagent degradation. | Verify the stability of all reagents under the reaction conditions. Air- or moisture-sensitive reagents require handling under an inert atmosphere. | |
| Pressure Buildup | Generation of gaseous byproducts. | Ensure the reactor is equipped with an adequate pressure relief system and that it is properly monitored.[1] |
Experimental Protocols
Protocol 1: Cyclization of an Amino Alcohol using Diethyl Carbonate
This method is a common and cost-effective approach for synthesizing the 2-oxazolidinone ring.[5]
Materials:
-
(S)-1-Aminopentan-3-ol
-
Diethyl carbonate
-
Sodium ethoxide (catalytic amount)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-1-aminopentan-3-ol (1.0 eq) and a large excess of diethyl carbonate, which also serves as the solvent.[7]
-
Add a catalytic amount of sodium ethoxide (e.g., 0.05 eq) to the mixture.[7]
-
Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess diethyl carbonate under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in dichloromethane and wash with brine to remove any remaining base and other water-soluble impurities.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (S)-5-ethyl-1,3-oxazolidin-2-one.[7]
Protocol 2: N-Amination of 2-Oxazolidinone
This protocol describes the introduction of an amino group at the N3 position of the oxazolidinone ring.[5]
Materials:
-
2-Oxazolidinone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dioxane
-
O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂)
Procedure:
-
To a solution of the 2-oxazolidinone (1.0 eq) in anhydrous dioxane (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.0-1.1 eq).[5]
-
Stir the resulting mixture at 60 °C for 1 hour and then cool to room temperature.[5]
-
Add O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) (1.00-1.05 eq) to the reaction mixture.[5]
-
Stir the reaction at room temperature for 24 hours.[5]
-
Upon completion, filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure to yield the crude 3-amino-2-oxazolidinone.[5]
Data Presentation
Table 1: Comparison of Catalysts for Oxazolidinone Synthesis from Epoxides and Isocyanates
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| Bifunctional Phase-Transfer Catalyst (Bif-PTC-2) | 2.5 | 100 | 12 | PhCl | 92 | [4] |
| 1,3-dibutyl-4-(5-fluro-2-hydroxyphenyl)-1H-imidazolium iodide | 5 | 90 | 6 | Chlorobenzene | >99 | [8] |
| Aluminium(heteroscorpionate) complex + TBAB | 5 | 80 | 24 | Toluene | up to 90 | [8] |
| Rhodium(II) carboxylate | Not specified | Not specified | Not specified | Not specified | Good to excellent | [9] |
Table 2: Solvent Optimization for the One-Pot Synthesis of Oxazolidinones and Cyclic Carbonates from Epoxides and Chlorosulfonyl Isocyanate
| Solvent | Oxazolidinone Yield (%) | Cyclic Carbonate Yield (%) | Reference |
| Acetone | 15 | 11 | [10] |
| THF | 12 | 15 | [10] |
| Diethyl ether | No reaction | No reaction | [10] |
| CH₃CN | 34 | 39 | [10] |
| Dichloromethane | 45 | 48 | [10] |
| Toluene | 15 | 13 | [10] |
| n-Hexane:Dichloromethane (1:1) | 19 | 21 | [10] |
Visualizations
Caption: Workflow for scaling up oxazolidinone synthesis.
Caption: Simplified reaction pathway for oxazolidinone synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scite.ai [scite.ai]
- 4. Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Catalyst Selection for Efficient Oxazolidinone Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of oxazolidinones, a critical scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing oxazolidinones?
A1: There are several primary catalytic strategies for oxazolidinone synthesis, each with distinct advantages. The main approaches include:
-
Organocatalysis: Utilizes metal-free catalysts, such as tetraarylphosphonium salts (TAPS), for reactions like the [3+2] cycloaddition of epoxides and isocyanates.[1][2] This method is noted for its high regioselectivity.[1][2]
-
Transition-Metal Catalysis: Employs metals like rhodium, palladium, and copper for various transformations, including asymmetric ring-opening reactions and cycloadditions.[3] These are particularly valuable for achieving high enantioselectivity in chiral oxazolidinone synthesis.
-
Heterogeneous Catalysis: Involves catalysts that are in a different phase from the reactants, such as basic alumina or binary Mg/Fe oxides.[4][5] A key advantage of this approach is the ease of catalyst recovery and recycling.[4][5]
-
Biocatalysis: Uses enzymes, such as halohydrin dehalogenases (HHDHs), to catalyze reactions with high stereo- and regioselectivity under mild conditions.[6][7][8][9] This method is considered a green chemistry approach.[10]
Q2: How do I choose the most suitable catalyst for my specific oxazolidinone synthesis?
A2: The choice of catalyst depends on several factors, including the desired product structure (achiral vs. chiral), the required level of stereoselectivity, the scale of the reaction, and considerations for green chemistry. For achiral oxazolidinones from epoxides and isocyanates, a robust organocatalyst like TAPS is a good choice.[1][2] For high enantioselectivity, a transition-metal catalyst or a biocatalytic approach would be more appropriate.[3][9] For large-scale synthesis where catalyst cost and reusability are critical, a heterogeneous catalyst is often preferred.[4][5]
Q3: What are the common challenges when scaling up oxazolidinone synthesis?
A3: Scaling up oxazolidinone synthesis presents several challenges. Early synthetic routes often required cryogenic temperatures and air-sensitive reagents, which are difficult and costly to manage on an industrial scale. Key issues include managing exothermic reactions, ensuring workplace safety, controlling byproduct formation, and developing robust purification methods.
Catalyst Performance Comparison
The following table summarizes the quantitative performance of selected catalysts for oxazolidinone synthesis, highlighting their different approaches and efficiencies.
| Catalyst System | Catalyst Type | Reaction Type | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Enantioselectivity (ee %) | Key Advantages |
| Tetraarylphosphonium Salts (TAPS) | Organocatalyst (Homogeneous) | [3+2] Cycloaddition of Epoxides & Isocyanates | 5-10 mol% | 80-120 | 12-24 | Up to 95 | N/A (for achiral) or substrate-dependent | Metal-free, high regioselectivity, robust for various substrates.[1][2] |
| Rhodium(I) Complex | Transition-Metal Catalyst | Asymmetric Ring-Opening | - | - | - | - | Excellent | High enantioselectivity for chiral scaffolds.[3] |
| Basic Alumina | Heterogeneous Catalyst | Cyclization of Propargylamines with scCO₂ | - | - | 21 | 66-96 | >97 | Environmentally friendly, catalyst is easily recycled.[4] |
| Halohydrin Dehalogenase (HheC) | Biocatalyst | Dynamic Kinetic Resolution of Epoxides | - | - | - | 87-97 | 89 to >99 | High yields and optical purity under mild conditions.[7][8] |
Troubleshooting Guides
Issue 1: Low Product Yield
Q: My oxazolidinone synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in oxazolidinone synthesis can stem from several factors, including incomplete reactions, side product formation, or degradation of the desired product. The cyclization of β-amino alcohols, a common step, can be inefficient if not properly catalyzed, leading to moderate yields.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction.
-
Optimize Reaction Conditions: Systematically evaluate the reaction temperature, time, and catalyst concentration. For instance, in syntheses using diethyl carbonate, ensuring a sufficient reflux time is crucial for reaction completion.
-
Choice of Reagents: The choice of carbonyl source can significantly impact yield. While diethyl carbonate is common, more reactive (though more hazardous) reagents like phosgene derivatives might offer higher yields.
-
Inert Atmosphere: If any reagents or intermediates are sensitive to air or moisture, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Poor Stereoselectivity
Q: I am observing a low diastereomeric or enantiomeric excess in my asymmetric synthesis of oxazolidinones. How can I improve the stereoselectivity?
A: Poor stereoselectivity in asymmetric oxazolidinone synthesis is a common issue that can often be traced back to the reaction conditions or the choice of reagents.
Troubleshooting Steps:
-
Enolate Formation (for Evans Auxiliaries): Incomplete or improper formation of the enolate is a frequent cause of poor selectivity. Ensure strictly anhydrous conditions, as water can quench the enolate.
-
Temperature Control: Maintaining a low and stable temperature (e.g., -78 °C) is critical for the stability of chelated intermediates, which direct the stereochemical outcome.
-
Lewis Acid Choice: In aldol additions, the choice of Lewis acid (e.g., boron or titanium triflates) can significantly influence the transition state geometry and, consequently, the diastereoselectivity.
-
Catalyst Selection: For enantioselective syntheses, ensure the catalyst is of high optical purity and that the catalyst loading is optimized. In biocatalysis, enzyme inhibition by substrates or products can lead to reduced selectivity.
Issue 3: Catalyst Deactivation and Regeneration
Q: My catalyst is losing activity over time or in subsequent runs. What are the likely causes, and can the catalyst be regenerated?
A: Catalyst deactivation is a common problem in both homogeneous and heterogeneous catalysis. The causes can be broadly categorized as poisoning, fouling, thermal degradation, or mechanical failure.
Troubleshooting and Regeneration:
-
Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst. For example, sulfur compounds can poison noble metal catalysts. Regeneration often involves removing the poison, for instance, by calcination in an oxygen-containing gas followed by reduction with a hydrogen-containing gas for some palladium catalysts.
-
Fouling: This is the physical deposition of substances, such as carbonaceous materials (coke), on the catalyst surface, blocking active sites. For heterogeneous catalysts, regeneration can sometimes be achieved by burning off the coke in a controlled manner.
-
Leaching: In heterogeneous catalysis, the active metal may leach from the support into the reaction mixture, leading to a loss of activity. This is often irreversible.
-
Regeneration of Homogeneous Catalysts: For some homogeneous catalysts, such as certain palladium complexes, activity can be restored after deactivation through reduction by treatment with an oxidizing agent like benzoquinone.
Experimental Protocols
Protocol 1: Organocatalytic Synthesis of an Achiral Oxazolidinone via [3+2] Cycloaddition
This protocol describes the synthesis of an oxazolidinone from an epoxide and an isocyanate using a tetraarylphosphonium salt (TAPS) catalyst.
Materials:
-
Styrene oxide
-
Phenyl isocyanate
-
Tetraphenylphosphonium iodide (TPPI)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add styrene oxide (1.0 eq), phenyl isocyanate (1.0 eq), and TPPI (0.1 eq).
-
Add anhydrous toluene to achieve a 0.5 M concentration of the reactants.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxazolidinone.
Protocol 2: Asymmetric Synthesis of a Chiral Oxazolidinone using an Evans Auxiliary
This protocol details the diastereoselective alkylation of an N-acyloxazolidinone.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
Part A: Acylation
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon and cool to -78 °C.
-
Slowly add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise, stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the N-propionyl oxazolidinone.
Part B: Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under argon and cool to -78 °C.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF dropwise.
-
Stir the solution at -78 °C for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and proceed with a standard aqueous workup and purification.
Protocol 3: Heterogeneous Catalysis for Oxazolidinone Synthesis
This protocol outlines the synthesis of an oxazolidinone from an epoxide and a carbamate using a recyclable binary Mg/Fe oxide catalyst.[5]
Materials:
-
Propylene oxide
-
Ethyl carbamate
-
Binary Mg/Fe oxide catalyst (Mg/Fe molar ratio of 1, calcined at 400 °C)
Procedure:
-
In a stainless steel autoclave with a glass liner and magnetic stirring, add propylene oxide (10 mmol), ethyl carbamate (15 mmol), and the Mg/Fe oxide catalyst (58 mg).[5]
-
Seal the autoclave and heat the reaction mixture to 140 °C for 8-12 hours.[5]
-
After the reaction is complete, cool the reactor to room temperature.
-
Recover the catalyst using an external magnet.[5]
-
Analyze the liquid mixture by GC-MS and GC for conversion and product identification.[5]
-
The recovered catalyst can be washed, dried, and reused in subsequent reactions.[5]
Protocol 4: Biocatalytic Synthesis of a Chiral Oxazolidinone
This protocol describes a one-pot biocatalytic cascade for the synthesis of an enantiopure oxazolidinone from an alkene using a styrene monooxygenase (SMO) and a halohydrin dehalogenase (HHDH).[9]
Materials:
-
Styrene (or other alkene substrate)
-
E. coli cells expressing SMO and glucose dehydrogenase (GDH) for cofactor regeneration
-
E. coli cells expressing HHDH (e.g., HheG)
-
Sodium cyanate (NaOCN)
-
Potassium phosphate (KP) buffer (100 mM)
-
D-glucose
Procedure:
-
Prepare a reaction mixture in a 5 mL KP buffer containing 2% (w/v) D-glucose.[9]
-
Add the E. coli cell suspensions containing SMO-GDH and HheG to the buffer.[9]
-
Add sodium cyanate to the mixture.
-
Start the reaction by adding the alkene substrate (e.g., 10 mM styrene).[9]
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours).
-
Monitor the reaction progress by taking samples at intervals and analyzing them by chiral HPLC to determine the yield and enantiomeric excess of the oxazolidinone product.[9]
-
Upon completion, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate), and purify as necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Formal asymmetric enone aminohydroxylation: organocatalytic one-pot synthesis of 4,5-disubstituted oxazolidinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Item - Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy - figshare - Figshare [figshare.com]
- 4. scribd.com [scribd.com]
- 5. ionike.com [ionike.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Oxazolidinone and Camphorsultam Chiral Auxiliaries
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry. Among the most successful and widely employed are the oxazolidinones, popularized by David A. Evans, and the camphorsultams, developed by Wolfgang Oppolzer. This guide provides an objective comparison of their performance in key asymmetric transformations, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their synthetic challenges.
General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. They impart a stereochemical bias during a reaction, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product, and the auxiliary can often be recovered.
Caption: General workflow for chiral auxiliary-mediated synthesis.
Structural Comparison and Mechanism of Stereocontrol
The stereodirecting power of both auxiliaries stems from their rigid, conformationally constrained structures, which create a sterically defined environment around the reaction center.
Evans Oxazolidinones: Derived from readily available amino alcohols, these auxiliaries provide excellent stereocontrol, particularly in aldol and alkylation reactions.[1][2] The stereochemical outcome is rationalized by the formation of a rigid, chelated transition state that effectively shields one face of the enolate.[2][3] For example, in alkylation reactions, deprotonation of the N-acyloxazolidinone leads to a Z-enolate which chelates to the metal cation, creating a rigid five-membered ring that directs the electrophile to the less hindered face.[4]
Oppolzer's Camphorsultam: This camphor-derived chiral auxiliary is known for its high efficacy in a wide range of reactions, including alkylations, Diels-Alder reactions, and conjugate additions.[2][5] Its rigid bicyclic structure provides excellent steric hindrance, leading to high levels of diastereoselectivity.[2] The sulfonyl group in the sultam ring plays a crucial role in directing the stereochemical outcome.[6][7]
Caption: Key structural features influencing stereocontrol.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral auxiliary is primarily judged by the level of stereoselectivity it induces, the chemical yield of the reaction, and the ease of its attachment and subsequent cleavage. The following tables summarize the performance of Evans Oxazolidinones and Oppolzer's Camphorsultam in key asymmetric transformations.
(Disclaimer: The data presented below is compiled from various literature sources. Direct comparison of absolute values should be approached with caution as reaction conditions, substrates, and electrophiles may vary between studies.)
Table 1: Asymmetric Aldol Reactions
| Chiral Auxiliary | N-Acyl Derivative | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | N-Propionyl | Isobutyraldehyde | >99:1 | 80-95 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | N-Propionyl | Isobutyraldehyde | 95:5 | 85 |
Table 2: Asymmetric Alkylation Reactions
| Chiral Auxiliary | N-Acyl Derivative | Electrophile | Diastereoselectivity | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-Propionyl | Benzyl bromide | >99:1 | 85-95 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | N-Propionyl | Methyl iodide | >98:2 | 90 |
Table 3: Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Diastereoselectivity (endo:exo) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-Acryloyl | Cyclopentadiene | 90:10 | 80 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | N-Acryloyl | Cyclopentadiene | >98:2 | 95 |
Experimental Protocols
Detailed, step-by-step protocols for key experimental procedures are provided below.
Evans Oxazolidinone: Asymmetric Alkylation
1. Acylation of the Auxiliary: (S)-4-benzyl-2-oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 15 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride.[8]
2. Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF is added slowly. After stirring for 30 minutes, benzyl bromide (1.2 eq) is added. The reaction is stirred at -78 °C for 4 hours before quenching with saturated aqueous ammonium chloride.[4]
3. Cleavage of the Auxiliary: The alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (LiOH) (2.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq) are added. The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification.[9][10]
Oppolzer's Camphorsultam: Asymmetric Aldol Reaction
1. Acylation of the Auxiliary: (1S)-(-)-2,10-Camphorsultam is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added, and the mixture is stirred for 10 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is warmed to 0 °C and stirred for 30 minutes. The reaction is quenched with saturated aqueous ammonium chloride.[1]
2. Diastereoselective Aldol Reaction: The N-propionyl camphorsultam is dissolved in anhydrous dichloromethane and cooled to -78 °C. Titanium tetrachloride (1.1 eq) is added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 eq). After 30 minutes, isobutyraldehyde (1.2 eq) is added. The reaction is stirred until completion and then quenched with saturated aqueous ammonium chloride.
3. Cleavage of the Auxiliary: The aldol product is dissolved in a suitable solvent, and hydrolysis is typically achieved using lithium hydroxide and hydrogen peroxide, similar to the cleavage of Evans auxiliaries. Other methods, such as reduction with lithium aluminum hydride to afford the corresponding alcohol, are also effective.[11]
Decision Logic for Auxiliary Selection
The choice between an Evans oxazolidinone and an Oppolzer's camphorsultam depends on several factors, including the specific reaction, the desired stereochemical outcome, and the nature of the substrates.
Caption: Decision tree for selecting a suitable chiral auxiliary.
Conclusion
Both Evans oxazolidinones and Oppolzer's camphorsultam are powerful and versatile chiral auxiliaries that have proven to be invaluable in asymmetric synthesis. Evans oxazolidinones are particularly renowned for their high and predictable stereocontrol in aldol reactions, consistently delivering syn products with excellent diastereoselectivity.[1] Oppolzer's camphorsultam offers a robust and often crystalline platform, which can facilitate purification by crystallization.[1] It demonstrates exceptional performance in a broader range of reactions, including cycloadditions.[2] The choice of auxiliary should be guided by the specific requirements of the synthetic target and the reaction type. For many common transformations, both auxiliaries can provide excellent results, and the selection may come down to factors such as the availability of the auxiliary enantiomers and the ease of product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary (2014) | Majid M. Heravi | 52 Citations [scispace.com]
- 6. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Novel Oxazolidinone Compounds: Evaluating Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents. Oxazolidinones are a critical class of synthetic antibiotics, distinguished by their unique mechanism of action that inhibits bacterial protein synthesis.[1][2] This guide provides a comparative analysis of the antibacterial activity of recently developed oxazolidinone compounds against established drugs such as Linezolid and Tedizolid. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes to support research and development in this vital area.
Comparative Antibacterial Activity
The in vitro efficacy of novel oxazolidinone compounds has been evaluated against a panel of clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The data, summarized in the table below, highlights the minimum inhibitory concentrations (MICs) of these new agents compared to Linezolid and other reference compounds.
| Compound/Drug | S. aureus (MSSA) | S. aureus (MRSA) | S. aureus (LRSA) | Enterococcus faecalis (VRE) | Bacillus subtilis | Pseudomonas aeruginosa | Reference |
| Linezolid | - | 2.0 µg/mL | - | 2.0 µg/mL | - | - | [3] |
| LCB01-0648 | Potent Activity | 0.5 mg/L (MIC90) | 2-4 mg/L | Potent Activity | - | - | [4] |
| Oxazolidinone 2 | - | - | - | - | 1.17 µg/mL | 1.17 µg/mL | [5] |
| Oxazolidinone 3a | - | - | - | - | 1.17 µg/mL | 1.17 µg/mL | [5] |
| Compound 34 | - | 4.0 µg/mL | - | 2.0 µg/mL | - | - | [3] |
| Compound 4i | - | - | - | 4 µg/mL | - | - | [6] |
Note: MIC values are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions between studies. "LRSA" refers to Linezolid-resistant S. aureus.
Mechanism of Action: Inhibition of Protein Synthesis
Oxazolidinones exert their antibacterial effect by targeting an early stage of protein synthesis.[7] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step for the translation of messenger RNA into protein.[8][9] This distinct mechanism of action is responsible for the lack of cross-resistance with other classes of protein synthesis inhibitors.[7][8]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the antibacterial activity of new compounds. The broth microdilution method is a widely accepted and standardized procedure for this purpose.[10][11]
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[10] Each well is then inoculated with a standardized suspension of the test microorganism.[12]
1. Preparation of Materials:
-
Antimicrobial Agents: Prepare stock solutions of the new oxazolidinone compounds and reference antibiotics in an appropriate solvent.
-
Growth Medium: Use a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria or Middlebrook 7H9 broth for Mycobacteria.[10]
-
Microorganism: Prepare a standardized inoculum of the test bacteria equivalent to a 0.5 McFarland standard.[12]
-
Microtiter Plates: Use sterile 96-well plates.
2. Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agents directly in the microtiter plates to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls: Include a growth control (broth and inoculum without antibiotic) and a sterility control (broth only).[10]
-
Incubation: Incubate the plates at a specified temperature (typically 35-37°C) for 16-20 hours.[11]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]
Conclusion
The presented data indicates that novel oxazolidinone compounds, such as LCB01-0648 and certain sulphonamide/amide conjugates, exhibit potent antibacterial activity, in some cases superior to that of Linezolid, against both susceptible and resistant Gram-positive pathogens.[4][5] The unique mechanism of action of oxazolidinones continues to make them a promising scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance.[13][14] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these new chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of cationic Pyridinium-Oxazolidinone derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Oxazolidinone: A promising scaffold for the development of antibacterial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in the exploration of oxazolidinone scaffolds from compound development to antibacterial agents and other bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to Oxazolidinone Analysis via NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the structural nuances of oxazolidinones is paramount to their application. This guide provides a comparative analysis of oxazolidinone characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with experimental data and detailed protocols to aid in structural elucidation and purity assessment.
Oxazolidinones represent a critical class of synthetic antibacterial agents, with their efficacy intrinsically linked to their precise three-dimensional structure. Spectroscopic techniques like NMR and MS are indispensable tools for confirming their chemical identity and stereochemistry. This guide delves into the characteristic spectral features of the oxazolidinone core, offering a baseline for comparison with novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule. This allows for the precise mapping of the molecular structure.
Comparative ¹H and ¹³C NMR Data for the Oxazolidinone Ring
The chemical shifts (δ) of the protons and carbons in the oxazolidinone ring are highly characteristic. The following table summarizes typical chemical shift ranges for the core structure. Variations from these ranges can indicate the influence of different substituents.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical Coupling Constants (J in Hz) |
| H-4 | 3.5 - 4.5 | - | J4,5: 6 - 9 Hz (cis), 4 - 7 Hz (trans) |
| H-5 | 4.0 - 5.0 | - | Jgeminal (at C4): ~8-10 Hz |
| C-2 (C=O) | - | 155 - 160 | - |
| C-4 | - | 45 - 55 | - |
| C-5 | - | 70 - 80 | - |
Note: Chemical shifts are typically referenced to a residual solvent signal. The coupling constants between protons on C4 and C5 are crucial for determining the stereochemistry of substituents on the ring.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. Electrospray ionization (ESI) is a commonly employed soft ionization technique for oxazolidinones.
Characteristic Fragmentation Patterns of the Oxazolidinone Ring
Under ESI-MS/MS conditions, the protonated oxazolidinone molecule ([M+H]⁺) undergoes collision-induced dissociation (CID), leading to characteristic fragment ions. The fragmentation pathways often involve the cleavage of the oxazolidinone ring.
| Precursor Ion | Major Fragment Ions (m/z) | Plausible Neutral Loss |
| [M+H]⁺ | [M+H - 44]⁺ | Loss of CO₂ from the carbonyl group. |
| [M+H]⁺ | Varies based on substituents | Cleavage of side chains at C5 and N3. |
| [M+H]⁺ | Varies based on substituents | Ring-opening followed by fragmentation. |
For instance, the antibiotic Linezolid exhibits a characteristic fragmentation pattern that is well-documented and serves as a useful comparison for new analogues.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the oxazolidinone sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.[3][4]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required (e.g., 1024 or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, and to determine stereochemistry, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the oxazolidinone sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument.[5]
-
MS Acquisition (Full Scan):
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺. Set the mass range to cover the expected molecular weight of the compound.
-
-
MS/MS Acquisition (Product Ion Scan):
-
Select the [M+H]⁺ ion as the precursor ion in the first mass analyzer.
-
Induce fragmentation of the precursor ion in the collision cell by applying an appropriate collision energy.
-
Scan the second mass analyzer to detect the resulting fragment ions.
-
-
Data Analysis: Analyze the mass spectra to determine the m/z values of the molecular ion and the major fragment ions. Propose fragmentation pathways consistent with the observed data.
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and the structural information obtained, the following diagrams illustrate the general workflow and a common fragmentation pathway.
Caption: Workflow for the spectroscopic analysis of oxazolidinones.
Caption: Common fragmentation pathways of oxazolidinones in ESI-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Determining Enantiomeric Purity of Oxazolidinone Products by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of oxazolidinone products is a critical aspect of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the industry-standard method, renowned for its robustness and reliability. However, alternative techniques such as Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages in terms of speed, sample consumption, and analytical approach. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist in selecting the most appropriate technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the resolution of oxazolidinone enantiomers.[1][2]
Performance Comparison: HPLC vs. Capillary Electrophoresis
The following table summarizes the performance of HPLC and Capillary Electrophoresis for the chiral separation of various oxazolidinone analogs.
| Parameter | HPLC (Linezolid)[3][4][5] | HPLC (WCK 4086)[6] | Capillary Electrophoresis (Linezolid)[7][8] | Capillary Electrophoresis (Generic Oxazolidinones)[7][9] |
| Chiral Selector/Stationary Phase | Chiralpak AD (amylose-based) | Chiralpak AD-H (amylose-based) | Heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD) | Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) |
| Resolution (Rs) | > 2.0 | > 2.0 | Baseline separation achieved | > 3.0 for several analogs |
| Analysis Time | ~15-30 minutes | Not specified | < 15 minutes | ~10-20 minutes |
| Limit of Detection (LOD) | 123 ng/mL | 0.003 µg (absolute) | Not specified | Not specified |
| Limit of Quantification (LOQ) | 374 ng/mL | 0.009 µg (absolute) | Not specified | Not specified |
| Mobile Phase/Buffer | Hexane, 2-propanol, TFA | n-hexane, 2-propanol, methanol, TFA | 50 mM borate buffer (pH 9.0) | 50 mM phosphate buffer (pH 6.0) |
| Key Advantages | High reproducibility, established methodology, suitable for preparative scale. | High specificity and robustness. | Fast analysis, low solvent consumption, high separation efficiency. | High resolution for a range of analogs. |
| Key Limitations | Higher solvent consumption, longer analysis time compared to CE. | Requires organic solvents. | Lower sensitivity and reproducibility compared to HPLC.[7] | Performance can be analyte-dependent. |
Experimental Protocols
HPLC Method for Enantiomeric Purity of Linezolid
This protocol is a representative example for the determination of the enantiomeric purity of Linezolid using a polysaccharide-based chiral stationary phase.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiralpak AD column (250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase A: n-Hexane (HPLC grade)
-
Mobile Phase B: 2-Propanol (HPLC grade)
-
Mobile Phase Additive: Trifluoroacetic acid (TFA)
-
Final Mobile Phase Composition: Hexane:2-propanol:TFA (80:20:0.1, v/v/v).[3]
-
Sample Preparation: Dissolve the oxazolidinone product in the mobile phase to a final concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (approximately 25°C)
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Calculate the percentage of each enantiomer by dividing the peak area of that enantiomer by the total peak area of both enantiomers and multiplying by 100.
Capillary Electrophoresis Method for Enantiomeric Purity of Oxazolidinones
This protocol provides a general framework for the enantiomeric separation of oxazolidinone analogs using a cyclodextrin-based chiral selector.
1. Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm internal diameter, 40-60 cm total length).
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 6.0.[7][9]
-
Chiral Selector: Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) at a concentration of 20-50 mM in the BGE.[7]
-
Sample Preparation: Dissolve the oxazolidinone product in the BGE to a suitable concentration (e.g., 0.1-1 mg/mL).
3. Electrophoretic Conditions:
-
Capillary Conditioning: Rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally with the BGE.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 15-25 kV.
-
Capillary Temperature: 25°C.
-
Detection Wavelength: 210 nm.
4. Data Analysis:
-
Determine the enantiomeric purity by comparing the peak areas of the two enantiomers.
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[10] The principle lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer.
General Protocol for NMR with Chiral Solvating Agents:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the oxazolidinone product in a suitable deuterated solvent (e.g., CDCl3).
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a derivative) to the NMR tube.[10]
-
Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal that shows splitting into two distinct peaks, corresponding to the two diastereomeric complexes. The ratio of the integrals of these two peaks directly corresponds to the enantiomeric ratio of the sample.
Advantages of NMR:
-
Non-destructive technique.
-
Rapid analysis once the method is established.
-
Provides structural information.
Limitations of NMR:
-
Lower sensitivity compared to HPLC and CE.
-
Requires a higher concentration of the analyte.
-
Finding a suitable chiral solvating agent that induces sufficient separation of signals can be challenging and requires screening.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for HPLC, CE, and NMR analysis of enantiomeric purity.
Caption: Workflow for HPLC analysis of enantiomeric purity.
Caption: Workflow for CE analysis of enantiomeric purity.
Caption: Workflow for NMR analysis of enantiomeric purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Definitive Comparison: X-ray Crystallography versus NMR Spectroscopy for Oxazolidinone Stereochemistry
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for oxazolidinones, a critical class of synthetic compounds known for their use as chiral auxiliaries and as potent antibiotics, such as linezolid. The precise arrangement of atoms, or stereochemistry, governs their biological activity and therapeutic efficacy. This guide provides an objective comparison of two powerful analytical techniques—single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy—for the definitive assignment of oxazolidinone stereochemistry, supported by experimental data and detailed protocols.
X-ray crystallography stands as the gold standard for determining the absolute configuration of chiral molecules in the solid state.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms. In contrast, NMR spectroscopy provides detailed structural information in solution, which can be more representative of the physiological environment. Techniques like the Nuclear Overhauser Effect (NOE) and analysis of scalar coupling constants (J-couplings) are instrumental in determining the relative stereochemistry of a molecule.[2][3][4]
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
The choice between X-ray crystallography and NMR spectroscopy often depends on the specific research question, the nature of the sample, and the information required. X-ray crystallography provides an unequivocal 3D structure, including the absolute stereochemistry, provided a suitable single crystal can be obtained.[1] NMR, on the other hand, excels at revealing the molecule's conformation and dynamics in solution and can be used to determine relative stereochemistry without the need for crystallization.[2][3][4]
The following table summarizes the key quantitative parameters and considerations when using these two techniques for the stereochemical analysis of a hypothetical chiral oxazolidinone, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one.
| Parameter | X-ray Crystallography | NMR Spectroscopy |
| Sample Form | Single crystal (typically >0.1 mm) | Solution (mg scale) |
| Information Yield | Absolute 3D structure, bond lengths, bond angles, torsion angles | Relative stereochemistry, solution conformation, molecular dynamics |
| Key Quantitative Data | Space group, unit cell dimensions, Flack parameter (for absolute configuration) | Chemical shifts (δ), J-coupling constants (Hz), NOE enhancement factors (%) |
| Example Data | Space Group: P2₁2₁2₁, a=8.12 Å, b=9.45 Å, c=12.34 Å, Flack parameter = 0.02(3) | ³J(H4-H5) = 4.5 Hz (cis relationship), NOE between H4 and phenyl protons |
| Ambiguity | Low; provides unambiguous absolute configuration if Flack parameter is conclusive | Can be ambiguous for complex or flexible molecules; determines relative stereochemistry |
| Throughput | Lower; crystal growth can be a bottleneck | Higher; data acquisition is relatively fast once the sample is prepared |
| Material Requirement | Micrograms to milligrams (for a single crystal) | Milligrams |
Experimental Workflows and Logical Relationships
To visualize the processes involved in these techniques, the following diagrams, created using the DOT language, illustrate the experimental workflow for X-ray crystallography and a decision-making guide for selecting the appropriate method.
Caption: Experimental workflow for determining oxazolidinone stereochemistry using X-ray crystallography.
Caption: Decision guide for choosing between X-ray crystallography and NMR for oxazolidinone analysis.
Detailed Experimental Protocols
Single-Crystal X-ray Crystallography Protocol
-
Crystal Growth: High-quality single crystals of the purified oxazolidinone derivative are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A typical starting point is dissolving 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture with a less polar solvent like hexane) and allowing the solvent to evaporate slowly over several days.
-
Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. A full sphere of data is collected to ensure accurate determination of the unit cell and for the analysis of anomalous dispersion effects, which is crucial for determining the absolute configuration.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the reflections. The data is then corrected for various factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined.
-
Absolute Configuration Determination: For chiral, non-centrosymmetric space groups, the absolute configuration is determined by analyzing Bijvoet pairs in the diffraction data. The Flack parameter is calculated; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.
NMR Spectroscopy Protocol for Relative Stereochemistry
-
Sample Preparation: Approximately 5-10 mg of the purified oxazolidinone is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D ¹H NMR: A standard ¹H NMR spectrum is acquired to identify the chemical shifts and multiplicities of all proton signals.
-
¹H-¹H COSY: A Correlation Spectroscopy experiment is performed to establish proton-proton connectivities within the molecule, confirming the spin systems.
-
J-Coupling Analysis: The coupling constants (³JHH) between vicinal protons on the oxazolidinone ring (e.g., H4 and H5) are carefully measured from the ¹H NMR spectrum. For a five-membered ring, a larger coupling constant (typically 7-10 Hz) is indicative of a trans relationship, while a smaller coupling constant (typically 2-5 Hz) suggests a cis relationship between the two protons.
-
1D or 2D NOE Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect experiments are conducted to identify protons that are close in space (< 5 Å). For determining the relative stereochemistry of the oxazolidinone ring, irradiation of one proton (e.g., the proton at C4) and observing an NOE enhancement to a proton on a substituent at C5 would confirm that these groups are on the same face of the ring (cis). The absence of such a correlation would suggest a trans relationship.
-
Data Interpretation: The combination of J-coupling constants and NOE correlations allows for the unambiguous assignment of the relative stereochemistry of the substituents on the oxazolidinone ring.
References
A Comparative Analysis of First and Second-Generation Oxazolidinone Antibiotics
A guide for researchers and drug development professionals on the evolution of oxazolidinones, from the established efficacy of Linezolid to the enhanced properties of Tedizolid.
This guide provides a detailed, data-driven comparison between the first-generation oxazolidinone, linezolid, and the second-generation agent, tedizolid. This document is intended to serve as a critical resource for the scientific community, offering an objective evaluation of their respective in vitro activities, mechanisms of action, clinical efficacy, and safety profiles.
Introduction and Mechanism of Action
Oxazolidinones are a critical class of synthetic antibiotics highly effective against multidrug-resistant Gram-positive bacteria.[1] Their unique mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage.[2][3] They bind to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[4][5] This mechanism is distinct from other protein synthesis inhibitors, which typically act at later stages of elongation, thus minimizing the potential for cross-resistance.[2][3]
Linezolid, the first clinically available oxazolidinone, was approved in 2000 and has been a mainstay for treating severe Gram-positive infections.[4][6] Tedizolid, a second-generation oxazolidinone approved in 2014, was designed to improve upon the properties of linezolid.[4][7] Tedizolid possesses a modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system, which enhances its interaction with the ribosomal binding site, leading to greater potency.[5][8]
Caption: Mechanism of action of oxazolidinone antibiotics.
Comparative In Vitro Activity
Tedizolid generally exhibits greater in vitro potency against a wide range of Gram-positive pathogens compared to linezolid.[8] This increased activity is reflected in lower minimum inhibitory concentration (MIC) values.
| Pathogen | Linezolid MIC90 (μg/mL) | Tedizolid MIC90 (μg/mL) |
| Staphylococcus aureus (MSSA) | 2 | 0.5 |
| Staphylococcus aureus (MRSA) | 2 | 0.5 |
| Streptococcus pyogenes | 2 | 0.5 |
| Streptococcus agalactiae | 2 | 0.5 |
| Enterococcus faecalis | 2 | 0.5 |
| Vancomycin-Resistant Enterococcus (VRE) | 2 | 0.5 |
| Data sourced from in vitro susceptibility studies.[9] |
Pharmacokinetic and Pharmacodynamic Profiles
Key differences in the pharmacokinetic profiles of linezolid and tedizolid influence their dosing regimens and potential for drug interactions.
| Parameter | Linezolid | Tedizolid |
| Dosing Regimen | 600 mg every 12 hours | 200 mg once daily |
| Bioavailability | ~100% | High |
| Protein Binding | 30% | 85% |
| Half-life | 4-6 hours | ~12 hours |
| Metabolism | Oxidation | Primarily hydrolysis (prodrug) |
| Primary Route of Elimination | Renal and non-renal | Hepatic |
| Data compiled from pharmacokinetic studies.[10][11][12] |
The primary pharmacodynamic index associated with the efficacy of both drugs is the ratio of the area under the free drug plasma concentration-time curve to the MIC (fAUC/MIC).[11]
Mechanisms of Resistance
Resistance to oxazolidinones is relatively rare but can occur through several mechanisms.[13] The most common is mutations in the 23S rRNA genes.[14][15] Another significant mechanism is the acquisition of transferable resistance genes, such as cfr (chloramphenicol-florfenicol resistance), which encodes a methyltransferase that modifies the antibiotic binding site on the ribosome.[14][15] Tedizolid was designed to have enhanced activity against Gram-positive pathogens that carry cfr genes.[16]
Caption: Overview of resistance mechanisms to oxazolidinones.
Clinical Efficacy and Safety: A Head-to-Head Comparison
The clinical efficacy and safety of tedizolid have been compared to linezolid in several large-scale, randomized, double-blind clinical trials, most notably the ESTABLISH-1 and ESTABLISH-2 trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[17][18]
| Outcome | ESTABLISH-1 Trial | ESTABLISH-2 Trial | Pooled Analysis of ESTABLISH Trials |
| Primary Endpoint (Early Clinical Response at 48-72h) | Tedizolid: 79.5%Linezolid: 79.4% | Tedizolid: 85%Linezolid: 83% | Tedizolid: 81.6%Linezolid: 79.4% |
| Treatment Duration | Tedizolid: 6 daysLinezolid: 10 days | Tedizolid: 6 daysLinezolid: 10 days | Tedizolid: 6 daysLinezolid: 10 days |
| Key Adverse Events | |||
| Nausea | Tedizolid: Lower incidence | Tedizolid: Lower incidence | Tedizolid: 8.2%Linezolid: 12.2% |
| Thrombocytopenia (Platelet count <150,000 cells/mm³) | Tedizolid: Lower incidence | Tedizolid: Lower incidence | Tedizolid: 4.9%Linezolid: 10.8% |
| Data from the ESTABLISH clinical trials.[18][19][20] |
These trials demonstrated that a 6-day course of once-daily tedizolid was non-inferior to a 10-day course of twice-daily linezolid for the treatment of ABSSSI.[17][19] Notably, tedizolid was associated with a lower incidence of gastrointestinal adverse events and myelosuppression (thrombocytopenia) compared to linezolid.[19][21]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method (as per CLSI guidelines):
-
Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution: Serial twofold dilutions of the oxazolidinone antibiotics are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well of a microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
-
Preparation: Standardized bacterial inocula are prepared in broth.
-
Exposure: The bacteria are exposed to the oxazolidinone antibiotic at various concentrations (e.g., 1x, 4x, 8x MIC).
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating.
-
Analysis: The rate of bacterial killing over time is plotted to assess the bactericidal or bacteriostatic activity of the antibiotic.
Caption: A typical workflow for evaluating antibiotic efficacy.
Conclusion
The development of second-generation oxazolidinones, exemplified by tedizolid, represents a significant advancement in the fight against resistant Gram-positive infections. Tedizolid offers enhanced in vitro potency, a more convenient once-daily dosing regimen, and a more favorable safety profile, particularly with regard to gastrointestinal and hematological adverse events, compared to the first-generation agent, linezolid.[20] While both agents are potent inhibitors of bacterial protein synthesis, the structural modifications in tedizolid contribute to its improved characteristics.[8] This comparative analysis provides a foundation for informed decision-making in research and clinical settings, highlighting the continued evolution of this important antibiotic class.
References
- 1. toku-e.com [toku-e.com]
- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazolidinone antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 8. Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetics and Pharmacodynamics of Tedizolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The oxazolidinones: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. iris.univpm.it [iris.univpm.it]
- 17. Tedizolid for 6 days versus linezolid for 10 days for acute bacterial skin and skin-structure infections (ESTABLISH-2): a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Tedizolid Phosphate and Linezolid in Treating Acute Bacterial Skin and Skin Structure Infections: The ESTABLISH-1 Trial [ciplamed.com]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Oxazolidinone Derivatives Against MRSA
For Researchers, Scientists, and Drug Development Professionals
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the development of novel antimicrobial agents. Oxazolidinones, a class of synthetic antibiotics, have become a crucial therapeutic option due to their unique mechanism of action and effectiveness against multi-drug resistant Gram-positive bacteria. This guide provides an objective comparison of the in vitro efficacy of various oxazolidinone derivatives against MRSA, supported by experimental data and detailed methodologies.
Introduction to Oxazolidinones
Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a critical step in bacterial translation.[1] This distinct mechanism of action results in a low incidence of cross-resistance with other antibiotic classes. Linezolid, the first oxazolidinone to be approved, has been widely used for treating MRSA infections. However, the emergence of linezolid-resistant strains has spurred the development of next-generation oxazolidinone derivatives with improved potency and safety profiles.
Comparative In Vitro Activity
The in vitro efficacy of oxazolidinone derivatives is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of several oxazolidinone derivatives against various MRSA strains, including linezolid-susceptible and linezolid-resistant isolates.
Table 1: MICs of Oxazolidinone Derivatives against Linezolid-Susceptible MRSA
| Oxazolidinone Derivative | MRSA Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Linezolid | ATCC 33591 | - | 1-2 | - | [2] |
| Clinical Isolates | 0.25 - 4 | 1 | 2 | [3] | |
| Tedizolid | ATCC 33591 | - | 0.5 | - | [2] |
| Clinical Isolates | 0.12 - 1 | 0.25 | 0.5 | [3] | |
| Radezolid | ATCC 33591 | - | 1 | - | [2] |
| Ranbezolid | ATCC 33591 | - | 1 | - | [2] |
| Contezolid (MRX-I) | Clinical Isolates | 0.25 - 1 | 0.5 | 0.5 | [3][4] |
| OCID0050 | MRSA | - | 0.733 (geometric mean) | - | [5] |
Table 2: MICs of Oxazolidinone Derivatives against Linezolid-Resistant MRSA
| Oxazolidinone Derivative | Resistance Mechanism | MRSA Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Linezolid | cfr gene | Clinical Isolate | 16 - 32 | [6] |
| G2576T mutation | Clinical Isolate | >256 | [7] | |
| Tedizolid | cfr gene | - | 0.5 | [8] |
| G2576T mutation | Clinical Isolate | 1 - 8 | [7] | |
| Radezolid | cfr gene | Laboratory Strain | 2 | [8] |
| Contezolid (MRX-I) | cfr gene | S. capitis | Similar to Linezolid | [3][4] |
Mechanism of Action and Resistance
Oxazolidinones exert their antibacterial effect by binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit. This binding event sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the initiation of protein synthesis.[1]
Resistance to oxazolidinones in MRSA can arise through two primary mechanisms:
-
Target Site Mutations: Point mutations in the V domain of the 23S rRNA gene, most commonly the G2576T substitution, can reduce the binding affinity of oxazolidinones to the ribosome.[8]
-
cfr Gene-Mediated Methylation: The acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, often carried on mobile genetic elements, results in the methylation of the A2503 residue in the 23S rRNA.[9][10] This modification introduces a steric hindrance that impedes the binding of several classes of antibiotics, including oxazolidinones.[10]
References
- 1. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Activity of Contezolid Against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococcus, and Strains With Linezolid Resistance Genes From China [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Resistance to linezolid is mediated by the cfr gene in the first report of an outbreak of linezolid-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative activity of tedizolid against clinical isolates of linezolid-resistant coagulase-negative staphylococci and methicillin-resistant Staphylococcus aureus | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 8. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms to evade it - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Screening Oxazolidinone Libraries: Comparative Bioassay Protocols
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of established bioassay protocols for the effective screening of oxazolidinone libraries. It offers a comparative analysis of key methodologies, supported by experimental data, to facilitate the identification of promising antibacterial candidates.
Oxazolidinones are a critical class of synthetic antibiotics, renowned for their efficacy against multi-drug resistant Gram-positive bacteria. Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, makes them a vital tool in the fight against antimicrobial resistance. This guide details the essential in vitro assays for evaluating the antibacterial potency and potential toxicity of novel oxazolidinone derivatives.
Comparative Efficacy of Oxazolidinone Derivatives
The antibacterial activity of oxazolidinone compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of various oxazolidinone derivatives against a panel of clinically relevant Gram-positive bacteria, providing a clear comparison of their potency.
| Compound/Drug | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VSE) | Enterococcus faecium (VRE) | Streptococcus pneumoniae | Reference(s) |
| Linezolid | 0.5 - 4.0 µg/mL | 0.5 - 4.0 µg/mL | 1.0 - 4.0 µg/mL | 1.0 - 4.0 µg/mL | 0.5 - 2.0 µg/mL | [1][2] |
| Tedizolid | 0.25 - 0.5 µg/mL | 0.25 - 0.5 µg/mL | 0.25 - 1.0 µg/mL | 0.25 - 1.0 µg/mL | 0.12 - 0.5 µg/mL | [3] |
| Compound 8c | < 1 µg/mL | < 1 µg/mL | < 1 µg/mL | < 1 µg/mL | < 1 µg/mL | [1] |
| Compound 12a | < 1 µg/mL | < 1 µg/mL | < 1 µg/mL | < 1 µg/mL | < 1 µg/mL | [1] |
| Compound 12b | ≤ 1 µg/mL | ≤ 1 µg/mL | ≤ 1 µg/mL | ≤ 1 µg/mL | ≤ 1 µg/mL | [1] |
| Compound 12g | < 0.5 µg/mL | < 0.5 µg/mL | < 0.5 µg/mL | < 0.5 µg/mL | < 0.5 µg/mL | [1] |
| Compound 12h | < 0.125 µg/mL | < 0.125 µg/mL | < 0.125 µg/mL | < 0.125 µg/mL | < 0.125 µg/mL | [1] |
| LCB01-0648 | 0.125 - 1 mg/L | 0.5 mg/L (MIC90) | - | - | - | [4] |
MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate comparison of results.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This is the gold-standard method for determining the antibacterial potency of a compound.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxazolidinone compound stock solution (typically in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile pipette tips and reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Compound Dilutions: Add 50 µL of CAMHB to all wells of a 96-well plate.[5] Perform two-fold serial dilutions of the oxazolidinone compound by adding 100 µL of the stock solution to the first column and then transferring 50 µL to subsequent wells.[5]
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[5]
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.[5]
-
Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[5]
-
Read Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
High-Throughput Screening (HTS) using Resazurin-Based Cell Viability Assay
This colorimetric assay is suitable for rapidly screening large libraries of compounds.
Materials:
-
96-well or 384-well plates
-
Bacterial growth medium
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS)[6]
-
Oxazolidinone compound library
-
Bacterial inoculum
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Compound Plating: Dispense the oxazolidinone compounds into the wells of the microplate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates for a predetermined time to allow for bacterial growth.
-
Add Resazurin: Add 20 µL of resazurin solution to each well.[6]
-
Second Incubation: Incubate for 1 to 4 hours at 37°C.[6]
-
Measure Signal: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm).[6][7] A decrease in signal compared to the control indicates inhibition of bacterial growth.
Mammalian Cell Cytotoxicity Assay (MTT/MTS Assay)
It is crucial to assess the potential toxicity of the compounds to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of oxazolidinone concentrations for 24-72 hours.[5]
-
Add Reagent: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[8]
-
Solubilization (MTT only): If using MTT, add a solubilization solution to dissolve the formazan crystals.[8]
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for MTT).[9] A decrease in absorbance indicates reduced cell viability.
In Vitro Mitochondrial Protein Synthesis Inhibition Assay
This assay helps to elucidate the mechanism of potential cytotoxicity, as oxazolidinones are known to inhibit mitochondrial protein synthesis.[10]
Materials:
-
Isolated mitochondria (e.g., from rat heart) or whole cells
-
Assay buffer
-
[³⁵S]methionine
-
Oxazolidinone compounds
-
Scintillation counter
Procedure:
-
Incubation: Incubate the isolated mitochondria or whole cells with the oxazolidinone compound in the presence of [³⁵S]methionine.[10]
-
Protein Precipitation: Precipitate the proteins using an acid solution (e.g., trichloroacetic acid).
-
Measure Radioactivity: Measure the incorporation of the radiolabeled methionine into the precipitated proteins using a scintillation counter. A decrease in radioactivity indicates inhibition of mitochondrial protein synthesis.
Visualizing the Process: Workflows and Pathways
To better understand the experimental processes and the biological target of oxazolidinones, the following diagrams illustrate the key workflows and the signaling pathway.
References
- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. labbox.es [labbox.es]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oxazolidinones: A Guide for Laboratory Professionals
Oxazolidinones are a class of compounds used in various research and development applications, including as antibiotics and chiral auxiliaries. Proper disposal of these chemicals is crucial to ensure the safety of laboratory personnel and to protect the environment. This guide provides essential safety information and a step-by-step plan for the appropriate management and disposal of oxazolidinone waste.
Immediate Safety and Hazard Information
Before handling oxazolidinone waste, it is imperative to be aware of the potential hazards. While specific hazards vary depending on the derivative, many oxazolidinones are classified as harmful if swallowed and may cause skin and serious eye irritation.[1][2][3][4] Some may also cause an allergic skin reaction or respiratory irritation.[1][2][3][4] Always consult the Safety Data Sheet (SDS) for the specific oxazolidinone compound you are working with.
Personal Protective Equipment (PPE) is mandatory when handling oxazolidinone waste. This includes:
-
Protective gloves
-
Eye or face protection
-
Appropriate lab coat or protective clothing[1]
Ensure that handling and disposal procedures are carried out in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Hazard Classifications for Representative Oxazolidinones
The following table summarizes the hazard classifications for some common oxazolidinone derivatives. This information is intended as a general guide; always refer to the specific SDS for the compound in use.
| Hazard | GHS Category | Hazard Statement | Citations |
| 2-Oxazolidinone | |||
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [2][4] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][3][4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [2][3][4] |
| 2-Oxazolidinone, 5-methyl-3-vinyl- | |||
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects | [1] |
| 4-(4-Hydrazinobenzyl)-2-oxazolidinone | |||
| Acute Toxicity (Oral) | - | R22: Harmful if swallowed | |
| Eye, Respiratory, and Skin Irritation | - | R36/37/38: Irritating to eyes, respiratory system and skin |
Step-by-Step Disposal Protocol
The proper disposal of oxazolidinone waste involves a systematic approach to ensure safety and regulatory compliance.
Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the waste is pure, unused oxazolidinone, a solution containing an oxazolidinone, or contaminated materials (e.g., gloves, pipette tips, glassware).
-
Segregate Waste: Do not mix oxazolidinone waste with other chemical waste streams unless compatibility has been confirmed.[5] Collect all waste containing a specific oxazolidinone in a designated, sealed, and clearly labeled hazardous waste container.[5][6]
Chemical Treatment (if applicable)
For certain reactive oxazolidinone derivatives, a chemical neutralization step may be recommended prior to disposal. This should only be performed by trained personnel following established protocols.
Example: Neutralization of 4-(4-Hydrazinobenzyl)-2-oxazolidinone
The hazardous hydrazino group in this compound can be neutralized through oxidation.
-
Preparation: Perform the entire procedure in a chemical fume hood while wearing appropriate PPE.
-
Dilution: For small quantities, dilute the waste with a large volume of water in a suitable container, aiming for a concentration of less than 1%.
-
Oxidation: Slowly add an oxidizing agent, such as calcium hypochlorite, in small increments to control any potential exothermic reaction.
-
pH Check and Neutralization: After the reaction is complete, check the pH of the solution. Neutralize it to a pH between 6 and 8 using a suitable agent (e.g., sodium bicarbonate for acidic solutions or dilute hydrochloric acid for basic solutions).
Containerization and Labeling
-
Waste Collection: Place all forms of oxazolidinone waste (solid, liquid, and contaminated materials) into a designated, sealable, and clearly labeled hazardous waste container.[5][6]
-
Labeling: Clearly label the container with the full chemical name of the oxazolidinone and the appropriate hazard pictograms (e.g., "Harmful," "Irritant," "Environmental Hazard").[6]
Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials.[6]
-
Final Disposal: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6] Do not dispose of oxazolidinone waste down the drain or in the regular trash.[2][6] For some oxazolidinones, disposal may involve an industrial combustion plant.[2]
Spill and Emergency Procedures
-
Minor Spills: For small spills of solid oxazolidinones, avoid generating dust.[5] Use a dry clean-up method and place the material in a sealed, labeled container for disposal.[5] For liquid spills, absorb the material with an inert absorbent and place it in a suitable container. Ventilate the affected area.[2]
-
Major Spills: Evacuate the area and alert emergency personnel.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Oxazolidinone Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of oxazolidinone waste.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of oxazolidinone waste.
References
Essential Safety and Logistical Information for Handling Oxazolidine
This guide provides comprehensive safety protocols for researchers, scientists, and drug development professionals handling oxazolidine and its derivatives. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment. The information is based on safety data for oxazolidine and structurally related compounds. A thorough risk assessment should be conducted by trained professionals before handling these substances.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment is recommended when handling oxazolidine compounds.
| Protection Type | Specific Recommendations | Rationale | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles if there is a risk of splashing.[1][2] | To protect against potential splashes that could cause severe eye damage.[3] | Government-approved eye/face protection equipment (e.g., OSHA 29 CFR 1910.133, EN166).[4][5] |
| Skin and Body Protection | Gloves: Chemical-resistant gloves such as nitrile or neoprene are recommended.[1][3] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[1][2] Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[1][3] Clothing: Long pants and closed-toe shoes are required to ensure no skin is exposed.[1] | To prevent skin contact, which could lead to burns or allergic reactions.[3][6] Flame-resistant materials are advised due to the potential flammability of some oxazolidine compounds.[3] | EN 374 for chemical-resistant gloves.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] If engineering controls are insufficient or if handling a powder where dust may be generated, a NIOSH-approved respirator is necessary.[1][2][7] | To prevent inhalation of potentially harmful vapors, dust, or aerosols.[3] | NIOSH/MSHA or European Standard EN 136/EN149 approved respirators.[7][8] |
Operational Plan for Safe Handling
A systematic approach is essential for laboratory safety when working with oxazolidine.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is functioning correctly.[1]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1][3]
-
Designate a specific area for handling the compound to minimize cross-contamination.[1]
2. Handling the Compound:
-
Avoid all personal contact with the substance.[2]
-
When weighing or transferring solids, perform these actions in a fume hood to prevent the generation of airborne dust.[1]
-
Wash hands thoroughly after handling.[6]
3. Spill and Emergency Procedures:
-
Minor Spills: For small spills, avoid generating dust.[2] Use an inert absorbent material like sand or vermiculite for containment.[3] Place the material in a sealed, labeled container for disposal.[2]
-
Emergency: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air.[8]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Contact your institution's environmental health and safety department for specific guidance on the disposal of oxazolidine-containing chemical waste.[1]
-
Do not empty into drains.[6]
-
Dispose of contaminated gloves and other disposable PPE as chemical waste.[3][11]
-
Handle contaminated packages in the same way as the substance itself.[6]
Visual Workflow for PPE Management
The following diagram outlines the procedural workflow for the selection, use, and disposal of Personal Protective Equipment when handling oxazolidine.
Caption: PPE workflow for handling oxazolidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.ie [fishersci.ie]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



